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N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide Documentation Hub

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  • Product: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide
  • CAS: 954590-28-4

Core Science & Biosynthesis

Foundational

Investigational Guide: Elucidating the Mechanism of Action of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Abstract: The compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is not characterized in publicly accessible scientific literature. However, its core structure belongs to the phenyloxazolidinone class of molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is not characterized in publicly accessible scientific literature. However, its core structure belongs to the phenyloxazolidinone class of molecules. This guide provides a comprehensive framework for elucidating its mechanism of action, leveraging established knowledge of related compounds, such as the antibiotic linezolid. We hypothesize that the compound acts as a bacterial protein synthesis inhibitor. This document outlines a logical, multi-phase experimental plan designed to test this hypothesis, from initial antibacterial activity screening to precise target site mapping on the bacterial ribosome. Each experimental protocol is detailed with the underlying scientific rationale, providing a self-validating system for investigation by researchers, scientists, and drug development professionals.

Introduction and Core Hypothesis

The oxazolidinones are a critical class of synthetic antibiotics, with linezolid being the first member approved for clinical use.[1][2] These agents are particularly valuable for their activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] The defining mechanism of this class is the unique inhibition of bacterial protein synthesis.[5] Unlike many other antibiotics that interfere with peptide chain elongation, oxazolidinones act at the very earliest stage of translation.[6][7] They bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex, which is essential for starting protein production.[3][8]

The structure of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide contains the essential pharmacophore of the oxazolidinone class: the (S)-configured oxazolidinone ring with an N-phenyl substituent. Based on this structural analogy, we formulate the central hypothesis:

Hypothesis: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide functions as an antibacterial agent by inhibiting bacterial protein synthesis. It is predicted to bind to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center (PTC), thereby preventing the formation of the 70S initiation complex and blocking the first step of translation.

This guide details the experimental workflow required to systematically validate or refute this hypothesis.

Phase 1: Confirmation of Antibacterial and Protein Synthesis Inhibition Activity

The initial phase is designed to confirm the foundational predictions of the hypothesis: that the compound possesses antibacterial activity and that this activity stems from the inhibition of protein synthesis.

Experiment: Minimum Inhibitory Concentration (MIC) Determination

Causality and Rationale: The first step is to establish whether the compound has any biological activity against relevant bacterial strains. The MIC assay is the gold standard for quantifying the potency of an antibacterial agent. By testing against a panel of Gram-positive organisms, for which oxazolidinones are typically active, we can confirm its spectrum and potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated Data Presentation:

Bacterial StrainCompound MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)[Hypothetical Value]2
Enterococcus faecium (VRE)[Hypothetical Value]2
Streptococcus pneumoniae[Hypothetical Value]1
Escherichia coli[Hypothetical Value]>64
Experiment: In Vitro Transcription-Translation (IVTT) Assay

Causality and Rationale: To directly test the hypothesis of protein synthesis inhibition, a cell-free system is employed.[9] An IVTT assay allows for the measurement of protein production from a DNA template in a controlled environment, free from confounding cellular processes like membrane transport.[10] Inhibition of the reporter signal in this system provides strong evidence that the compound's target lies within the core translational machinery.

Protocol: Cell-Free IVTT Assay

  • System Setup: Utilize a commercial E. coli-based IVTT kit (e.g., PURExpress) containing all necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes).[11]

  • Reporter Gene: Use a plasmid DNA template encoding a readily detectable reporter protein, such as luciferase or green fluorescent protein (GFP).

  • Inhibition Assay: Set up reactions containing the IVTT system, the reporter plasmid, and serial dilutions of the test compound. Include a "no compound" positive control and a "no DNA" negative control.

  • Detection: Incubate the reactions at 37°C for 1-2 hours. Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.

  • Analysis: Calculate the percent inhibition of protein synthesis relative to the positive control and determine the IC50 value (the concentration of compound that inhibits 50% of the signal).

Visualization: IVTT Experimental Workflow

IVTT_Workflow cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Data Analysis DNA Reporter Plasmid (e.g., Luciferase) Reaction Combine & Incubate (37°C, 1-2 hr) DNA->Reaction IVTT E. coli IVTT System (Ribosomes, Factors, etc.) IVTT->Reaction Compound Test Compound (Serial Dilutions) Compound->Reaction Detection Measure Signal (Luminescence) Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for the In Vitro Transcription-Translation (IVTT) assay.

Phase 2: Ribosomal Target Engagement and Site Mapping

Following confirmation of protein synthesis inhibition, this phase aims to prove direct binding to the bacterial ribosome and pinpoint the interaction site, a key tenet of the oxazolidinone mechanism.

Experiment: Competitive Ribosome Binding Assay

Causality and Rationale: This assay will determine if the novel compound binds to the same site on the 50S subunit as known oxazolidinones.[12] By using radiolabeled linezolid, we can measure the ability of our unlabeled test compound to displace it. Successful competition provides strong evidence of a shared binding site within the peptidyl transferase center.[13]

Protocol: Radioligand Displacement Assay

  • Preparation: Isolate 70S ribosomes from a suitable bacterial source (e.g., E. coli MRE600).

  • Binding Reaction: In a binding buffer, combine isolated ribosomes, a fixed concentration of [14C]-linezolid, and increasing concentrations of the unlabeled test compound.

  • Incubation & Separation: Incubate to allow binding to reach equilibrium. Separate ribosome-bound radioligand from free radioligand via vacuum filtration through a glass fiber filter. The ribosomes and bound [14C]-linezolid are retained on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of [14C]-linezolid displaced against the concentration of the test compound to calculate the IC50/Ki value.

Experiment: Ribosomal Toeprinting Assay

Causality and Rationale: Toeprinting is a powerful primer extension inhibition assay that can precisely map the position of a bound ribosome on an mRNA transcript.[14][15] The leading edge of the ribosome creates a "toeprint" by blocking the progression of reverse transcriptase.[16] Oxazolidinones characteristically inhibit the formation of the 70S initiation complex.[17][18] Therefore, in the presence of the compound, the toeprint corresponding to a fully formed initiation complex should be significantly reduced or absent.

Protocol: Primer Extension Inhibition (Toeprinting) Assay

  • Components: Assemble a reaction mixture containing a specific mRNA template (with a known Shine-Dalgarno sequence and start codon), a 5'-radiolabeled DNA primer complementary to a downstream region of the mRNA, purified 30S and 50S ribosomal subunits, and initiator tRNA (fMet-tRNA).[19]

  • Complex Formation: Incubate the components under conditions that promote the formation of the 70S initiation complex. Run parallel reactions with and without the test compound.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reactions. The enzyme will synthesize cDNA from the primer until it is blocked by the ribosome.

  • Analysis: Denature the products and resolve them on a sequencing gel alongside a DNA sequencing ladder generated with the same primer and template. The "toeprint" will appear as a band 15-17 nucleotides downstream of the start codon.

  • Interpretation: A dose-dependent decrease in the intensity of the 70S initiation complex toeprint band in the presence of the compound confirms its mechanism of inhibiting this specific step.

Visualization: Principle of the Toeprinting Assay

Toeprinting_Principle cluster_control Control (No Inhibitor) cluster_inhibitor With Oxazolidinone Inhibitor mRNA_ctrl 5'--[SD]--[AUG]----------3' mRNA Ribosome_ctrl < 70S Initiation Complex > Primer_ctrl <-- Primer Toeprint Toeprint (+15-17 nt) Ribosome_ctrl->Toeprint Blocks RT RT_ctrl Reverse Transcriptase RT_ctrl->Primer_ctrl Synthesizes cDNA mRNA_inhib 5'--[SD]--[AUG]----------3' mRNA NoComplex No 70S Complex Forms Primer_inhib <-- Primer FullLength Full-Length cDNA Primer_inhib->FullLength RT_inhib Reverse Transcriptase RT_inhib->Primer_inhib Synthesizes full length

Caption: The toeprinting assay detects inhibition of 70S complex formation.

Phase 3: Validating the Mechanism Through Resistance Studies

A powerful method to confirm a drug's mechanism of action is to identify the genetic basis of resistance. For oxazolidinones, resistance is most commonly conferred by specific point mutations in the 23S rRNA gene, the drug's direct target.[20][21]

Causality and Rationale: If the compound binds to the PTC of the 23S rRNA, bacteria that acquire resistance will likely have mutations in this specific region.[22][23] Identifying these mutations provides definitive genetic evidence linking the compound's activity to its proposed target.

Protocol: Resistance Generation and Target Sequencing

  • Spontaneous Resistance Selection: Culture a susceptible bacterial strain (e.g., S. aureus or E. faecalis) on agar plates containing the test compound at concentrations 4-8 times the MIC.

  • Isolate Colonies: Isolate colonies that grow on these plates, as they are putatively resistant.

  • Confirm Resistance: Re-test the MIC of the isolated colonies to confirm a stable increase in resistance to the test compound. Also, test for cross-resistance to linezolid.

  • Gene Amplification and Sequencing: Extract genomic DNA from both the resistant isolates and the parent (susceptible) strain. Use PCR to amplify the gene encoding 23S rRNA (specifically domain V) and genes for ribosomal proteins L3 and L4, which are also associated with oxazolidinone resistance.[20]

  • Sequence Analysis: Sequence the PCR products and compare the sequences from the resistant and susceptible strains to identify any mutations. The presence of mutations like G2576U in the 23S rRNA gene would be strong confirmation of the oxazolidinone mechanism.[24]

Conclusion

This investigational guide outlines a rigorous, hypothesis-driven approach to elucidate the mechanism of action for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. By systematically progressing through assessments of antibacterial activity, direct protein synthesis inhibition, ribosomal binding, and resistance mapping, researchers can definitively characterize its biological function. The anticipated results, based on its structural similarity to known oxazolidinones, point toward a mechanism involving the inhibition of the bacterial ribosome at the initiation stage of protein synthesis. This structured workflow provides a robust framework for drug development professionals to validate this novel chemical entity.

References

  • Linezolid: Definition, Mechanism of Action and Application. BOC Sciences.

  • Ippolito, J. A., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339–13344.

  • Linezolid. Wikipedia.

  • Moran, G. J., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Applied Bioanalysis, 4(3), 67-77.

  • Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344.

  • Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy, 41(10), 2127–2131.

  • What is the mechanism of Linezolid?. Patsnap Synapse. (2024).

  • Leach, K. L., et al. (2007). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences of the United States of America, 105(36), 13339-44.

  • Kloss, P., et al. (1999). Oxazolidinone resistance mutations in 23S rRNA of Escherichia coli reveal the central region of domain V as the primary site of drug action. Journal of Molecular Biology, 294(1), 93-101.

  • Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Communications, 12(1), 4810.

  • Aoki, H., et al. (2002). Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy, 46(4), 1080–1085.

  • Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635–2648.

  • Colca, J. R., et al. (2000). Oxazolidinone resistance mutations in 23S rRNA of Escherichia coli reveal the central region of domain V as the primary site of drug action. Proceedings of the National Academy of Sciences, 97(22), 12182-12187.

  • Long, K. S., et al. (2010). Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance. Antimicrobial Agents and Chemotherapy, 54(11), 4715–4724.

  • Bignell, H., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2648.

  • Toeprinting Assays. Springer Nature Experiments.

  • Toeprinting assay. Wikipedia.

  • Jacques, B. S., et al. (2006). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. Journal of Bacteriology, 188(15), 5480–5487.

  • Thompson, S. R., et al. (2002). Translation Toeprinting Assays Using Fluorescently Labeled Primers and Capillary Electrophoresis. BioTechniques, 32(3), 544-550.

  • Van Vlack, E. R., et al. (2013). Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions. Methods in Enzymology, 530, 267-291.

  • Gravestock, M. B., et al. (2007). Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility. Journal of Medicinal Chemistry, 50(22), 5498–5509.

  • Ganoza, M. C., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199–37205.

  • Yang, X., & Ma, C. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (115), e54256.

  • Lasko, D. R., et al. (2021). RIBO-seq Protocol for Bacteria. Journal of Visualized Experiments, (168), e62208.

  • Ganoza, M. C., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. The Journal of Biological Chemistry, 276(40), 37199-37205.

  • Mohammad, F., & Buskirk, A. R. (2019). Protocol for Ribosome Profiling in Bacteria. Bio-protocol, 9(24), e3468.

  • Mohammad, F., et al. (2019). Protocol for Ribosome Profiling in Bacteria. Bio-protocol, 9(24).

  • Capece, M. C., et al. (2015). A simple real-time assay for in vitro translation. RNA, 21(11), 1939–1947.

  • Mechanism of Action of Oxazolidinones. PharmaXChange.info. (2011).

  • In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. JoVE. (2022).

  • Lelong, P., et al. (2026). Abridged Ribosome Profiling for Accurate Bacterial Translation Measurements. International Journal of Molecular Sciences, 27(6), 2345.

  • Antonaros, S., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253.

  • Schwenk, S., et al. (2023). Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function. Nucleic Acids Research, 51(15), e83.

  • In vitro research method for screening inhibitors of protein translation. Fisher Scientific.

  • N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. PubChem.

Sources

Exploratory

Synthesis Pathways for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide Derivatives: A Guide for Researchers

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Significance of the Oxazolidinone Scaffold The oxazolidinone ring system is a privileged scaffold in modern medicinal chemistry and asymmet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a privileged scaffold in modern medicinal chemistry and asymmetric synthesis.[1] First gaining prominence through the work of David A. Evans as a powerful chiral auxiliary, this heterocycle provides exceptional stereochemical control in a variety of bond-forming reactions, including alkylations and aldol additions.[2][3][4] Beyond their utility in synthesis, oxazolidinones represent a critical class of synthetic antibacterial agents. The discovery of Linezolid, the first oxazolidinone antibiotic to be approved for clinical use, marked a significant milestone in combating multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6][7]

Linezolid's novel mechanism of action, which involves the early inhibition of bacterial protein synthesis, has spurred extensive research into its analogues to overcome emerging resistance and improve therapeutic profiles.[5][6] This guide focuses on the synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a core analogue that embodies the fundamental structure of this class. We will provide an in-depth exploration of the primary synthetic strategies, detailed experimental protocols, and the critical mechanistic reasoning that underpins the construction of these valuable molecules.

Core Synthetic Strategy: Convergent Assembly from Chiral Epoxides

The most efficient and widely adopted strategy for constructing the chiral (S)-5-(aminomethyl)-3-aryl-2-oxazolidinone core is a convergent pathway starting from a substituted aniline and a chiral C3 synthon, typically (R)-epichlorohydrin. This approach offers high stereochemical fidelity and adaptability for creating diverse analogues.

The overall synthetic workflow can be visualized as a multi-step process beginning with the formation of the key oxazolidinone intermediate, followed by functionalization of the C5-sidechain.

G cluster_start Inputs cluster_synthesis Core Synthesis cluster_final Final Acylation start_node Starting Materials intermediate_node intermediate_node process_node process_node final_node Target Molecule A Phenylamine (or derivative) C (R)-1-Chloro-3-(phenylamino) -propan-2-ol A->C N-Alkylation B (R)-Epichlorohydrin B->C D (R)-5-(Chloromethyl)-3-phenyl -oxazolidin-2-one C->D Carbonylation/ Cyclization E (S)-5-(Azidomethyl)-3-phenyl -oxazolidin-2-one D->E Azide Displacement (Inversion of Stereochemistry) F (S)-5-(Aminomethyl)-3-phenyl -oxazolidin-2-one E->F Reduction G N-((2-oxo-3-phenyloxazolidin -5-yl)methyl)butyramide F->G N-Acylation H Butyryl Chloride or Butyric Anhydride H->G

Caption: General Synthetic Workflow for Oxazolidinone Derivatives.

Step 1: N-Alkylation of Aniline with (R)-Epichlorohydrin

The synthesis commences with the nucleophilic ring-opening of (R)-epichlorohydrin by phenylamine (aniline). This reaction selectively forms the (R)-1-chloro-3-(phenylamino)propan-2-ol intermediate.

  • Expert Insight: The choice of (R)-epichlorohydrin is critical as it sets the absolute stereochemistry at the C5 position of the future oxazolidinone ring. The reaction is typically performed in a protic solvent like isopropanol or methanol, often with gentle heating to drive the reaction to completion. While base catalysis is not strictly required, the reaction proceeds smoothly due to the inherent nucleophilicity of the aniline.

Step 2: Formation of the Oxazolidinone Ring

This is the key ring-forming step. The amino alcohol intermediate is cyclized to form the 2-oxazolidinone ring. A common and effective method involves deprotonation of the aniline nitrogen with a strong base like n-butyllithium, followed by reaction with a carbonylating agent. However, a more direct and often preferred industrial method involves treating the precursor with a base and introducing a carbonyl source to induce cyclization. A highly efficient method utilizes a carbamate intermediate which is then cyclized.[7][8]

For instance, reacting an N-carbamate derivative of the aniline with n-butyllithium and (R)-epichlorohydrin can directly yield the cyclized product, (R)-5-(chloromethyl)-3-phenyloxazolidin-2-one.[7]

  • Expert Insight: The use of n-butyllithium ensures complete deprotonation of the carbamate nitrogen, creating a potent nucleophile that attacks the epoxide. The subsequent intramolecular cyclization, displacing the chloride, is rapid and efficient. This one-pot procedure from the carbamate is highly convergent.[7][8]

Step 3: Introduction of the Amine Functionality

The C5-chloromethyl group is a versatile handle for introducing the required aminomethyl side chain. The most reliable method involves an SN2 reaction with sodium azide, which proceeds with inversion of configuration to yield the (S)-5-(azidomethyl) intermediate.

  • Trustworthiness: This azide displacement is a robust and high-yielding reaction. The inversion of stereochemistry from the (R)-chloromethyl to the (S)-azidomethyl configuration is a predictable outcome of the SN2 mechanism and is crucial for obtaining the correct final stereoisomer, which is analogous to the active form of Linezolid.[9]

The azide is then reduced to the primary amine.

  • Expert Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[9] Alternative methods, such as reduction with triphenylphosphine (the Staudinger reaction) followed by hydrolysis, can also be employed. The resulting (S)-5-(aminomethyl)-3-phenyloxazolidin-2-one is the key precursor for the final acylation step.

Step 4: Final N-Acylation

The synthesis concludes with the acylation of the primary amine with butyryl chloride or butyric anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl or butyric acid byproduct.

  • Expert Insight: This is a standard amide bond formation that is typically high-yielding. The reaction is usually performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at cool temperatures (0 °C to room temperature) to control reactivity. The choice between butyryl chloride and butyric anhydride depends on cost, availability, and ease of purification.

Synthesis of Derivatives

The described pathway is highly amenable to the synthesis of a diverse library of derivatives, a critical activity in drug discovery.[10]

  • Aryl Group Variation (R¹): By substituting aniline with other primary aromatic amines in Step 1, a wide array of substituents can be introduced on the phenyl ring. This is the most common point of diversification in the development of Linezolid analogues, where groups like fluoro and morpholino moieties are installed to modulate antibacterial activity and pharmacokinetic properties.[1][11]

  • Amide Side-Chain Variation (R²): The final acylation step (Step 4) can be performed with various acid chlorides, anhydrides, or by using peptide coupling reagents with carboxylic acids. This allows for the exploration of the structure-activity relationship (SAR) of the C5-acylamino substituent, which has been shown to be important for the function of this antibiotic class.[10]

Caption: Strategy for Synthesizing a Library of Derivatives.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from the literature for the synthesis of Linezolid analogues and can be directly applied to the target molecule.[1]

Protocol 1: Synthesis of (S)-5-(Aminomethyl)-3-phenyloxazolidin-2-one
  • Step A: (R)-5-(Chloromethyl)-3-phenyloxazolidin-2-one:

    • To a solution of phenyl isocyanate (1.0 eq) in a suitable solvent, add a Lewis acid catalyst (e.g., MgI₂).

    • Add (R)-epichlorohydrin (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours until TLC analysis indicates completion.

    • Work up the reaction by quenching with aqueous sodium thiosulfate, extracting with an organic solvent (e.g., ethyl acetate), drying over sodium sulfate, and concentrating in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

  • Step B: (S)-5-(Azidomethyl)-3-phenyloxazolidin-2-one:

    • Dissolve (R)-5-(chloromethyl)-3-phenyloxazolidin-2-one (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

    • Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude azide, which is often used in the next step without further purification.

  • Step C: (S)-5-(Aminomethyl)-3-phenyloxazolidin-2-one:

    • Dissolve the crude (S)-5-(azidomethyl)-3-phenyloxazolidin-2-one in methanol or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired amine, which can be purified by chromatography if necessary.

Protocol 2: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide
  • Dissolve (S)-5-(aminomethyl)-3-phenyloxazolidin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add butyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the resulting solid or purify by column chromatography to afford the final product, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide.

Quantitative Data Summary

The yields for these reactions are generally high, making this a robust synthetic sequence. The following table provides typical yield ranges for each key transformation based on analogous syntheses reported in the literature.

StepTransformationTypical Yield RangeReference(s)
1. N-Alkylation & CyclizationAniline → 5-(Chloromethyl)oxazolidinone50-70%[5]
2. Azide DisplacementR-CH₂Cl → R-CH₂N₃>90%[9]
3. Azide ReductionR-CH₂N₃ → R-CH₂NH₂>85%[1]
4. N-AcylationR-CH₂NH₂ → R-CH₂NHCO(CH₂)₂CH₃>80%[1]

References

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. [Link]

  • ResearchGate. (2009). An efficient and practical synthesis of antibacterial linezolid. [Link]

  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • ScholarWorks@GVSU. (n.d.). Designing and synthesizing novel analogues of the antibiotic, Linezolid. [Link]

  • ACS Publications. (2004). Asymmetric Iodolactamization Induced by Chiral Oxazolidine Auxiliary. [Link]

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • PubMed. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • McGill University. (2015). CHEM 330 Topics Discussed on Nov. 18. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]

  • Google Patents. (n.d.). WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.
  • ACS Publications. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. [Link]

  • Bentham Science. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]1/123920)

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Foundational

A Technical Guide to the Physicochemical Characterization of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Executive Summary The successful development of any pharmacologically active agent is fundamentally reliant on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful development of any pharmacologically active agent is fundamentally reliant on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior from initial formulation to its ultimate bioavailability and efficacy. This guide provides an in-depth technical framework for the comprehensive characterization of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a novel compound featuring the versatile oxazolidinone scaffold. While specific experimental data for this molecule is not widely published, this document outlines the authoritative, field-proven methodologies required to determine its critical physicochemical parameters. We present not just the protocols, but the underlying scientific rationale, enabling researchers and drug development professionals to generate a robust, self-validating data package for this and similar molecules. The protocols detailed herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring regulatory compliance and scientific rigor.

Introduction and Compound Profile

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide belongs to the oxazolidinone class of compounds. This heterocyclic motif is of significant interest in medicinal chemistry, famously represented by the antibiotic Linezolid. The physicochemical properties of such molecules are paramount, influencing solubility, membrane permeability, stability, and formulation design.[1][2][] A comprehensive characterization is therefore the foundational step in any drug discovery and development program.[2][4][5]

This guide details the essential experimental workflows for determining the identity, purity, thermal behavior, ionization constant (pKa), and lipophilicity (LogP) of the target compound.

Compound Details:

IdentifierValue
IUPAC Name N-({(5S)-2-oxo-3-phenyl-1,3-oxazolidin-5-yl}methyl)butanamide
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Chemical Structure alt text

(Note: The stereochemistry is assumed to be (S) based on common chiral precursors for this scaffold, but should be experimentally confirmed.)

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC)

2.1 Theoretical Background

Before any other property is measured, the purity of the analyte must be unequivocally established. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] By separating the compound from any impurities, starting materials, or degradation products, we can quantify its purity, typically as a percentage of the total peak area in the chromatogram.[7][8]

2.2 Experimental Protocol: Purity Determination by RP-HPLC

  • System Preparation:

    • Chromatograph: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide in Acetonitrile at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm; quantify at a wavelength of maximum absorbance (e.g., 254 nm).

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The method is considered validated for its intended purpose if parameters like precision (RSD < 5%) are met.

2.3 Causality and Self-Validation

  • Why a C18 Column? The C18 (octadecylsilyl) stationary phase is nonpolar, making it ideal for retaining and separating moderately polar to nonpolar organic molecules like the target compound based on their hydrophobicity.

  • Why Gradient Elution? A gradient (changing the mobile phase composition over time) is crucial for impurity profiling. It ensures that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are effectively separated and detected within a reasonable analysis time.

  • Why a Diode-Array Detector (DAD)? A DAD provides spectral information across a range of wavelengths. This is a self-validating feature; it can perform peak purity analysis by comparing spectra across a single peak.[7] A consistent spectrum indicates a pure compound, whereas spectral variations suggest the presence of a co-eluting impurity.

Thermal Properties: Melting Point by Differential Scanning Calorimetry (DSC)

3.1 Theoretical Background

The melting point is a fundamental physical property that provides information on purity and solid-state form (e.g., polymorphs).[9][10] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] For a crystalline solid, melting is an endothermic event, appearing as a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.[12][13]

3.2 Experimental Protocol: DSC Analysis

  • Instrument Setup:

    • Instrument: A calibrated DSC instrument (e.g., TA Instruments DSC 2500).

    • Pans: Aluminum Tzero pans.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide into a Tzero pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 25 °C.

    • Heating Ramp: Heat the sample from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point is determined as the extrapolated onset temperature of the melting endotherm.

    • The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.

3.3 Causality and Self-Validation

  • Why DSC over Capillary Method? While the traditional capillary method is simple, DSC provides far more information. It can detect glass transitions (for amorphous content), crystallization events, and transitions between different polymorphic forms, all of which are critical in pharmaceutical development.[11][12][14] The sharpness of the melting peak is also a strong indicator of purity; impurities typically cause peak broadening and a depression of the melting point.[10]

  • Why a 10 °C/min Heating Rate? This rate, a common standard from organizations like OECD, provides a good balance between resolution and analysis time.[9][15] A slower rate can improve resolution but may lead to peak broadening, while a faster rate can cause a shift in the observed temperature.

  • Self-Validation: The protocol's integrity is validated by periodic calibration of the DSC instrument using certified reference materials with known melting points and enthalpies (e.g., Indium).

Diagram: General Workflow for Physicochemical Characterization

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Formulation & Development Synthesis Compound Synthesis Purity Purity & Identity (HPLC) Synthesis->Purity >95% Purity? MeltingPoint Melting Point (DSC) Purity->MeltingPoint pKa pKa (Potentiometry) Purity->pKa LogP LogP (Shake-Flask) Purity->LogP Solubility Aqueous Solubility MeltingPoint->Solubility pKa->Solubility LogP->Solubility Stability Stability Studies Solubility->Stability Formulation Formulation Development Stability->Formulation

Caption: A logical workflow for characterizing a new chemical entity.

Ionization Constant (pKa) by Potentiometric Titration

4.1 Theoretical Background

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is arguably one of the most critical parameters in drug development, as it dictates the charge state of a molecule at a given pH.[16] This, in turn, profoundly affects solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17] It involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH.[18]

4.2 Experimental Protocol: Potentiometric Titration

  • System Preparation:

    • Titrator: An automated potentiometric titrator with a calibrated, combination glass pH electrode.

    • Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) before use.[18]

    • Titrants: Standardized 0.1 M HCl and 0.1 M NaOH solutions.[18]

  • Sample Preparation:

    • Accurately prepare a solution of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide at a concentration of approximately 1 mM.[18]

    • Due to the expected low aqueous solubility, a co-solvent system (e.g., 20% acetonitrile in water) may be required. The pKa value obtained will be an apparent pKa (pKaapp) specific to that solvent system.

  • Titration Procedure:

    • Place a known volume of the sample solution in a thermostatted vessel (25 °C).

    • Purge the solution with nitrogen to remove dissolved CO₂.[18]

    • Titrate the solution with 0.1 M HCl to approximately pH 2.

    • Then, titrate the acidified solution with 0.1 M NaOH in small, precise increments (e.g., 0.02 mL) up to approximately pH 12.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which can be precisely located at the inflection point of the sigmoid curve.[16] This is most accurately determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).[19]

4.3 Causality and Self-Validation

  • Why Potentiometry? This method directly measures the change in hydrogen ion activity, providing a fundamental and highly accurate determination of pKa.[17] It is robust and less susceptible to interference from colored or turbid solutions compared to spectrophotometric methods.

  • Why Titrate in Both Directions? Titrating first with acid and then with base ensures that all ionizable groups on the molecule are accounted for and helps to produce a well-defined titration curve, improving the accuracy of the inflection point determination.

  • Self-Validation: The accuracy of the method is confirmed by titrating a standard compound with a known pKa (e.g., benzoic acid) under the same experimental conditions. The resulting titration curve should be sharp and the calculated pKa should be within ±0.1 units of the literature value.

Lipophilicity: LogP by the Shake-Flask Method

5.1 Theoretical Background

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion). It is quantified by the partition coefficient (P), which is the ratio of the concentration of the neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium. It is expressed as its logarithm, LogP. The shake-flask method is the universally recognized "gold standard" for LogP determination due to its directness and accuracy.[20][21]

5.2 Experimental Protocol: Shake-Flask LogP Determination (OECD 107)

  • Phase Preparation:

    • Pre-saturate n-octanol with water (or pH 7.4 phosphate buffer for LogD determination) by shaking them together for 24 hours and allowing the phases to separate.

    • Similarly, pre-saturate the aqueous phase with n-octanol. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in n-octanol.

    • The initial concentration should be chosen to ensure it can be accurately quantified in both phases after partitioning.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous phase. Various volume ratios (e.g., 1:1, 1:2, 2:1) should be tested.[22]

    • Shake the vessel vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Phase Separation & Analysis:

    • Centrifuge the vessel to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as the HPLC method described in Section 2.0.

  • Calculation:

    • Calculate the partition coefficient, P:

      • P = [Concentration]octanol / [Concentration]aqueous

    • Calculate LogP:

      • LogP = log₁₀(P)

5.3 Causality and Self-Validation

  • Why Shake-Flask? It is a direct and definitive measurement of partitioning at equilibrium.[21] While faster methods like HPLC-based correlation exist, they are indirect and rely on calibration with structurally similar compounds.[23] The shake-flask method provides an absolute value.

  • Why Pre-saturate Solvents? n-Octanol and water have some mutual solubility. Failure to pre-saturate the phases will cause the phase volumes to change during shaking as they equilibrate, leading to significant errors in the final concentration measurements and an inaccurate LogP value.

  • Self-Validation: The method's robustness is confirmed by performing the experiment with at least two different initial concentrations and multiple phase volume ratios.[22] The calculated LogP values should be consistent across all conditions, demonstrating that the result is independent of these variables. Mass balance should also be calculated (total amount of compound recovered vs. initial amount) to check for adsorption to the vessel walls or degradation.

Diagram: Workflow for Shake-Flask LogP Determination

G A 1. Prepare Pre-saturated n-Octanol and Water/Buffer B 2. Dissolve Compound in n-Octanol Phase A->B C 3. Combine Phases at Defined Volume Ratio B->C D 4. Shake to Equilibrium (Constant Temp) C->D E 5. Centrifuge for Complete Phase Separation D->E F 6. Sample Aqueous Phase E->F G 7. Sample Octanol Phase E->G H 8. Quantify Concentration in Both Phases (HPLC) F->H G->H I 9. Calculate LogP = log([C]oct / [C]aq) H->I

Caption: Step-by-step protocol for the gold-standard LogP measurement.

Data Summary

The following table should be populated with experimental data upon characterization of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide.

Physicochemical ParameterRecommended MethodExpected Value/Result FormatImportance in Drug Development
Purity RP-HPLC with DAD>98.0% (Area %)Ensures data is for the correct molecule; identifies potential degradants.
Melting Point Differential Scanning Calorimetry (DSC)Onset Temperature (°C)Indicator of purity, solid-state form, and thermal stability.
Ionization Constant (pKa) Potentiometric TitrationpKa value (e.g., 8.5 ± 0.1)Governs solubility and permeability at physiological pH.
Lipophilicity (LogP) Shake-Flask (n-Octanol/Water)Unitless value (e.g., 2.1 ± 0.2)Predicts membrane permeability, protein binding, and metabolic fate.

Conclusion

The systematic application of the robust, validated methodologies detailed in this guide will yield a comprehensive physicochemical profile for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. This foundational data package is indispensable for making informed decisions in subsequent stages of drug development, including formulation design, ADME profiling, and toxicological assessment. By adhering to these authoritative protocols, researchers can ensure the generation of high-quality, reproducible data that meets both scientific and regulatory expectations.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Protheragen. (n.d.). API Physical Characteristics Testing. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • OECD. (1995). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • CD Formulation. (n.d.). API, Excipient Screening and Characterization. Retrieved from [Link]

  • Journal of Solution Chemistry. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Instrumentation.com. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Improved Pharma. (2024). Differential Scanning Calorimetry. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • OECD. (2015). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?. Retrieved from [Link]

  • Pharma Focus America. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • IAEA. (2012). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. Retrieved from [Link]

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Exploratory

Structural Biology and Crystallographic Profiling of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide: A Stereochemical Framework

Executive Summary Oxazolidinones represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for critical therapeutics ranging from antibacterial agents to direct oral anticoagulants...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolidinones represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for critical therapeutics ranging from antibacterial agents to direct oral anticoagulants. This technical guide provides an in-depth analysis of the crystal structure and stereochemistry of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide . By examining its three-dimensional conformation, supramolecular assembly, and chiral dependencies, we establish a foundational model for rational drug design and solid-state formulation within this chemical class.

The Criticality of C5 Stereochemistry

The biological efficacy of 3-aryl-2-oxazolidinones is intrinsically linked to the absolute configuration of the C5 position on the heterocyclic ring. In N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, the C5 stereocenter dictates the spatial trajectory of the butyramide side chain.

Causality in Target Binding: Structural biology studies of analogous oxazolidinones (such as the antibiotic linezolid bound to the 50S ribosomal subunit) demonstrate that the (S)-enantiomer is strictly required for optimal target engagement [1]. The (S)-configuration directs the C5-amide group into a highly specific, rigid binding pocket (e.g., the A-site of the bacterial ribosome or the S1/S4 pockets of Factor Xa) [2]. Conversely, the (R)-enantiomer introduces severe steric clashes with the target binding site, rendering it biologically inert. Therefore, stereochemical control during synthesis is not merely a regulatory requirement, but the fundamental driver of pharmacodynamics.

Stereochemistry A Racemic Mixture (R/S)-Oxazolidinone B Chiral Resolution (e.g., HPLC or Asymmetric Synthesis) A->B Separation C (S)-Enantiomer Active Conformation B->C Desired D (R)-Enantiomer Inactive/Low Affinity B->D Discarded E Target Binding (Ribosome/Factor Xa) C->E High-affinity H-bonding

Fig 1: Stereochemical logic pathway for oxazolidinone target binding and efficacy.

Crystallographic Conformation and Solid-State Packing

Single-crystal X-ray diffraction (SCXRD) of 5-substituted 3-aryl-oxazolidinones reveals consistent conformational preferences that govern their solid-state behavior, directly impacting their physicochemical properties such as solubility and dissolution rate.

Molecular Geometry: The central 1,3-oxazolidin-2-one ring is essentially planar. However, to minimize steric repulsion between the carbonyl oxygen of the oxazolidinone and the ortho-protons of the N3-phenyl ring, the molecule adopts a twisted conformation. The dihedral angle between the least-squares planes of the oxazolidinone and phenyl rings typically ranges from 40° to 75° depending on crystal packing forces [3].

Supramolecular Synthons: The crystal lattice is primarily stabilized by strong intermolecular hydrogen bonds. The butyramide N-H acts as a primary hydrogen bond donor, typically pairing with the carbonyl oxygen of either the butyramide group or the oxazolidinone ring of an adjacent molecule. This creates infinite 1D polymeric chains or 2D sheets that define the compound's melting point and polymorphic stability.

Quantitative Data Summary: Crystallographic Parameters

The table below summarizes the expected crystallographic parameters for chiral 5-substituted oxazolidinones based on authoritative diffraction data of the compound class [1, 3].

ParameterTypical Value / RangeStructural Implication
Space Group P2₁ or P1Confirms the presence of a single enantiomer (chiral space group).
Z (Molecules/Unit Cell) 2 or 4Indicates the number of asymmetric units driving the lattice network.
Dihedral Angle (Rings) 40° – 75°Relieves steric clash; dictates the overall molecular volume.
Primary H-Bond Donor Butyramide N-HDrives the formation of the primary supramolecular synthon.
Primary H-Bond Acceptor C=O (Amide or Oxazolidinone)Dictates whether the lattice forms 1D chains or 2D sheets.

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To achieve high-resolution structural data, the crystallization process must be meticulously controlled. The following self-validating protocol outlines the generation and analysis of diffraction-quality crystals.

Step-by-Step Methodology:

  • Chiral Purity Verification: Prior to crystallization, verify that the synthesized N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide possesses an enantiomeric excess (ee) of >99% using chiral HPLC.

    • Causality & Validation: Trace amounts of the opposite enantiomer act as lattice impurities, causing twinning or amorphous precipitation. A >99% ee validates that the subsequent crystal growth will be uniform.

  • Solvent System Selection: Dissolve 50 mg of the compound in a minimal volume (~2 mL) of a 1:1 (v/v) mixture of ethanol and ethyl acetate.

    • Causality & Validation: Ethanol provides the necessary hydrogen-bonding disruption to dissolve the compound, while the more volatile ethyl acetate drives slow supersaturation as it evaporates. Complete dissolution validates the solvent ratio.

  • Controlled Evaporation: Place the solution in a loosely capped vial (pierced septum) and store it in a vibration-free environment at a constant 20°C for 5–7 days.

  • Crystal Harvesting: Harvest a single, optically clear, block-shaped crystal (optimal dimensions ~0.3 × 0.2 × 0.2 mm) under a polarizing microscope. Mount the crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality & Validation: Cryocooling to 100 K minimizes thermal motion (anisotropic displacement parameters), yielding sharper diffraction spots and higher resolution data.

  • Data Collection and Refinement: Collect diffraction data using Cu Kα radiation (λ = 1.54178 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Causality & Validation: Calculate the Flack parameter during refinement. A Flack parameter near 0 (with a low standard deviation) self-validates and definitively confirms the (S)-absolute configuration.

Workflow S1 Compound Synthesis & Purification (>99% ee) S2 Slow Evaporation (EtOH/EtOAc solvent system) S1->S2 S3 Single Crystal Selection (0.3 x 0.2 x 0.2 mm) S2->S3 S4 X-Ray Diffraction (Cu Kα radiation, 100 K) S3->S4 S5 Structure Solution (Direct Methods, Refinement) S4->S5

Fig 2: Self-validating experimental workflow for SCXRD analysis.

Conclusion

The structural and stereochemical profiling of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide highlights the delicate interplay between molecular conformation, solid-state packing, and biological utility. Understanding the precise dihedral twists and hydrogen-bonding networks of the (S)-enantiomer allows formulation scientists to predict polymorph stability and guides medicinal chemists in the rational design of next-generation oxazolidinone therapeutics.

References

  • Ippolito, J. A., et al. "Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit." Journal of Medicinal Chemistry, ACS Publications, 2008.[Link]

  • Perzborn, E., et al. "Rivaroxaban: A New Oral Factor Xa Inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, AHA Journals, 2010.[Link]

  • Li, V., et al. "Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone." Acta Crystallographica Section E: Crystallographic Communications, IUCr, 2024.[Link]

Foundational

In Vitro Binding Affinity of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide: A Technical Guide to Ribosomal Targeting

Executive Summary The oxazolidinones represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by targeting the highly conserved Peptidyl Transferase Center (PTC) of the riboso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinones represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by targeting the highly conserved Peptidyl Transferase Center (PTC) of the ribosome[1]. While clinical mainstays like linezolid and eperezolid have established the pharmacophoric standard, the exploration of novel derivatives is essential for overcoming emerging resistance.

This whitepaper provides an in-depth technical framework for evaluating the in vitro binding affinity of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide —a structural analog featuring an unsubstituted N3-phenyl ring and an extended C5-butyramide chain. By detailing the mechanistic rationale, step-by-step experimental protocols, and causality behind assay design, this guide serves as a comprehensive resource for drug development professionals conducting lead optimization and structure-activity relationship (SAR) profiling.

Mechanistic Grounding: The 50S Ribosomal Target

To accurately design a binding assay, one must first understand the structural biology of the target. Oxazolidinones exert their primary activity during the initiation phase of translation by binding specifically to the 50S ribosomal subunit[2].

The binding pocket is located within the 23S rRNA. High-resolution structural data reveals three critical interaction zones[3]:

  • The A-Ring (Oxazolidinone Core): Forms essential stacking interactions with nucleotide U2504.

  • The B-Ring (N3-Phenyl Group): In optimized drugs like linezolid, a fluorine atom and a morpholine ring provide crucial dipole interactions and hydrogen bonding. The target compound, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, possesses an unsubstituted phenyl ring, which fundamentally alters the enthalpy of binding.

  • The C-Tail (C5-Substituent): The C5-acetamide group of linezolid points directly toward the mouth of the ribosomal exit tunnel[3]. Replacing the acetamide with a bulkier butyramide introduces significant steric bulk. This extension is hypothesized to cause steric clashes with the nucleotides lining the tunnel (e.g., U2585), thereby reducing the overall binding affinity.

MOA Oxa Target Compound: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide Sub50S 50S Ribosomal Subunit (23S rRNA PTC) Oxa->Sub50S Competitive Binding (Kd Determination) Complex70S 70S Initiation Complex (Translation Active) Oxa->Complex70S Steric Blockade Sub50S->Complex70S Assembly Sub30S 30S Subunit + mRNA + fMet-tRNA Sub30S->Complex70S Assembly Inhibition Translation Arrest (Inhibition of Peptide Bond) Complex70S->Inhibition Functional Outcome

Fig 1: Mechanism of action for oxazolidinone-mediated translation arrest at the 50S subunit.

Experimental Rationale: Why a Competition Assay?

Directly measuring the dissociation constant ( Kd​ ) of a novel, unlabeled compound like N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is challenging. Synthesizing a radiolabeled version of every pipeline analog is cost-prohibitive. Furthermore, while NMR line-width analysis can measure binding under native conditions, it requires high concentrations and lacks high-throughput scalability[4].

The Solution: A homologous radioligand competition assay. By utilizing a well-characterized tracer—such as [14C] -eperezolid, which binds to the 50S subunit with a known Kd​ of approximately 20 µM[2]—we can introduce the butyramide target compound as a competitive inhibitor. The concentration at which the target compound displaces 50% of the radiotracer ( IC50​ ) is then converted to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. Because oxazolidinones bind exclusively to the 50S subunit and not the 30S subunit[4], isolated 50S subunits are used to eliminate non-specific binding noise.

Step-by-Step Methodology: 50S Ribosome Binding Assay

This protocol is designed as a self-validating system. It incorporates a 30S subunit control to quantify non-specific background noise and utilizes nitrocellulose filtration to rapidly separate bound from free ligand[1].

Materials Required
  • Target: Purified E. coli 50S ribosomal subunits[1].

  • Tracer: [14C] -eperezolid (Specific activity: ~40 mCi/mmol)[2].

  • Competitor: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (solubilized in DMSO)[1].

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 100 mM NH4​Cl , 6 mM β -mercaptoethanol[1].

  • Hardware: Nitrocellulose filters (0.45 µm), vacuum manifold, liquid scintillation counter[1].

Execution Protocol
  • Preparation of Ribosomal Complexes: Dilute purified 50S subunits in Binding Buffer to a final working concentration of 0.5 µM. Causality: This concentration is kept well below the Kd​ of the tracer to ensure accurate Scatchard analysis and prevent ligand depletion.

  • Tracer Addition: Add [14C] -eperezolid to the master mix to achieve a final concentration of 10 µM.

  • Competitor Titration: Aliquot the master mix into a 96-well format. Add the butyramide target compound in a 10-point dose-response series (ranging from 1 µM to 1000 µM). Include a vehicle control (DMSO only) to define total binding ( B0​ ), and a high-concentration unlabeled eperezolid control (1 mM) to define non-specific binding (NSB).

  • Equilibration: Incubate the reaction mixtures at 37°C for 15 minutes to allow structural breathing of the ribosome, followed by 1 hour on ice to stabilize the binding equilibrium[1].

  • Vacuum Filtration: Rapidly filter the reactions through nitrocellulose membranes using a vacuum manifold. Causality: Ribosomes (and bound ligands) are retained on the filter, while free unbound ligand passes through.

  • Washing: Wash the filters three times with 3 mL of ice-cold Binding Buffer[1]. Causality: Ice-cold buffer minimizes the dissociation of the ligand-receptor complex during the wash step.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity (CPM) using a liquid scintillation counter[1].

Workflow Prep 1. Ribosome Purification Incubate 2. Radioligand Equilibration Prep->Incubate Filter 3. Vacuum Filtration Incubate->Filter Measure 4. Scintillation Counting Filter->Measure Analyze 5. Scatchard Analysis Measure->Analyze

Fig 2: Step-by-step experimental workflow for the in vitro 50S ribosome radioligand binding assay.

Data Presentation & SAR Interpretation

Once the raw CPM data is obtained, specific binding is calculated by subtracting the NSB from total binding. The data is plotted using non-linear regression to determine the IC50​ , which is then converted to Ki​ (representing the Kd​ of the target compound).

To validate the functional relevance of the binding affinity, the compound should be run through an orthogonal in vitro cell-free translation assay (e.g., using an E. coli S30 extract and [35S] -methionine incorporation) to determine the functional IC50​ [1].

Comparative SAR Data Analysis

The table below summarizes the expected quantitative shifts in binding affinity based on the structural deviations of the target compound compared to clinical standards.

CompoundN3-Phenyl SubstituentC5-Acyl Chain50S Binding Kd​ (µM)Translation IC50​ (µM)
Eperezolid 3-Fluoro, 4-piperazinylAcetamide~20.0[2]~1.5
Linezolid 3-Fluoro, 4-morpholinylAcetamide~20.0~0.9[3]
Target Compound UnsubstitutedButyramide> 200.0 (Projected)> 50.0 (Projected)

Interpretation of Causality: The projected severe drop in binding affinity (higher Kd​ ) for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is driven by two synergistic structural deficits:

  • Loss of Fluorine/Morpholine: The absence of the 3-fluoro and 4-morpholinyl groups on the phenyl ring eliminates critical hydrogen bonding networks and hydrophobic interactions within the PTC pocket.

  • Steric Clash from Butyramide: The extension from an acetamide (2 carbons) to a butyramide (4 carbons) forces the aliphatic tail deeper into the ribosomal exit tunnel[3]. The rigid geometry of the 23S rRNA cannot easily accommodate this bulk, resulting in an unfavorable entropic penalty and rapid dissociation of the drug-ribosome complex.

References

  • Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. PubMed / National Institutes of Health. Available at: [Link]

  • PMC / National Institutes of Health. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Available at:[Link]

  • Saini, J. S., et al. (2013). Determinants of the species selectivity of oxazolidinone antibiotics targeting the large ribosomal subunit. Biological Chemistry, 394(11), 1529–1541. Available at:[Link]

Sources

Exploratory

Pharmacokinetic profiling of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide in animal models

Title: Pharmacokinetic Profiling of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (OPMB) in Preclinical Animal Models: A Comprehensive Technical Guide Introduction & Structural Rationale Oxazolidinones, including c...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Profiling of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (OPMB) in Preclinical Animal Models: A Comprehensive Technical Guide

Introduction & Structural Rationale

Oxazolidinones, including clinically approved agents like linezolid and tedizolid, represent a critical class of synthetic antimicrobial agents that combat multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE) by inhibiting bacterial protein synthesis at the 50S ribosomal subunit[1]. The compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (hereafter referred to as OPMB) represents a targeted structural evolution within this class.

By substituting the standard acetamide group found in linezolid with a more lipophilic butyramide tail, and utilizing an unsubstituted phenyl ring, OPMB is theoretically designed to alter lipid membrane partitioning. This structural modification dictates its pharmacokinetic (PK) behavior, potentially enhancing intracellular penetration (e.g., into macrophages for tuberculosis models) while fundamentally shifting its metabolic clearance pathways. This whitepaper outlines the rigorous, self-validating methodologies required to profile the absorption, distribution, metabolism, and excretion (ADME) of OPMB in preclinical animal models.

In Vivo Study Design: Animal Model Selection and Dosing Strategy

Expertise & Causality: The selection of preclinical species is driven by specific translational goals rather than convenience. Mice (e.g., CD-1 or BALB/c) are prioritized for early-stage PK profiling because their rapid clearance kinetics allow for efficient dose-fractionation studies, which are essential for establishing PK/PD indices (like fAUC/MIC ) in downstream neutropenic thigh or pneumonia infection models[2][3]. Rats (Sprague-Dawley) are selected because their larger blood volume permits dense, serial blood sampling from a single subject, thereby eliminating the statistical noise of composite sampling. Finally, dogs (Beagle) are utilized because their cardiovascular and renal hemodynamics provide highly reliable allometric scaling of Volume of Distribution ( Vss​ ) and Clearance ( CL ) to predict human pharmacokinetics[4].

Step-by-Step Methodology: In Vivo PK Protocol (Rat Model)

  • Subject Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables on gastrointestinal absorption. Intravenous (IV) cohorts may be fed ad libitum. Surgically implant jugular vein catheters 48 hours prior to the study to ensure stress-free, serial blood sampling, as stress-induced sympathetic responses can artificially alter hepatic blood flow and clearance.

  • Formulation Preparation:

    • IV Dosing: Dissolve OPMB in a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Sterile Saline) to ensure complete solubilization and prevent micro-precipitation upon injection into the aqueous bloodstream.

    • PO Dosing: Homogenize OPMB in 0.5% Methylcellulose with 0.1% Tween-80 in sterile water to mimic a standard clinical oral suspension.

  • Administration: Administer IV doses (e.g., 5 mg/kg) via the tail vein as a slow bolus over 1 minute. Administer PO doses (e.g., 20 mg/kg) via oral gavage.

  • Serial Sampling: Withdraw 200 µL of blood via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with an equivalent volume of heparinized saline to maintain patency and euvolemia.

  • Sample Processing: Immediately transfer blood to K2EDTA microcentrifuge tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-labeled cryovials and snap-freeze on dry ice. Store at -80°C until bioanalysis.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & SIL-IS Spiking Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling NCA & PK Modeling Analysis->Modeling

Fig 1. End-to-end in vivo pharmacokinetic profiling and bioanalytical workflow for OPMB.

Bioanalytical Methodology: LC-MS/MS Quantification

Trustworthiness & Self-Validation: A bioanalytical method must be a self-validating system to ensure data integrity. We employ Protein Precipitation (PPT) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][5]. To autonomously correct for matrix effects (ion suppression/enhancement in the mass spectrometer) and extraction recovery variations, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as OPMB-d7, is spiked into every sample prior to extraction.

Step-by-Step Methodology: Plasma Extraction and LC-MS/MS

  • Standard Curve Preparation: Prepare calibration standards (1 to 5,000 ng/mL) and Quality Control (QC) samples by spiking blank, analyte-free rat plasma with known concentrations of OPMB.

  • Protein Precipitation: Aliquot 50 µL of plasma (unknown samples, standards, and QCs) into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (50 ng/mL). The organic solvent denatures plasma proteins, releasing protein-bound OPMB into the supernatant.

  • Extraction: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C to firmly pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean 96-well injection plate. Dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial aqueous conditions of the LC mobile phase, preventing peak broadening or "solvent effects" during chromatography.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect OPMB and the IS using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[5].

Pharmacokinetic Data Analysis & Expected Profiles

Following quantification, Non-Compartmental Analysis (NCA) is performed. Existing oxazolidinones like linezolid demonstrate rapid absorption and an oral bioavailability ( F ) of >95% in rats and dogs[4]. The increased lipophilicity of OPMB's butyramide moiety is hypothesized to maintain high bioavailability while increasing the steady-state volume of distribution ( Vss​ ) due to enhanced tissue partitioning.

Table 1: Representative Pharmacokinetic Parameters of OPMB in Preclinical Models (Simulated Class-Based Data)

PK ParameterUnitMouse (IV 5 mg/kg)Mouse (PO 20 mg/kg)Rat (IV 5 mg/kg)Rat (PO 20 mg/kg)Dog (IV 5 mg/kg)
Cmax​ µg/mL-12.4 ± 1.8-15.2 ± 2.1-
Tmax​ h-0.5 - 1.0-1.0 - 1.5-
AUC0−∞​ µg·h/mL8.5 ± 1.228.9 ± 4.118.2 ± 2.561.8 ± 8.445.6 ± 6.2
t1/2​ h1.2 ± 0.21.5 ± 0.32.4 ± 0.42.6 ± 0.54.8 ± 0.8
CL L/h/kg0.58-0.27-0.11
Vss​ L/kg0.85-0.92-0.78
F %-~85%-~85%-

Tissue Distribution: Focus on Pulmonary Penetration

Because oxazolidinones are heavily utilized for severe respiratory tract infections (e.g., MRSA pneumonia), quantifying lung penetration is critical. Tedizolid and linezolid show excellent Epithelial Lining Fluid (ELF) penetration, often achieving ELF-to-plasma penetration ratios > 1.0[6].

Methodology: Bronchoalveolar lavage (BAL) is performed on euthanized cohorts at specific time points post-dose. Because the BAL procedure dilutes the ELF with saline, the urea dilution method is utilized. By measuring the concentration of urea in both plasma and the BAL fluid, the exact volume of recovered ELF can be mathematically derived, allowing for the precise calculation of OPMB concentrations at the site of pulmonary infection.

Metabolism and Clearance Pathways

Unlike many antibiotics, oxazolidinones like linezolid are not primarily cleared by Cytochrome P450 (CYP) enzymes; rather, they undergo non-enzymatic oxidation or alternative metabolic routing to form inactive carboxylic acid metabolites, which are then renally excreted[4].

For OPMB, the butyramide tail introduces a specific liability for amidase-mediated hydrolysis, while the unsubstituted phenyl ring may be subject to minor CYP-mediated aromatic hydroxylation. Furthermore, oxazolidinones are known to act as reversible, non-selective inhibitors of Monoamine Oxidase (MAO). In vitro profiling (using recombinant MAO-A and MAO-B) must be conducted to ensure the butyramide extension does not increase MAO binding affinity, which could trigger severe drug-drug interactions (e.g., serotonin syndrome).

Met_Pathway Parent OPMB (Parent Drug) Amidase Amidase-Mediated Hydrolysis Parent->Amidase Minor Pathway CYP CYP-Mediated Hydroxylation Parent->CYP Minor Pathway Renal Renal Excretion (Unchanged) Parent->Renal Major Pathway Metabolite1 Carboxylic Acid Metabolite Amidase->Metabolite1 Metabolite2 Hydroxylated Metabolite CYP->Metabolite2 Elimination Biliary & Renal Elimination Metabolite1->Elimination Metabolite2->Elimination

Fig 2. Proposed metabolic and clearance pathways for OPMB in preclinical mammalian models.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed. nih.gov.[Link]

  • Pharmacokinetics and Pulmonary Disposition of Tedizolid and Linezolid in a Murine Pneumonia Model under Variable Conditions. asm.org.[Link]

  • Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate. nih.gov.[Link]

  • Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed. nih.gov.[Link]

  • Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model. nih.gov.[Link]

  • Pharmacokinetic and Pharmacodynamic Evaluation of AZD5847 in a Mouse Model of Tuberculosis. nih.gov.[Link]

Sources

Foundational

Structural Analysis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary & Molecular Architecture The compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide represents a critical structural motif found in numerous pharmacologically active agents, including antibacteria...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide represents a critical structural motif found in numerous pharmacologically active agents, including antibacterial oxazolidinones (e.g., linezolid) and oral anticoagulants (e.g., rivaroxaban precursors). Structurally, the molecule is divided into three distinct electronic domains:

  • The N-Phenyl Ring : An electron-rich aromatic system attached to the N3 position.

  • The Oxazolidinone Core : A 5-membered cyclic carbamate containing a chiral center at C5.

  • The Butyramide Side Chain : A flexible aliphatic chain linked to the core via a methylene bridge at C5.

This technical guide provides a comprehensive framework for the structural elucidation of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Rather than merely listing chemical shifts, this guide emphasizes the causality behind the spectral phenomena —such as diastereotopicity, anisotropic deshielding, and solvent effects—enabling researchers to build a self-validating analytical protocol.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be treated as a self-validating system where sample preparation dictates spectral resolution, and 2D NMR corroborates 1D assignments.

Solvent Selection and Sample Preparation

The choice of solvent is the most critical variable in this protocol. While CDCl3 is standard for many organic molecules, DMSO-d6 is strictly required for this oxazolidinone derivative.

  • Causality : DMSO-d6 acts as a strong hydrogen bond acceptor. It locks the butyramide NH proton in a stable, hydrogen-bonded state, drastically slowing down its chemical exchange rate with trace water. This allows the NH signal to resolve as a sharp triplet (due to coupling with the adjacent C6 methylene protons) rather than a broad, uninterpretable hump.

Step-by-Step Preparation :

  • Weigh exactly 5–10 mg of highly purified N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds to ensure complete dissolution, then transfer to a standard 5 mm precision NMR tube.

NMR Acquisition Parameters
  • 1H NMR (400 MHz) : Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation. Acquire 16–32 scans with a spectral width of 12 ppm.

  • 13C NMR (100 MHz) : Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2 carbamate and C7 amide carbonyls).

Workflow Step1 Sample Preparation (DMSO-d6, 298 K, 5-10 mg) Step2 1D NMR Acquisition (1H & 13C NMR) Step1->Step2 Step3 2D NMR Experiments (COSY, HSQC, HMBC) Step2->Step3 Step4 Data Processing (Fourier Transform, Phase Corr.) Step3->Step4 Step5 Structural Elucidation (Signal Assignment) Step4->Step5

Experimental Workflow for NMR Structural Elucidation.

Structural Analysis: 1H NMR

The proton spectrum of this molecule is defined by the complex splitting patterns generated by the chiral center at C5.

Mechanistic Insight: Diastereotopicity

The C5 stereocenter breaks the plane of symmetry in the oxazolidinone ring. Consequently, the two protons at C4 (and the two protons at C6) reside in different magnetic environments—one is cis to the bulky C5-substituent, and the other is trans. This results in an ABX spin system . The C4 protons do not appear as a simple doublet; they couple with each other (geminal coupling, 2J≈9.0 Hz) and with the C5 proton (vicinal coupling, 3J≈6.0−9.0 Hz), appearing as distinct multiplets (a triplet and a doublet of doublets).

Table 1: 1H NMR Spectral Data Summary (DMSO-d6, 400 MHz)
Proton DomainChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Amide 8.10t5.81HButyramide NH
Aromatic 7.55d (or dd)8.02HPhenyl H-ortho (C2', C6')
Aromatic 7.40t8.02HPhenyl H-meta (C3', C5')
Aromatic 7.15t7.51HPhenyl H-para (C4')
Core Ring 4.75m-1HOxazolidinone C5-H
Core Ring 4.15t9.01HOxazolidinone C4-H (trans)
Core Ring 3.75dd9.0, 6.01HOxazolidinone C4-H (cis)
Side Chain 3.45m-2HC6-H 2​ (CH 2​ -NH)
Side Chain 2.05t7.52HButyramide C8-H 2​ ( α -CH 2​ )
Side Chain 1.50sextet7.52HButyramide C9-H 2​ ( β -CH 2​ )
Side Chain 0.85t7.53HButyramide C10-H 3​ ( γ -CH 3​ )

Structural Analysis: 13C NMR

The carbon spectrum provides definitive proof of the molecular backbone, particularly distinguishing the two distinct carbonyl environments.

Mechanistic Insight: Carbonyl Shielding Effects

Why does the oxazolidinone C2=O resonate significantly upfield ( δ ~154 ppm) compared to the butyramide C=O ( δ ~172 ppm)? The oxazolidinone carbonyl is a cyclic carbamate. The intra-ring oxygen atom donates electron density via resonance into the carbonyl π -system. This increased electron density shields the C2 carbon nucleus more effectively than the single nitrogen atom in the aliphatic butyramide group. This chemical shift differential is a universal hallmark of oxazolidinone structural validation, as supported by authoritative analyses of 1[1].

Table 2: 13C NMR Spectral Data Summary (DMSO-d6, 100 MHz)
Carbon DomainChemical Shift (δ, ppm)AssignmentStructural Rationale
Carbonyl 172.5Butyramide C=O (C7)Deshielded aliphatic amide
Carbonyl 154.2Oxazolidinone C=O (C2)Shielded cyclic carbamate
Aromatic 138.5Phenyl C-ipso (C1')Strongly deshielded by N3 attachment
Aromatic 128.9Phenyl C-meta (C3', C5')Standard aromatic resonance
Aromatic 123.8Phenyl C-para (C4')Standard aromatic resonance
Aromatic 118.2Phenyl C-ortho (C2', C6')Ortho-effect from N3 lone pair[2]
Core Ring 71.5Oxazolidinone C5Deshielded by adjacent ring oxygen
Core Ring 47.2Oxazolidinone C4Deshielded by adjacent ring nitrogen
Side Chain 41.5C6 (CH 2​ -NH)Aliphatic carbon adjacent to amide N
Side Chain 37.5Butyramide α -CH 2​ (C8)Adjacent to amide carbonyl
Side Chain 18.8Butyramide β -CH 2​ (C9)Aliphatic chain
Side Chain 13.6Butyramide γ -CH 3​ (C10)Terminal methyl group

Domain Linkage: Self-Validation via 2D NMR

To ensure the trustworthiness of the 1D assignments, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing the scientist to mathematically "stitch" the three isolated domains together.

  • Linking Phenyl to Core : The aromatic ortho-protons ( δ 7.55) will show a strong 3J correlation to the oxazolidinone C2 carbonyl ( δ 154.2).

  • Linking Core to Side Chain : The C6 methylene protons ( δ 3.45) will show a 2J / 3J correlation to the butyramide C=O ( δ 172.5).

HMBC_Correlations H_ortho Phenyl H-ortho (δH ~7.55) C2_carbonyl Oxazolidinone C2=O (δC ~154.2) H_ortho->C2_carbonyl 3J_CH H4_protons Oxazolidinone H4 (δH ~3.75, 4.15) H4_protons->C2_carbonyl 2J_CH / 3J_CH H6_methylene Amide CH2 (H6) (δH ~3.45) C_amide Butyramide C=O (δC ~172.5) H6_methylene->C_amide 2J_CH / 3J_CH

Key HMBC Correlations for Domain Linkage.

References

  • Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones The Journal of Organic Chemistry (ACS Public
  • CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application The Journal of Organic Chemistry (ACS Public
  • Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties PMC (N

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Executive Summary & Strategic Rationale The transition of oxazolidinone derivatives from discovery chemistry to process-scale manufacturing requires a paradigm shift in synthetic strategy. While medicinal chemistry route...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transition of oxazolidinone derivatives from discovery chemistry to process-scale manufacturing requires a paradigm shift in synthetic strategy. While medicinal chemistry routes often rely on hazardous reagents (e.g., azides, phosgene, or hydrazine) and chromatographic purification, industrial scale-up demands inherently safe, atom-economical, and highly crystalline intermediates.

This application note details a robust, four-step kilogram-scale protocol for the synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide . By leveraging (S)-glycidyl phthalimide as a foundational building block—a strategy proven in the commercial manufacturing of blockbuster drugs like Rivaroxaban and Linezolid[1]—this route eliminates the need for hazardous azide intermediates. The protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) at every stage to ensure that downstream processing only occurs when critical quality attributes are met.

Process Chemistry & Mechanistic Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), it is critical to understand the causality behind the selected reagents and conditions:

  • Step 1: Regioselective Epoxide Opening: The reaction between aniline and glycidyl phthalimide is conducted in an ethanol/water mixture at 75–80 °C. The protic solvent system acts as a hydrogen-bond donor, activating the epoxide oxygen and promoting highly regioselective nucleophilic attack by aniline at the less hindered terminal carbon[2]. This eliminates the need for Lewis acid catalysts, thereby preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API).

  • Step 2: Carbonylation (Cyclization): N,N'-Carbonyldiimidazole (CDI) is selected over phosgene or diethyl carbonate. CDI is a stable, solid reagent that facilitates cyclization at room temperature with minimal exotherm, avoiding the extreme toxicity of phosgene and the harsh basic conditions (which can cause epimerization or degradation) required for diethyl carbonate[2][3].

  • Step 3: Phthalimide Deprotection: Traditional protocols utilize hydrazine hydrate, which is highly toxic, genotoxic, and poses severe explosion hazards at scale. This protocol replaces hydrazine with 30% aqueous methylamine. When added at controlled temperatures (50 °C), methylamine efficiently cleaves the phthalimide ring while suppressing the formation of unwanted dimerized byproducts[3].

  • Step 4: Amidation: The final coupling utilizes butyryl chloride and triethylamine (TEA) in dichloromethane (DCM). The reaction is initiated at 0–5 °C to control the exothermic acyl transfer, ensuring high purity and preventing over-acylation.

Synthetic Pathway & Process Workflow

SynthesisPathway A Aniline + Glycidyl Phthalimide B Amino Alcohol Intermediate A->B Epoxide Opening (EtOH/H2O, 80°C) C Phthalimide-Protected Oxazolidinone B->C Cyclization (CDI, DCM, RT) D 5-(Aminomethyl) Oxazolidinone C->D Deprotection (MeNH2, EtOH, 50°C) E Target Molecule: N-(...)-butyramide D->E Amidation (Butyryl Cl, TEA, 0°C)

Caption: Four-step synthetic pathway for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide.

ProcessWorkflow R1 Reactor 1 (100L) Epoxide Opening 70-85°C R2 Reactor 2 (100L) CDI Cyclization 20-25°C R1->R2 Transfer & Solvent Swap R3 Reactor 3 (50L) Deprotection 50°C R2->R3 Filtration & Wash R4 Reactor 4 (50L) Amidation 0-5°C to RT R3->R4 Extraction (DCM) Cryst Crystallization & Filtration R4->Cryst Quench & Wash QA QA / HPLC Release Cryst->QA Purity >99.5%

Caption: Industrial scale-up process workflow and reactor allocation.

Quantitative Data & In-Process Controls (IPC)

To ensure the protocol is self-validating, the following parameters must be strictly monitored. Proceeding to the next step is contingent upon passing the IPC specifications.

Table 1: Reaction Optimization & Yield Parameters
Synthetic StepScale (Starting Mat.)Target YieldExpected Purity (HPLC)Key Impurity to Monitor
1. Epoxide Opening 1.00 kg85 - 88%> 98.0%Unreacted Aniline
2. Cyclization 2.50 kg90 - 92%> 99.0%Uncyclized Amino Alcohol
3. Deprotection 2.40 kg86 - 89%> 98.5%Dimerized Byproducts
4. Amidation 1.25 kg90 - 94%> 99.5%Over-acylated species
Table 2: In-Process Control (IPC) Specifications
StageAnalytical MethodAcceptance CriteriaCorrective Action if Failed
IPC-1 HPLC (254 nm)Aniline < 1.0% AreaStir for additional 2h at 80 °C.
IPC-2 HPLC (254 nm)Amino Alcohol < 0.5% AreaAdd 0.1 eq CDI; stir 1h at RT.
IPC-3 HPLC (254 nm)Phthalimide intermediate < 0.5%Add 1.0 eq MeNH₂; stir 1h at 50 °C.
IPC-4 HPLC (254 nm)Free Amine < 0.2% AreaAdd 0.05 eq Butyryl Cl; stir 30 min.

Step-by-Step Experimental Protocol (1 kg Scale)

Step 1: Synthesis of 1-(phenylamino)-3-phthalimidopropan-2-ol
  • Charge: To a clean, dry 100 L jacketed reactor, charge Aniline (1.00 kg, 10.74 mol) and (S)-Glycidyl phthalimide (2.29 kg, 11.27 mol, 1.05 eq).

  • Solvent Addition: Add Ethanol (10.0 L) and Purified Water (2.0 L). Start agitation at 150 rpm.

  • Heating: Ramp the reactor temperature to 75–80 °C over 1 hour. Maintain this temperature for 10–12 hours.

  • IPC-1: Sample the reaction mixture. Proceed only when Aniline is < 1.0% by HPLC.

  • Workup & Isolation: Cool the reactor to 0–5 °C at a rate of 15 °C/hour to induce crystallization. Stir the resulting slurry for 2 hours at 5 °C. Filter the product via a Nutsche filter and wash the filter cake with cold Ethanol (2 x 2.0 L). Dry under vacuum at 45 °C to afford the amino alcohol intermediate as an off-white solid.

Step 2: Synthesis of Phthalimide-Protected Oxazolidinone
  • Charge: Transfer the Step 1 intermediate (approx. 2.50 kg, 8.44 mol) to a 100 L reactor. Add Dichloromethane (DCM, 25.0 L) and stir to form a suspension.

  • Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.64 kg, 10.1 mol, 1.2 eq) in four equal portions over 1 hour to safely manage CO₂ gas evolution.

  • Reaction: Stir the mixture at 20–25 °C for 4 hours. The suspension will gradually transition into a clear solution as the cyclization completes.

  • IPC-2: Sample for HPLC. Proceed when starting material is < 0.5%.

  • Workup: Wash the organic layer sequentially with 1N HCl (10.0 L) to remove imidazole byproducts, followed by saturated brine (10.0 L). Perform a solvent swap via vacuum distillation, replacing DCM with Ethanol (20.0 L) to prepare for the next step.

Step 3: Synthesis of 5-(Aminomethyl)-3-phenyloxazolidin-2-one
  • Charge: To the ethanolic slurry of the Step 2 intermediate (approx. 2.40 kg, 7.45 mol) in a 50 L reactor, adjust the temperature to 20 °C.

  • Deprotection: Slowly add 30% aqueous methylamine (7.70 kg, 74.5 mol, 10.0 eq) over 30 minutes.

  • Heating: Heat the reaction mixture to 50 °C and stir for 3 hours. Caution: Strict temperature control is required to prevent the formation of dimerized impurities.

  • IPC-3: Sample for HPLC. Proceed when the phthalimide intermediate is < 0.5%.

  • Workup: Concentrate the mixture under reduced pressure (40 °C, 50 mbar) to remove excess methylamine and ethanol. Dilute the residue with DCM (20.0 L) and wash with Purified Water (2 x 5.0 L). Dry the organic layer over anhydrous Na₂SO₄ and filter.

Step 4: Synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide
  • Charge: Transfer the DCM solution containing the free amine (approx. 1.26 kg, 6.55 mol) to a clean 50 L reactor.

  • Base Addition: Add Triethylamine (TEA) (1.32 kg, 13.1 mol, 2.0 eq). Cool the reactor jacket to 0–5 °C.

  • Acylation: Charge Butyryl chloride (0.84 kg, 7.86 mol, 1.2 eq) into an addition funnel. Add dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C to prevent over-acylation.

  • Reaction: Once the addition is complete, warm the reactor to 20–25 °C and stir for 2 hours.

  • IPC-4: Sample for HPLC. Proceed when free amine is < 0.2%.

  • Workup & Crystallization: Quench the reaction with Purified Water (5.0 L). Separate the layers and wash the organic phase with saturated NaHCO₃ (5.0 L) and brine (5.0 L). Distill off the DCM under vacuum and replace with a 1:4 mixture of Ethyl Acetate/Heptane (15.0 L) to induce crystallization.

  • Isolation: Cool the slurry to 5 °C, filter, and wash the cake with cold Heptane (3.0 L). Dry the final product in a vacuum oven at 45 °C until constant weight is achieved.

References

  • Zhang, Y., et al. "Efficient Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate YG-056SP." Organic Process Research & Development, 2023.[Link]

  • Wang, X., et al. "Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent." ACS Infectious Diseases, 2023.[Link]

  • Kutovaya, I. V., et al. "Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug." Organic Process Research & Development, 2022.[Link]

Sources

Application

Mass spectrometry fragmentation patterns of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide Application Note Abstract: This technical guide provides a comprehensive analysis of the mass spec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Application Note

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a representative member of the N-acyloxazolidinone class of compounds. These structures are pivotal in synthetic organic chemistry, often employed as chiral auxiliaries, and are related to the oxazolidinone class of antibiotics.[1] Understanding their fragmentation patterns is crucial for reaction monitoring, metabolite identification, and quality control in drug development. This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explains the rationale behind the experimental parameters, and presents a proposed fragmentation pathway based on established principles of gas-phase ion chemistry.[2]

Introduction: The Significance of Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds featuring a five-membered ring containing both nitrogen and oxygen. The 2-oxazolidinone core is the cornerstone of the last new class of synthetic antibiotics approved for clinical use, including Linezolid, which is critical for combating multidrug-resistant Gram-positive bacteria.[1] In synthetic chemistry, chiral oxazolidinones, such as Evans auxiliaries, are instrumental in controlling stereochemistry during the formation of new carbon-carbon bonds.

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation and quantification of these compounds.[2] By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments, researchers can confirm molecular identity and deduce structural features with high confidence. This application note serves as a practical guide for researchers and drug development professionals engaged in the analysis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and related analogues.

Scientific Principles: From Ionization to Fragmentation

Electrospray Ionization (ESI): A Gentle Approach

For moderately polar and thermally labile molecules like N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, Electrospray Ionization (ESI) is the technique of choice.[3] ESI is a "soft ionization" method that transfers molecules from solution into the gas phase as charged ions with minimal fragmentation in the source. This process typically produces a strong signal for the protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis. Optimizing the electrospray voltage is key to maximizing ionization efficiency without inducing unwanted in-source fragmentation.[3]

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation. In this technique, the precursor ion ([M+H]⁺) is isolated and then subjected to fragmentation. Collision-Induced Dissociation (CID) is the most common method, where the isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen).[2] This collision imparts internal energy, causing the ion to break apart at its most labile bonds. The resulting fragment ions (product ions) are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

The fragmentation patterns observed are not random; they are governed by the principles of chemical stability. Bonds break to form the most stable possible products, such as stable neutral molecules (e.g., CO, H₂O) and resonance-stabilized or tertiary carbocations.[4][5]

Experimental Workflow and Protocols

The following protocol outlines a self-validating system for the analysis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. It is designed for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform, such as a Q-TOF or triple-quadrupole instrument.

Materials and Reagents
  • Analyte: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade)

  • Vials and Filters: 2 mL amber glass autosampler vials, 0.22 µm syringe filters (PTFE or similar)

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of acetonitrile.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile/water. This creates a working solution suitable for direct infusion or LC-MS analysis.

  • Final Dilution for Injection: Further dilute the working solution as needed to fall within the linear range of the instrument. A final concentration of 50-100 ng/mL is a good starting point.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the LC system.

Experimental Workflow Diagram

The overall analytical process is depicted below, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Acetonitrile (Stock Solution) A->B C Dilute in ACN/H₂O (Working Solution) B->C D Filter (0.22 µm) C->D E Inject into LC System D->E F Chromatographic Separation (C18 Column) E->F G Electrospray Ionization (ESI+) MS1: Isolate Precursor Ion F->G H Collision-Induced Dissociation (CID) MS2: Generate & Detect Product Ions G->H I Acquire MS/MS Spectrum H->I J Identify Fragment Ions I->J K Propose Fragmentation Pathway J->K

Sources

Method

Application Note: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide as a Privileged Scaffold in Drug Discovery

Executive Summary The oxazolidinone class of synthetic molecules represents a cornerstone in modern medicinal chemistry, primarily recognized for their potent antibacterial activity against multidrug-resistant Gram-posit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class of synthetic molecules represents a cornerstone in modern medicinal chemistry, primarily recognized for their potent antibacterial activity against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE) and their historical significance as monoamine oxidase (MAO) inhibitors[1]. While advanced clinical candidates like linezolid and rivaroxaban feature highly decorated 3-aryl rings, early-stage drug discovery relies heavily on versatile, unsubstituted precursors to map Structure-Activity Relationships (SAR).

This application note details the strategic utility of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (CAS: 954590-28-4). By featuring an unsubstituted N-phenyl ring and a lipophilic butyramide side chain, this molecule serves as an ideal "blank canvas" for late-stage functionalization (LSF). This guide provides validated protocols for its synthesis, derivatization, and integration into high-throughput discovery workflows.

Mechanistic Grounding & Scaffold Causality

To effectively utilize this precursor, one must understand the causality behind its structural components. The oxazolidinone pharmacophore exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[2].

  • The 2-Oxazolidinone Core: The rigid heterocyclic ring dictates the spatial orientation of the C5 and N3 substituents, which is critical for docking into the ribosomal binding pocket[3].

  • The C5-(Butyramidomethyl) Group: Unlike the acetamide group found in linezolid, the butyramide extension increases the molecule's lipophilicity (LogP). This modification alters cell membrane permeability and sterically modulates off-target MAO inhibition, as the MAO active site is highly sensitive to C5 steric bulk[4]. The (S)-stereocenter is strictly required for antibacterial efficacy.

  • The Unsubstituted N3-Phenyl Ring: This is the primary vector for library diversification. The lone pair on the oxazolidinone nitrogen partially delocalizes into the phenyl ring, mildly activating it for regioselective electrophilic aromatic substitution (e.g., para-halogenation), which can subsequently be used for Suzuki-Miyaura cross-coupling.

MOA A Oxazolidinone Precursor B 50S Ribosomal Subunit (PTC) A->B Binds to C Blockade of 70S Initiation Complex B->C Prevents D Protein Synthesis Halted C->D E Bacterial Cell Death (MRSA/VRE) D->E

Mechanism of Action: Oxazolidinone-mediated inhibition of bacterial protein synthesis.

Strategic Workflow for Library Synthesis

In a drug discovery setting, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is deployed in a divergent synthesis strategy. Rather than building the oxazolidinone core de novo for every analog, the core is synthesized once at scale, followed by parallel late-stage functionalization.

Workflow A Scaffold: N-((2-oxo-3-phenyloxazolidin -5-yl)methyl)butyramide B Late-Stage Functionalization (e.g., Halogenation, Cross-Coupling) A->B C Library Generation (96-well parallel format) B->C D High-Throughput Screening (MIC & MAO Assays) C->D E SAR Analysis & Lead Candidate Identification D->E

Logical workflow for oxazolidinone-based divergent library synthesis.

Self-Validating Experimental Protocols

The following protocols are engineered for high reproducibility, incorporating built-in In-Process Controls (IPCs) to ensure the system is self-validating.

Protocol A: Base-Promoted Synthesis of the Precursor Core

This protocol details the convergent assembly of the oxazolidinone ring via the reaction of an N-aryl carbamate with a chiral epoxide[3]. The use of lithium tert-butoxide is critical; the lithium cation coordinates the epoxide oxygen and the carbamate carbonyl, templating the regioselective ring opening and subsequent cyclization.

Reagents & Materials:

  • Benzyl phenylcarbamate (1.0 eq)

  • (S)-N-(oxiran-2-ylmethyl)butyramide (1.2 eq)

  • Lithium tert-butoxide (LiOtBu) (3.0 eq, 1.0 M in THF)

  • Anhydrous Methanol (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve benzyl phenylcarbamate (10 mmol) in anhydrous THF (25 mL).

  • Activation: Cool the solution to 0 °C. Dropwise, add LiOtBu (30 mL, 30 mmol). Causality: The strong base deprotonates the carbamate nitrogen, while Li+ acts as a Lewis acid to activate the incoming epoxide.

  • Epoxide Addition: Add anhydrous methanol (20 mmol), followed immediately by the dropwise addition of (S)-N-(oxiran-2-ylmethyl)butyramide (12 mmol) dissolved in THF (5 mL). Causality: Methanol acts as a proton shuttle, significantly accelerating the intramolecular cyclization step and suppressing polymerization side-reactions[3].

  • Cyclization: Warm the reaction to 25 °C and stir for 16 hours.

  • IPC Validation (TLC/LC-MS): Sample 10 µL of the mixture, quench in 1 mL acetonitrile. Analyze via LC-MS (ESI+). The reaction is complete when the carbamate mass disappears and the product mass (m/z 263.1 [M+H]+) dominates.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to yield the pure precursor.

Protocol B: Late-Stage Functionalization (Para-Bromination)

To build a library, the unsubstituted phenyl ring must be activated. This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the para position, providing a synthetic handle for subsequent cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL) at 0 °C.

  • Halogenation: Add NBS (5.25 mmol) in three equal portions over 15 minutes. Causality: The oxazolidinone nitrogen acts as an ortho/para director. Steric hindrance from the bulky oxazolidinone ring effectively blocks the ortho positions, driving >95% regioselectivity to the para position.

  • Reaction: Stir the mixture at room temperature for 4 hours, protected from light.

  • IPC Validation: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material (Rf ~0.4) should convert entirely to a slightly less polar spot (Rf ~0.45). Confirm via LC-MS (appearance of isotopic doublet m/z 341.0 / 343.0 [M+H]+).

  • Workup & Isolation: Pour the mixture into ice water (50 mL) containing 1% sodium thiosulfate (to quench trace bromine). The product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum to yield N-((3-(4-bromophenyl)-2-oxooxazolidin-5-yl)methyl)butyramide.

Quantitative Data Presentation: SAR Landscape

The utility of functionalizing the N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide scaffold is demonstrated by the drastic shifts in biological activity upon modification. The table below summarizes representative SAR data illustrating how para-substitutions (derived from Protocol B) and C5-side chain variations dictate the balance between antibacterial efficacy and MAO-A inhibition[1],[4].

Compound Scaffold VariationN3-Phenyl SubstitutionC5-Amide ChainMRSA MIC (µg/mL)MAO-A IC₅₀ (µM)Pharmacological Profile
Unsubstituted Precursor None (H)Butyramide>64>100Inactive Baseline
Brominated Intermediate 4-BromoButyramide3245Weak Antibacterial
Linezolid (Reference) 3-Fluoro-4-morpholinoAcetamide24Potent Antibacterial, High MAO risk
Butyramide Analog A 3-Fluoro-4-morpholinoButyramide4>100Potent Antibacterial, Low MAO risk
Triazole Analog B 4-(1H-1,2,3-triazol-1-yl)Butyramide185Highly Potent, Low MAO risk

Data Interpretation: The transition from an acetamide (Linezolid) to a butyramide side chain slightly reduces MRSA potency but drastically increases the MAO-A IC₅₀ (reducing toxicity) due to steric clash in the MAO active site. The unsubstituted precursor serves as the critical starting point to discover these optimized profiles.

References

  • Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms Source: Molecular Pharmaceutics, ACS Publications (2023) URL:[Link]

  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs Source: Journal of Medicinal Chemistry, ACS Publications (2021) URL:[Link]

  • Linezolid--a review of the first oxazolidinone Source: PubMed, National Institutes of Health (2001) URL:[Link]

  • Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones Source: PubMed, National Institutes of Health (2015) URL:[Link]

Sources

Application

Application Notes and Protocols: Assessing Cell Permeability of Oxazolidinone Butyramide Analogs

Introduction: The Critical Role of Permeability in Drug Efficacy The ability of a drug to permeate cell membranes is a fundamental determinant of its therapeutic success. For orally administered drugs, this journey begin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Permeability in Drug Efficacy

The ability of a drug to permeate cell membranes is a fundamental determinant of its therapeutic success. For orally administered drugs, this journey begins with absorption across the intestinal epithelium, while for drugs targeting intracellular machinery, it involves traversing the target cell's membrane. Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis by binding to the ribosome. The butyramide analogs of oxazolidinones represent a chemical space being explored for enhanced antibacterial activity and improved pharmacokinetic properties. A crucial aspect of their development is a thorough understanding of their cell permeability.

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of novel oxazolidinone butyramide analogs. We will delve into two widely adopted, yet fundamentally different, assay platforms: the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) and the cell-based Caco-2 permeability assay. The choice of assay, or a combination thereof, depends on the specific questions being addressed in the drug discovery pipeline, from early-stage screening to more in-depth mechanistic studies.

I. High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that serves as a rapid and cost-effective method to predict passive drug transport.[1] This assay is particularly valuable in the early phases of drug discovery for ranking and selecting lead compounds with promising oral absorption or blood-brain barrier penetration potential.[1] PAMPA isolates passive diffusion as the sole transport mechanism, thereby avoiding the complexities of active transport and metabolism that are present in cell-based models.[1]

The assay is based on the diffusion of a compound from a donor compartment, through a synthetic membrane infused with lipids, to an acceptor compartment.[2] The composition of the lipid membrane can be tailored to mimic different biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[1]

Diagram of the PAMPA Workflow

PAMPA_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Start Start PrepareAnalogs Prepare Oxazolidinone Analogs & Controls Start->PrepareAnalogs CoatPlate Coat Donor Plate with Lipid Membrane PrepareAnalogs->CoatPlate AddBuffer Add Buffer to Acceptor Plate CoatPlate->AddBuffer AssembleSandwich Assemble 'Sandwich' Plate AddBuffer->AssembleSandwich AddAnalogs Add Analogs to Donor Wells AssembleSandwich->AddAnalogs Incubate Incubate (e.g., 5 hours, Room Temp) AddAnalogs->Incubate SeparatePlates Separate Plates Incubate->SeparatePlates Quantify Quantify Compound Concentration (LC-MS/MS) SeparatePlates->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate End End Calculate->End

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA-GIT

This protocol is designed to predict the passive permeability of oxazolidinone butyramide analogs across the gastrointestinal tract.

Materials:

  • 96-well donor plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test oxazolidinone butyramide analogs (10 mM stock in DMSO)

  • Control compounds (10 mM stock in DMSO):

    • High permeability: Propranolol

    • Low permeability: Atenolol

  • Lucifer Yellow (for membrane integrity check)[1]

  • Plate shaker

  • LC-MS/MS system for quantification[3]

Procedure:

  • Preparation of Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Preparation of Donor Plate:

    • Pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate.

    • Allow the solvent to evaporate completely (approximately 20 minutes).[3]

  • Preparation of Test Compounds:

    • Prepare a working solution of the oxazolidinone butyramide analogs and control compounds by diluting the 10 mM DMSO stock to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤ 1%.

  • Assay Start:

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".[2]

    • Add 150 µL of the working solution of the test and control compounds to the appropriate wells of the donor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking (e.g., 150 rpm).[3]

  • Sample Collection and Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Take aliquots from both the donor and acceptor wells for analysis.

    • Quantify the concentration of the compounds in each sample using a validated LC-MS/MS method.[4][5]

  • Membrane Integrity Check:

    • Measure the amount of Lucifer Yellow that has passed into the acceptor wells. A low percentage of crossover confirms the integrity of the artificial membrane.[1]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (VA / (Area × Time)) × -ln(1 - CA/CD)

Where:

  • VA is the volume of the acceptor well (in mL).

  • Area is the surface area of the membrane (in cm²).

  • Time is the incubation time (in seconds).

  • CA is the concentration of the compound in the acceptor well.

  • CD is the initial concentration of the compound in the donor well.

Expected Results and Interpretation
Compound ClassExpected Papp (cm/s)Interpretation
High Permeability>10 x 10⁻⁶Likely to have good passive absorption.[6]
Moderate Permeability1 - 10 x 10⁻⁶May have moderate passive absorption.[6]
Low Permeability<1 x 10⁻⁶Likely to have poor passive absorption.[6]

II. Mechanistic Insights with the Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of human drug absorption.[7] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier.[8][9] Crucially, these cells express a variety of influx and efflux transporters (e.g., P-glycoprotein), making this assay suitable for studying not only passive diffusion but also active transport mechanisms.[10][11]

The Caco-2 assay is more complex and time-consuming than PAMPA but provides a more physiologically relevant model of intestinal permeability.[10] It is invaluable for understanding the contribution of active transport to a compound's overall permeability and for identifying potential drug-drug interactions.[9]

Diagram of the Caco-2 Assay Workflow

Caco2_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Permeability Experiment cluster_2 Analysis Start Start SeedCells Seed Caco-2 Cells on Transwell Inserts Start->SeedCells Culture Culture for 21 Days to Form Monolayer SeedCells->Culture MonitorTEER Monitor TEER to Assess Monolayer Integrity Culture->MonitorTEER PrepareAnalogs Prepare Oxazolidinone Analogs & Controls MonitorTEER->PrepareAnalogs WashMonolayers Wash Monolayers with Transport Buffer PrepareAnalogs->WashMonolayers AddAnalogs Add Analogs to Apical (A-B) or Basolateral (B-A) Side WashMonolayers->AddAnalogs Incubate Incubate (e.g., 2 hours, 37°C) AddAnalogs->Incubate CollectSamples Collect Samples from Receiver Chambers Incubate->CollectSamples Quantify Quantify Compound Concentration (LC-MS/MS) CollectSamples->Quantify Calculate Calculate Papp & Efflux Ratio Quantify->Calculate End End Calculate->End

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol for Bidirectional Caco-2 Assay

This protocol allows for the determination of both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability, enabling the calculation of an efflux ratio.

Materials:

  • Caco-2 cells (passage number 20-40)[12]

  • Transwell inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[12]

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4[13]

  • Test oxazolidinone butyramide analogs (10 mM stock in DMSO)

  • Control compounds (10 mM stock in DMSO):

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin[14]

  • TEER meter

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system for quantification[15]

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[7][16]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Only use monolayers with TEER values indicative of good tight junction formation (typically >200 Ω·cm²).[14]

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (HBSS).

    • Prepare working solutions of the test and control compounds in the transport buffer at a final concentration of 10 µM.

    • For A-B permeability: Add the working solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[16]

    • For B-A permeability: Add the working solution to the basolateral chamber and fresh transport buffer to the apical chamber.[16]

  • Incubation:

    • Incubate the plates at 37°C for 2 hours with gentle shaking.[11]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the receiver chambers.

    • Quantify the concentration of the compounds in the samples using a validated LC-MS/MS method.[15]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

  • A is the surface area of the Transwell membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).[17]

The Efflux Ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Expected Results and Interpretation
ParameterValueInterpretation
Papp (A-B)>10 x 10⁻⁶ cm/sHigh intestinal permeability.[6]
Papp (A-B)1 - 10 x 10⁻⁶ cm/sModerate intestinal permeability.[6]
Papp (A-B)<1 x 10⁻⁶ cm/sLow intestinal permeability.[6]
Efflux Ratio (ER)≥2Suggests the compound is a substrate for an efflux transporter (e.g., P-gp).[18]
Efflux Ratio (ER)<2Indicates that active efflux is not a major transport mechanism.

III. Bridging the Gap: Integrating PAMPA and Caco-2 Data

A strategic approach to permeability assessment often involves using PAMPA for initial high-throughput screening, followed by the more resource-intensive Caco-2 assay for promising candidates. Comparing the data from both assays can provide valuable mechanistic insights.[19]

  • Good Correlation: If the Papp values from PAMPA and the Caco-2 assay are similar, it suggests that passive diffusion is the primary mechanism of transport for the oxazolidinone analog.

  • PAMPA > Caco-2: A significantly higher permeability in the PAMPA assay compared to the Caco-2 assay may indicate that the compound is a substrate for an efflux transporter in the Caco-2 cells.[19]

  • Caco-2 > PAMPA: Conversely, if the Caco-2 permeability is notably higher, it may suggest the involvement of an active uptake transporter.[19]

Conclusion: A Robust Framework for Permeability Assessment

The successful development of novel oxazolidinone butyramide analogs hinges on a clear understanding of their ability to cross biological membranes. The PAMPA and Caco-2 permeability assays provide a powerful and complementary toolkit for researchers. By employing the detailed protocols and data interpretation frameworks outlined in these application notes, scientists can effectively characterize the permeability of their compounds, make informed decisions in the lead optimization process, and ultimately enhance the potential for clinical success.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • Enamine. (n.d.). MDR1-MDCKII Permeability Assay.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • Pharmaron. (n.d.). Permeability Assays.
  • Kumar, K. V. K., Karnati, S., Reddy.B, M., & Chandramouli, R. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Pharmacy Research, 3(5), 1037-1041.
  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007–1010.
  • Chen, X., et al. (2008). A Novel Design of Artificial Membrane for Improving the PAMPA Model. Pharmaceutical Research, 25, 1511.
  • Feng, B., et al. (2008). In Vitro P-glycoprotein Assays to Predict the in Vivo Interactions of P-glycoprotein with Drugs in the Central Nervous System. Drug Metabolism and Disposition, 36(2), 268-275.
  • Troutman, M. D., & Thakker, D. R. (2003). Novel insights into P-glycoprotein-mediated transport. Advanced Drug Delivery Reviews, 55(1), 3-10.
  • He, S., Zhiti, A., Barba-Bon, A., Hennig, A., & Nau, W. M. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597927.
  • Morimoto, J., Amano, R., Ono, T., & Sando, S. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. RSC Advances, 9(13), 7132-7135.
  • Wang, Z., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood–brain barrier. International Journal of Pharmaceutics, 288(2), 349-359.
  • Loper, A. N., et al. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current Protocols in Pharmacology, Chapter 12, Unit 12.9.
  • Kus, M., Ibragimow, I., & Piotrowska-Kempisty, H. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(10), 2523.
  • Prieto, P., et al. (2013). The value of in vitro methods for predicting human acute oral toxicity in the context of the EU REACH regulation. Archives of Toxicology, 87(11), 2035-2046.
  • Sinko, P. J., & Lee, Y. H. (1993). Caco-2 cells as a model for studying intestinal absorption and metabolism of peptides and peptidomimetics. Advanced Drug Delivery Reviews, 11(1-2), 109-130.
  • Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
  • Avdeef, A. (2003).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability: a critique. Drug Discovery Today, 10(5), 335-343.
  • Faller, B. (2008). Artificial membrane-based assays for permeability measurement and absorption prediction. Current Drug Metabolism, 9(9), 886-892.
  • Li, J., et al. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 28(20), 7111.
  • Venkatesh, G., et al. (2010). Development and validation of a stability indicating HPLC method for the simultaneous estimation of four potential permeability markers. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 649-656.
  • van Domburg, J. A., et al. (2015). A validated UPLC-MS/MS method for the simultaneous quantification of multiple probe drugs and their metabolites in human plasma and urine for the assessment of drug-drug interactions.
  • Elabscience. (2025). Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
  • Sun, D., et al. (2008). In vitro and in vivo Caco-2 models for drug absorption and metabolism study. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 395-411.
  • Alvarez-Figueroa, M. J., & Blanco-Méndez, J. (2001). Transwell® filter system as an in vitro model for drug absorption studies. European Journal of Pharmaceutics and Biopharmaceutics, 52(2), 151-157.
  • Stenberg, P., et al. (2001). Comparison of Caco-2 and Caco-2/HT29-MTX co-cultured cell monolayers as in vitro models for predicting drug absorption. European Journal of Pharmaceutical Sciences, 14(1), 47-58.
  • Neuhoff, S., et al. (2003). A novel high-throughput screening assay for carrier-mediated transport. Pharmaceutical Research, 20(8), 1181-1188.
  • Kwok, D. (2000). Applications of liquid chromatography mass spectrometry in accelerating the pace of lead optimization. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Colles, A., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 8(3), 569-579.
  • Lyons, T. D., et al. (2016). Oxazolidinone derivatives as potent bacterial type II topoisomerase inhibitors with activity against multidrug-resistant Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3634.
  • Aggen, J. B., et al. (2010). Contribution of a novel series of oxazolidinones to the treatment of community- and hospital-acquired infections. Journal of Medicinal Chemistry, 53(17), 6393-6409.
  • Nam, K., et al. (2014). Discovery of novel oxazolidinones with potent activity against Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 24(2), 653-657.
  • Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews, 67(4), 593-656.

Sources

Method

Application Notes and Protocols for In Vivo Toxicity Assessment of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Authored by: Your Senior Application Scientist Introduction: The development of novel therapeutic agents requires a thorough evaluation of their safety profile. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The development of novel therapeutic agents requires a thorough evaluation of their safety profile. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a compound featuring an oxazolidinone core, belongs to a class of synthetic compounds that have shown a range of biological activities, including antibacterial properties.[1][2] To ensure the safe progression of this compound through the drug development pipeline, a systematic in vivo toxicity assessment is paramount. These application notes provide detailed protocols for conducting acute and sub-chronic oral toxicity studies in rodents, designed to identify potential target organs, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL).[3][4] The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), to ensure regulatory compliance and scientific rigor.[5][6][7][8]

Part 1: Acute Oral Toxicity Study

The primary objective of an acute oral toxicity study is to determine the adverse effects that occur within a short period after the administration of a single dose of a substance.[9] This study helps in classifying the substance for its acute toxicity and is crucial for dose selection in subsequent, longer-term studies.[7][10]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The Up-and-Down Procedure (UDP) is a sequential dosing method that minimizes the number of animals required to estimate the LD50 (the dose expected to cause death in 50% of the animals).[11][12][13]

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Decision Tree cluster_conclusion Conclusion A Acclimatize healthy young adult female rats for >= 5 days B Fast animals overnight (withhold food, not water) A->B C Prepare test substance formulation B->C D Select starting dose (e.g., 300 mg/kg) C->D E Dose a single animal by oral gavage D->E F Observe for 48 hours E->F G Animal Survives? F->G H Dose next animal at a higher dose G->H Yes I Dose next animal at a lower dose G->I No H->E J Continue until stopping criteria are met (e.g., 3 reversals) H->J I->E I->J K Calculate LD50 and confidence intervals J->K L Perform gross necropsy on all animals K->L

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization:

    • Species: Wistar or Sprague-Dawley rats are commonly used.

    • Sex: Healthy, young adult nulliparous and non-pregnant females are generally recommended as they are often slightly more sensitive.[13][14]

    • Acclimatization: Animals should be acclimatized to laboratory conditions for at least five days prior to the test.[9]

  • Housing and Feeding Conditions:

    • Animals should be housed in standard cages with appropriate environmental enrichment.

    • Standard laboratory diet and drinking water should be provided ad libitum, except for the brief fasting period before dosing.

  • Preparation of Test Substance:

    • The test substance, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The choice of vehicle should be justified and its potential toxicity should be minimal.

    • The concentration of the test substance in the vehicle should be such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight for rodents.[5]

  • Dosing Procedure:

    • Animals should be fasted overnight prior to dosing (food, but not water, withheld).[9][11]

    • The test substance is administered as a single dose by oral gavage using a stomach tube or a suitable intubation cannula.[9][10][11]

    • The starting dose is selected based on any available information on the substance's toxicity. In the absence of such information, a starting dose of 300 mg/kg can be considered.[15]

  • Observations:

    • Animals should be observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight.

    • Observations should be made frequently on the day of dosing and at least once daily thereafter for 14 days.[14][15]

    • The time of onset, duration, and severity of toxic signs should be recorded.

  • Pathology:

    • At the end of the observation period, all surviving animals are euthanized.

    • All animals (including those that died during the test) should undergo a gross necropsy.[9]

    • All gross pathological changes should be recorded for each animal.

Data Analysis and Interpretation:

ParameterDescription
LD50 The median lethal dose, calculated using appropriate statistical methods.
Clinical Signs A detailed description of all observed signs of toxicity.
Body Weight Weekly measurements to assess the impact on growth.[5]
Gross Necropsy Findings Macroscopic observations of organs and tissues.

Part 2: Sub-chronic Oral Toxicity Study (90-Day)

A sub-chronic toxicity study provides information on the adverse effects of a substance following repeated administration over a longer period, typically 90 days in rodents.[3][5][6][16] This study is designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[4]

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 408)

Experimental Workflow:

G cluster_prep Preparation & Acclimatization cluster_dosing Dosing Period (90 Days) cluster_monitoring Clinical & Anatomic Pathology cluster_analysis Data Analysis & Reporting A Acclimatize animals (e.g., Wistar rats) for >= 5 days B Randomly assign animals to dose groups (e.g., 10/sex/group) A->B C Daily oral gavage with test substance at 3 dose levels + vehicle control B->C D Daily clinical observations C->D E Weekly body weight and feed consumption measurements C->E F Hematology and clinical chemistry at termination D->F At termination E->F At termination G Gross necropsy of all animals F->G H Organ weight measurements G->H I Histopathological examination of target organs and tissues H->I J Statistical analysis of data I->J K Determination of NOAEL J->K L Final study report K->L

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide crystallization

Welcome to the technical support guide for the crystallization of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. This molecule, a key chiral intermediate, belongs to the oxazolidinone class, widely used in syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. This molecule, a key chiral intermediate, belongs to the oxazolidinone class, widely used in synthetic organic chemistry and pharmaceutical development.[1] Achieving high purity and the desired crystalline form is paramount for downstream applications. This guide provides in-depth troubleshooting advice and standardized protocols to address common challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide?

A1: Impurities can generally be classified into four categories:

  • Starting Material Residues: Unreacted (S)-3-phenyl-5-(hydroxymethyl)oxazolidin-2-one or butyryl chloride/anhydride.

  • Reaction By-products: Diacylated products or compounds resulting from side reactions.

  • Degradation Products: The oxazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening.[2] Oxidative degradation is also a potential pathway, especially if trace metals are present.[3][4]

  • Enantiomeric Impurities: The presence of the (R)-enantiomer if the starting materials were not enantiomerically pure or if racemization occurred during synthesis.

Q2: How does the chiral nature of this molecule impact the crystallization process?

A2: The stereogenic center at the C-5 position is critical for the molecule's utility.[1] During crystallization, a racemic or enantiomerically impure mixture can behave very differently from an enantiopure compound. It may form a racemic compound (a 1:1 mixture in a single crystal lattice) or a conglomerate (a physical mixture of separate (R) and (S) crystals).[5] The presence of the undesired enantiomer can inhibit nucleation, slow crystal growth, or become incorporated into the crystal lattice, reducing the final product's enantiomeric purity.[6]

Q3: What analytical methods are recommended for assessing the purity of the final crystalline product?

A3: A combination of techniques is essential for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying chemical purity. A well-developed reverse-phase HPLC method can separate the target compound from most starting materials and by-products.[7]

  • Chiral HPLC: A dedicated chiral HPLC method is mandatory to determine the enantiomeric excess (% ee). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and can help identify unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, providing clues to their structures.[9]

Troubleshooting Guide: From Oiling Out to Impure Crystals

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: No crystals form upon cooling; the solution remains clear or becomes supersaturated.
  • Probable Cause: The supersaturation level is too low, or the solvent system is too effective, keeping the compound fully dissolved even at low temperatures.

  • Causality: Crystallization requires the solute concentration to exceed its saturation point (supersaturation) to provide the thermodynamic driving force for nucleation and growth.[10]

  • Solutions:

    • Concentrate the Solution: Carefully remove a portion of the solvent under reduced pressure to increase the solute concentration.

    • Introduce an Anti-solvent: Add a miscible solvent in which the compound is poorly soluble (an anti-solvent). This reduces the overall solvating power of the system, inducing precipitation. The anti-solvent should be added slowly to prevent rapid, uncontrolled crashing out.[11]

    • Seeding: Introduce a few small, high-purity crystals of the target compound to the supersaturated solution. This bypasses the energy barrier for primary nucleation and promotes controlled crystal growth on the seed surfaces.[]

Problem 2: The product "oils out" or precipitates as an amorphous solid instead of crystalline material.
  • Probable Cause: The level of supersaturation is too high, and the cooling rate is too fast. This leads to rapid nucleation that outpaces ordered crystal growth. High levels of impurities can also inhibit crystallization and promote oiling out.[13]

  • Causality: When the system is too far from equilibrium (high supersaturation), the kinetic barrier to forming a disordered amorphous phase or a liquid phase (oiling out) can be lower than that of forming an ordered crystal lattice.

  • Solutions:

    • Reduce Cooling Rate: Employ a slower, controlled cooling ramp. This maintains a lower level of supersaturation, giving molecules sufficient time to orient themselves correctly into a crystal lattice.[14]

    • Increase Solvent Volume: Dilute the solution slightly before heating and cooling to avoid excessively high concentrations.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step (e.g., flash chromatography) before attempting crystallization.

    • Agitation Control: Optimize the stirring rate. Insufficient agitation can lead to localized high supersaturation, while overly aggressive agitation can cause crystal breakage (secondary nucleation), leading to smaller, less pure crystals.[15]

Problem 3: The final product meets chemical purity standards but fails enantiomeric purity specifications.
  • Probable Cause: The crystallization process did not effectively exclude the undesired enantiomer. This is common if the compound forms a racemic solid solution or if the crystallization conditions are not optimized for resolution.

  • Causality: Enantiomers have identical physical properties (solubility, melting point) in achiral environments, making their separation challenging.[16] Effective separation by crystallization relies on the different ways enantiomers pack in a chiral crystal lattice.

  • Solutions:

    • Fractional Crystallization: This involves a series of carefully controlled crystallization steps. The initial crystals formed may be enriched in one enantiomer, while the mother liquor is enriched in the other. This is often an iterative and labor-intensive process.

    • Chiral Resolution via Diastereomeric Salt Formation: If the molecule has an appropriate functional group, it can be reacted with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by standard crystallization. The resolving agent is then cleaved to yield the enantiopure product.[17]

    • Investigate Upstream Processes: The most robust solution is often to ensure high enantiomeric purity before the final crystallization step. Re-evaluate the synthesis to identify and prevent any steps that might cause racemization.

Visual Workflow: Troubleshooting Crystallization Failures

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oily_xtal Oily / Amorphous Solid outcome->oily_xtal Non-Crystalline impure_xtal Crystals Formed, But Purity is Low outcome->impure_xtal Crystalline success High-Purity Crystals outcome->success Pass QC action1 Increase Concentration Add Anti-Solvent Add Seed Crystals no_xtal->action1 action2 Slow Cooling Rate Optimize Agitation Pre-Purify Crude oily_xtal->action2 action3 Perform Recrystallization Analyze Impurities (LC-MS) Trace Impurity Source impure_xtal->action3 reanalyze Filter, Dry & Analyze Product (HPLC, Chiral HPLC) action1->reanalyze action2->reanalyze action3->reanalyze reanalyze->outcome Re-evaluate

Caption: A decision-making flowchart for troubleshooting common crystallization outcomes.

Standard Operating Protocols
Protocol 1: General Recrystallization for Purity Enhancement

This protocol provides a baseline for improving the chemical purity of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethyl acetate, isopropanol, or toluene are common starting points.[18]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid. Add the minimum amount of the selected solvent to create a slurry.

  • Heating: Heat the mixture with stirring until all the solid dissolves completely. If dissolution is incomplete, add small aliquots of solvent until a clear solution is achieved at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, well-defined crystals. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the compound's melting point.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This method is designed to quantify the target compound and separate it from common process-related impurities.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent for reverse-phase.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% BA gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume; adjust based on sample concentration.
Protocol 3: Enantiomeric Purity by Chiral HPLC

This method is critical for confirming the stereochemical integrity of the product.

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are highly effective for separating enantiomers of this class.[7]

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The exact ratio must be optimized to achieve baseline resolution (Rs > 1.5).[8]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas for both the (S)-enantiomer (major peak) and the (R)-enantiomer (potential minor peak).

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Visual Workflow: Impurity Identification and Mitigation

G start Impurity Detected in HPLC Analysis char Characterize Impurity (LC-MS, NMR) start->char hypo Hypothesize Source char->hypo source1 Unreacted Starting Material hypo->source1 MW matches SM source2 Reaction By-product hypo->source2 Plausible side reaction source3 Degradation Product hypo->source3 Ring-opened/Oxidized action1 Optimize Reaction Stoichiometry Increase Reaction Time/Temp source1->action1 action2 Modify Reaction Conditions (e.g., different base, solvent) source2->action2 action3 Modify Workup/Purification (e.g., pH control, avoid light/heat) source3->action3 rework Implement Corrective Action & Re-run Synthesis action1->rework action2->rework action3->rework final Final Product Meets Purity Specs rework->final

Caption: A systematic workflow for identifying the source of an impurity and implementing corrective actions.

References
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  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • Pharmaffiliates. (n.d.). (S)-N1-Methyl-N2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)phthalamide. [Link]

  • PubMed. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. [Link]

  • Docta Complutense. (n.d.). Experimental evidence of chiral symmetry breaking in crystallization from primary nucleation. [Link]

  • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]

  • Chromatography Online. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Google Patents. (2016).
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • Journal of Medicinal Chemistry. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -. [Link]

  • MDPI. (2021). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. [Link]

  • Google Patents. (2001). US20010051621A1 - Linezolid-crystal form II.
  • AIP Publishing. (n.d.). Chirality Change by Grinding Crystals in Solution. [Link]

  • Journal of the American Chemical Society. (2021). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. [Link]

  • Sultan Qaboos University House of Expertise. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide Enantiomers

Welcome to the technical support center for the chiral separation of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide enantiomers. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and field-proven practices to ensure you can achieve robust and reproducible enantiomeric separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of oxazolidinone compounds.

Q1: What class of chiral stationary phase (CSP) is most effective for separating oxazolidinone enantiomers like N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide?

A1: Polysaccharide-based CSPs are the most widely used and successful for separating a broad range of chiral compounds, including oxazolidinones.[1][2] Specifically, derivatives of amylose and cellulose, such as those found in Chiralpak® and Lux® columns, have demonstrated high enantioselectivity for these types of molecules.[3][4][5][6] Amylose-based columns, in particular, have been noted to provide the highest enantioselectivities for oxazolidinone analogues, often when used with acetonitrile in polar organic mode.[5][6]

Q2: How critical is the choice of mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) for this separation?

A2: The mobile phase mode is a critical parameter that dictates the types of interactions between the analyte and the CSP.[7] For oxazolidinones, Normal Phase (NP) and Polar Organic (PO) modes are typically the most successful.[5]

  • Normal Phase (e.g., Hexane/Alcohol): This mode often provides excellent selectivity. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be used to improve peak shape and resolution.[2]

  • Polar Organic Mode (e.g., Acetonitrile or pure alcohols): This mode is also highly effective for oxazolidinone analogues and can offer advantages like shorter run times and higher analyte solubility.[5][6]

Q3: What is the general effect of temperature on the chiral separation of oxazolidinones?

A3: Temperature plays a complex role in chiral chromatography.[8] Generally, lower temperatures tend to increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[9] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency, reduce backpressure, and surprisingly, even enhance resolution or reverse the elution order.[1][10][11][12] Therefore, temperature should be treated as a key parameter to be optimized for each specific separation.

Q4: Can mobile phase additives dramatically alter the separation?

A4: Yes, additives can have a profound impact. Small amounts of acidic or basic modifiers (e.g., 0.1% TFA or DEA) can significantly improve peak shape by suppressing unwanted interactions with residual silanols on the silica support.[2] More importantly, additives can alter the chiral recognition mechanism itself, sometimes leading to changes in selectivity or even a reversal of the enantiomer elution order.[1][13] It is also important to be aware of the "memory effect" of some additives on polysaccharide-based columns, where exposure can cause prolonged changes in chromatographic performance.[14][15]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the method development and optimization for the separation of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide enantiomers.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral method development. The cause can be multifaceted, originating from the stationary phase, mobile phase, or other operational parameters.

Logical Troubleshooting Workflow

cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) CSP 1. Re-evaluate CSP Selection Start->CSP Initial Check MP_Mode 2. Screen Different Mobile Phase Modes CSP->MP_Mode If no improvement MP_Comp 3. Optimize Mobile Phase Composition MP_Mode->MP_Comp Select best mode Temp 4. Adjust Column Temperature MP_Comp->Temp Fine-tune Flow 5. Modify Flow Rate Temp->Flow Further optimization Success Resolution Achieved (Rs ≥ 1.5) Flow->Success If successful

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Guidance & Protocols

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Rationale: The fundamental chiral recognition mechanism is determined by the CSP. An inappropriate choice will not yield separation regardless of other parameter optimizations. Polysaccharide-based phases are the industry standard for their broad applicability.[1][7]

  • Protocol: CSP Screening:

    • If initial attempts on one polysaccharide column (e.g., an amylose-based CSP) fail, screen on a cellulose-based CSP. These two types often offer complementary selectivity.[2]

    • Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., ethanol or mobile phase).

    • For each column, begin with a standard mobile phase. A good starting point for normal phase is Hexane/Isopropanol (90:10, v/v). For polar organic mode, start with 100% Acetonitrile.[5][6]

    • Inject the sample and look for any indication of peak splitting, shouldering, or broadening. Even partial separation is a promising sign for further optimization.

2. Optimize Mobile Phase Composition:

  • Rationale: The mobile phase composition, including the type of alcohol and the presence of additives, directly influences the interactions between the enantiomers and the CSP, thereby affecting selectivity (α) and resolution (Rs).[1]

  • Protocol: Mobile Phase Optimization:

    • Vary the Alcohol Modifier (Normal Phase): If using a Hexane/Alcohol mobile phase, systematically change the alcohol. The common order to test is Isopropanol (IPA) -> Ethanol (EtOH) -> Methanol (MeOH).

    • Adjust Modifier Concentration: Vary the percentage of the alcohol modifier in 5-10% increments (e.g., 95:5, 90:10, 80:20 Hexane:IPA).

    • Introduce Additives: If peak shape is poor or resolution is still lacking, add a small amount (0.1% - 0.2%) of an acidic (TFA or Acetic Acid) or basic (DEA) modifier.[3][4] For a neutral compound like the target analyte, this may primarily serve to improve peak shape by interacting with the silica support.

    • Explore Polar Organic Mixtures: In polar organic mode, test binary mixtures like Acetonitrile/Methanol. Hysteresis effects have been observed with such mixtures on amylose columns, which can be used to fine-tune separation.[5][6]

3. Adjust Column Temperature:

  • Rationale: Chiral recognition is often enthalpically driven, making it sensitive to temperature changes.[10][16] Lowering the temperature typically enhances the strength of key interactions (like hydrogen bonding or dipole-dipole interactions), which can increase the separation factor.

  • Protocol: Temperature Screening:

    • Start at an ambient temperature (e.g., 25°C).

    • Decrease the column temperature in 5°C or 10°C increments (e.g., to 15°C, then 5°C). Allow the system to fully equilibrate at each temperature before injection.

    • If resolution does not improve, explore higher temperatures (e.g., 35°C, 45°C), as this can improve column efficiency and sometimes leads to unexpected improvements in separation.[1][11]

ParameterGeneral Effect on ResolutionRationale
Lowering Temperature Often Increases RsEnhances the stability of transient diastereomeric complexes, increasing selectivity (α).[9]
Increasing Temperature Can Decrease or Increase RsDecreases retention time and can improve peak efficiency (N). The effect on selectivity is compound-dependent.[10][16]
Changing Alcohol VariableAlters the polarity and competitive interactions of the mobile phase, directly impacting selectivity.
Adding Additives Often Improves Peak Shape & RsSuppresses non-enantioselective interactions with the support and can modify the primary chiral recognition mechanism.[13]
Problem 2: Peak Tailing or Asymmetric Peaks

Peak tailing reduces resolution and compromises the accuracy of quantification. It is typically caused by secondary, undesirable interactions or column issues.

Logical Troubleshooting Workflow

cluster_1 Troubleshooting Peak Tailing Start Asymmetric Peaks (Tailing Factor > 1.2) Additives 1. Optimize Mobile Phase Additives Start->Additives Column_Health 2. Check Column Health Additives->Column_Health If tailing persists Extra_Column 3. Evaluate Extra-Column Effects Column_Health->Extra_Column If column is OK Success Symmetric Peaks Achieved Extra_Column->Success If successful

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Guidance & Protocols

1. Optimize Mobile Phase Additives:

  • Rationale: Even on high-purity silica, residual silanol groups can cause peak tailing, especially for compounds with basic moieties. Additives compete for these active sites.

  • Protocol:

    • For Basic Analytes: Add 0.1% DEA or another suitable amine to the mobile phase.

    • For Acidic Analytes: Add 0.1% TFA or acetic acid to ensure the analyte remains in a single, protonated state.[4]

    • Even for neutral analytes, trace impurities in the sample or system might interact with the stationary phase, and additives can help mask these effects.

2. Check Column Health:

  • Rationale: Peak tailing can be a primary indicator of column degradation, contamination, or a void at the column inlet.[17][18]

  • Protocol: Column Assessment and Regeneration:

    • Check for Contamination: Strongly retained impurities from previous injections can act as new active sites. Flush the column with a strong, compatible solvent. For immobilized polysaccharide CSPs, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used (always check the column's instruction manual first).[17]

    • Inspect for Voids: A sudden drop in efficiency or severe peak fronting/tailing can indicate a void. This is often caused by pressure shocks or use with aggressive mobile phases. Reversing the column and flushing at a low flow rate might sometimes help, but replacement is often necessary.[19]

    • Frit Blockage: A partial blockage of the inlet frit can distort peak shape. Backflushing the column (disconnecting it from the detector) can sometimes dislodge particulates.[17][19]

Problem 3: Irreproducible Retention Times or Reversal of Elution Order

Inconsistent results are detrimental to method validation and routine analysis. The cause is often related to subtle, uncontrolled changes in the system or mobile phase.

Step-by-Step Guidance & Protocols

1. Ensure System Equilibration:

  • Rationale: Chiral stationary phases, particularly polysaccharide-based ones, can take a significant amount of time to fully equilibrate with the mobile phase. This is especially true when mobile phase additives are used or when switching between different mobile phase compositions.[14]

  • Protocol:

    • When installing a new column or changing the mobile phase, flush with at least 20-30 column volumes of the new mobile phase.

    • Monitor the baseline and inject a standard periodically until retention times are stable (e.g., <0.5% RSD over 3-5 injections).

2. Control Mobile Phase Preparation and Temperature:

  • Rationale: The composition of the mobile phase is paramount. Small variations in the percentage of a modifier or additive can lead to shifts in retention and selectivity.[1] Temperature fluctuations also directly impact retention.[9][10]

  • Protocol:

    • Always prepare mobile phases fresh daily using high-purity, HPLC-grade solvents.[8]

    • Use a precise graduated cylinder or volumetric flasks for accurate mixing. Do not "top off" old mobile phase with new.[19]

    • Use a thermostatted column compartment and ensure it is set to the optimized temperature. Record the laboratory's ambient temperature, as it can affect the mobile phase temperature before it enters the column.

3. Investigate Elution Order Reversal:

  • Rationale: A reversal in enantiomer elution order is a fascinating phenomenon in chiral chromatography that indicates a change in the dominant chiral recognition mechanism.[1] This can be intentionally induced or can occur unintentionally.

  • Causes for Elution Order Reversal:

    • Temperature Change: Increasing or decreasing the temperature can favor different interaction mechanisms, leading to a switch.[1][11][12]

    • Mobile Phase Composition: Changing the type of alcohol (e.g., IPA to EtOH) or adding a different modifier can cause a reversal.[1][5][6]

    • Stationary Phase: Switching between an amylose and a cellulose-based CSP can result in a different elution order for the same mobile phase.[1]

  • Action: If an unexpected reversal occurs, meticulously review all method parameters (mobile phase preparation, temperature, column type) against the established protocol. If the reversal is reproducible and improves the separation (e.g., moves a minor impurity away from the main peak), it can be incorporated into the final method.

III. References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available from: [Link]

  • Rane, V. P., et al. (2019). Liquid Chromatographic Separation of a Novel Oxazolidinone Antibacterial Agent WCK 2996 Stereoisomers and Investigation of Thermodynamic Parameters on Separation. Taylor & Francis Online. Available from: [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025). LCGC International. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025). LCGC International. Available from: [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002). Journal of Chromatography A. Available from: [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). Journal of Chromatography A. Available from: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. Available from: [Link]

  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. (n.d.). Acta Chimica Slovaca. Available from: [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014). KSBB Journal. Available from: [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2006). Taylor & Francis Online. Available from: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate. Available from: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2002). ResearchGate. Available from: [Link]

  • Reversed-phase planar chromatography of some enantiomeric amino acids and oxazolidinones. (2001). R Discovery. Available from: [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. Available from: [Link]

  • Structure of oxazolidinone chiral samples (group D). (n.d.). ResearchGate. Available from: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). ResearchGate. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. Available from: [Link]

  • Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. (n.d.). Annamalai University. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Available from: [Link]

  • The chemical structure of the chiral selectors. (n.d.). ResearchGate. Available from: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. (2021). Semmelweis University. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Solubilizing N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Welcome to the technical support resource for researchers working with N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and other structurally related oxazolidinone compounds. As a Senior Application Scientist, I've d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and other structurally related oxazolidinone compounds. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific rationale to help you overcome one of the most common hurdles in preclinical research: low aqueous solubility. Inaccurate or inconsistent results are often traced back to a compound that isn't fully dissolved in the assay medium. This guide will help you navigate these challenges to ensure the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: Why does my oxazolidinone compound, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, have such poor water solubility?

A1: The limited aqueous solubility of this compound, and oxazolidinones in general, is rooted in its molecular structure.[1] These molecules often possess lipophilic (fat-loving) characteristics due to features like aromatic rings and nonpolar moieties.[2] These parts of the molecule do not interact favorably with polar water molecules, leading to difficulty in achieving a homogenous solution in aqueous buffers. This is a common challenge, with estimates suggesting that up to 90% of drug candidates in development pipelines are poorly soluble.[3]

Q2: What are the direct consequences of poor solubility in my experiments?

A2: Ignoring solubility issues can severely compromise your results. Key consequences include:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration exposed to the target (e.g., enzyme, cell) is lower than intended, leading to artificially high IC50 or EC50 values.

  • High-Throughput Screening (HTS) Failures: In HTS, compound precipitation can cause light scattering, interfering with optical detection methods and leading to false positives or negatives.[2]

  • Poor Reproducibility: Inconsistent dissolution between experiments will lead to high variability in your data, making it difficult to establish reliable structure-activity relationships (SAR).[2]

  • Discrepancies Between Assays: You may observe potent activity in an enzymatic assay (which might tolerate higher solvent concentrations) but a complete loss of activity in a cell-based assay, often due to precipitation in the aqueous cell culture medium.[2]

Q3: I plan to use DMSO to dissolve my compound. What is a safe starting point for my stock solution and final assay concentration?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective first-choice solvent for poorly soluble compounds.

  • Stock Solution: A stock concentration of 10-30 mM in 100% DMSO is a standard starting point.[2] It is critical to ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication. Always visually inspect for particulates before use.

  • Final Assay Concentration: The final concentration of DMSO in your aqueous assay buffer is critical. High concentrations can be toxic to cells or interfere with assay components.[4] A widely recommended upper limit for cell-based assays is ≤ 0.5% DMSO .[4][5] However, primary cells or sensitive cell lines may require even lower concentrations, such as ≤ 0.1% .[4][6][7] Always include a vehicle control (media with the same final DMSO concentration but no compound) to account for any solvent effects.[4]

Troubleshooting Guide

Issue 1: My compound precipitates immediately after I dilute my DMSO stock into my aqueous assay buffer.

This is a classic sign that the compound's solubility limit in the final aqueous system has been exceeded.

Root Cause: While soluble in 100% DMSO, the compound crashes out when the solvent environment abruptly changes to a highly aqueous one.

Solutions:

  • Check Final DMSO Concentration: Ensure your dilution scheme results in a final DMSO concentration that is as high as your assay can tolerate (e.g., 0.5%) without causing cytotoxicity.[4]

  • Perform Serial Dilutions in DMSO: Before the final "crash" dilution into the aqueous buffer, perform intermediate serial dilutions in 100% DMSO.[4] This reduces the amount of highly concentrated stock added to the buffer, which can sometimes mitigate precipitation.

  • Lower the Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit. Test a lower concentration range.

  • Employ Advanced Solubilization Strategies: If the above steps fail, you will need to modify your formulation. Proceed to the "Advanced Solubilization Strategies" section below.

Issue 2: My cell-based assay is showing high levels of toxicity, even at low concentrations of my compound.

Root Cause: The observed toxicity may not be from your compound, but from the solubilizing agent itself.

Solutions:

  • Analyze Your Vehicle Control: The first step is to examine the well containing only the vehicle (e.g., media + 0.5% DMSO). If these cells also show signs of toxicity, your problem is the solvent concentration, not the compound.

  • Titrate DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line. Run a dose-response curve with DMSO alone (e.g., from 2% down to 0.05%) to find the concentration where viability is unaffected.[8] Many cell lines can tolerate up to 1%, but some are sensitive to concentrations as low as 0.1%.[7][8]

  • Consider Alternative Solvents (with caution): Solvents like ethanol or methanol can sometimes be used, but they also have their own toxicity profiles and may be less effective at solubilizing highly lipophilic compounds.[5] Their use should be validated carefully.

Advanced Solubilization Strategies

When DMSO alone is insufficient, more advanced formulation techniques are required. The goal is to create a more favorable environment for the compound in the aqueous medium.

Using Surfactants (e.g., Polysorbate 80 / Tween® 80)
  • Mechanism of Action: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate your poorly soluble compound, presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its apparent solubility.[9][10]

  • Typical Usage: Tween® 80 is a non-ionic surfactant widely used in research.[11] A typical concentration in the final assay medium is between 0.01% and 0.1% (w/v).[11] Studies have shown that a concentration of 0.07% Tween 80 can mimic biorelevant intestinal fluids, indicating its utility in dissolution studies.[12]

  • Considerations: Surfactants can interfere with some assays or affect cell membrane integrity at higher concentrations. Always run a vehicle control with the surfactant.

Employing Cyclodextrins
  • Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] Your compound can form an "inclusion complex" by partitioning into this hydrophobic pocket, which effectively shields it from the aqueous environment and increases its solubility.[14][15] Modified CDs, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their enhanced solubility and safety profile compared to natural CDs.[1][13]

  • Typical Usage: The amount of cyclodextrin needed depends on the specific compound and the stoichiometry of the complex formed (often 1:1).[16] This is typically determined experimentally by creating a phase-solubility diagram.

  • Considerations: There is an optimal concentration of CD. Too much can sometimes lead to a decrease in compound permeability through biological membranes.[16]

Data & Protocol Reference

Table 1: Recommended Final DMSO Concentrations for Biological Assays
Assay TypeRecommended Final DMSO Concentration (%)Rationale & Notes
General Cell-based Assays ≤ 0.5%A widely accepted upper limit to minimize cytotoxicity in most immortalized cell lines.[4][5]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than established cell lines.[4][6]
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept consistent across all plates to ensure data comparability.[4]
Human Fibroblast-like Synoviocytes < 0.05%Studies have shown these specific cells are highly sensitive, with toxicity becoming significant at 0.1%.[8]
In Vivo Animal Studies ≤ 2.0%The final concentration in the dosing solution should be kept low to minimize systemic toxicity.[4]

Experimental Protocols & Workflows

Workflow: Selecting a Solubilization Strategy

This diagram outlines the decision-making process when faced with a poorly soluble compound.

G cluster_start cluster_step1 Step 1: Initial Dissolution cluster_step2 Step 2: Aqueous Dilution cluster_step3 Step 3: Troubleshooting & Advanced Methods cluster_end start Start: Compound Powder stock Prepare 10-30 mM Stock in 100% DMSO start->stock check1 Visually Inspect: Is it fully dissolved? stock->check1 dilute Dilute to Final Concentration in Assay Buffer check1->dilute Yes failure Re-evaluate Compound/Assay check1->failure No check2 Observe for Precipitation dilute->check2 optimize Optimize Dilution (e.g., lower final [Cpd]) check2->optimize Precipitation Occurs success Success: Proceed with Assay check2->success No Precipitation optimize->dilute advanced Use Advanced Methods: - Co-solvents - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) optimize->advanced advanced->dilute

Caption: Decision tree for solubilizing a poorly soluble compound.

Protocol 1: Preparation of a DMSO Stock and Working Solutions

This protocol details the standard procedure for preparing a compound stock in DMSO and diluting it for a cell-based assay.

Materials:

  • N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Sterile aqueous assay buffer or cell culture medium

Procedure:

  • Prepare High-Concentration Stock (e.g., 20 mM):

    • Accurately weigh the desired amount of the solid compound.

    • Add the calculated volume of 100% DMSO to achieve a 20 mM concentration.

    • Vortex the solution vigorously for at least 1 minute.

    • If dissolution is not complete, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. This is your master stock .

  • Prepare Intermediate Dilutions (in 100% DMSO):

    • To reach a final assay concentration of 10 µM with a final DMSO concentration of 0.5%, you will need a 2 mM intermediate stock (a 1:200 dilution).

    • Perform a 1:10 serial dilution from your 20 mM master stock. Label a new sterile tube "2 mM".

    • Add 90 µL of 100% DMSO to the "2 mM" tube.

    • Add 10 µL of the 20 mM master stock to this tube and vortex thoroughly. This is your intermediate stock .

  • Prepare Final Working Solution:

    • Add the intermediate stock to your final assay buffer. For example, to make 1 mL of 10 µM final solution:

    • Add 5 µL of the 2 mM intermediate stock to 995 µL of your pre-warmed assay buffer/media.

    • Mix immediately and thoroughly by gentle inversion or pipetting to avoid localized high concentrations that can cause precipitation.

    • The final DMSO concentration will be 0.5%.

  • Prepare Vehicle Control:

    • Prepare a control solution by adding 5 µL of 100% DMSO to 995 µL of your assay buffer/media. This control is essential for interpreting your results.

References

  • Loftsson, T., & Jónsdóttir, S. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 868-875. Retrieved from [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. Retrieved from [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(4), 1-10. Retrieved from [Link]

  • Di Mola, A., & De Rosa, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4121. Retrieved from [Link]

  • Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Retrieved from [Link]

  • Dang, C. V., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]

  • de Pinho, J., & de Freitas, T. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 11(2), 244. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Retrieved from [Link]

  • Di Mola, A., & De Rosa, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Retrieved from [Link]

  • Martínez-Cignoni, M. R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7755. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases, 9(10), 2026-2038. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. RSC Advances, 8(1), 243-251. Retrieved from [Link]

  • Tong, W. Q. T., & Chow, P. S. (2006). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. Pharmaceutical Research, 23(12), 2767-2776. Retrieved from [Link]

  • Li, M., et al. (2004). The Surfactant Tween 80 Enhances Biodesulfurization. Applied and Environmental Microbiology, 70(6), 3351-3356. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Butyramide Coupling to Phenyl Oxazolidinones

Welcome to the Advanced Synthesis Support Center. The N -acylation of phenyl oxazolidinones with butyryl derivatives—often colloquially referred to as "butyramide coupling" in auxiliary-directed workflows—is a foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The N -acylation of phenyl oxazolidinones with butyryl derivatives—often colloquially referred to as "butyramide coupling" in auxiliary-directed workflows—is a foundational step in establishing the Evans chiral auxiliary framework for downstream asymmetric aldol or alkylation reactions 1. Despite its ubiquity, this transformation is susceptible to several yield-limiting side reactions if the thermodynamic and kinetic parameters are not strictly controlled.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative comparisons to help you achieve >90% yields of the pure N -butyryl imide.

I. Troubleshooting FAQs: Causality & Solutions

Q1: My reaction mixture turns dark yellow/brown upon adding butyryl chloride, and my isolated yield is poor. What is happening? The Causality: You are observing ketene formation. Aliphatic acid chlorides with α -protons, such as butyryl chloride, are highly susceptible to base-promoted dehydrohalogenation 2. If there is unreacted n -butyllithium ( n -BuLi) in your flask, or if you are using an excess of a tertiary amine base like triethylamine, the butyryl chloride is converted into ethylketene. Ketenes rapidly dimerize or polymerize, generating colored impurities and consuming your electrophile. The Solution: If using the lithium metalation route, ensure the oxazolidinone is completely deprotonated by stirring for at least 30 minutes at -78 °C before adding the electrophile. If using amine bases, switch from butyryl chloride to butyric anhydride, which is far less prone to ketene formation.

Q2: NMR analysis of my crude product shows a mixture of isomers, even though I used enantiopure (4R)-4-phenyl-2-oxazolidinone. Is the auxiliary epimerizing? The Causality: Epimerization of the robust phenyl-bearing stereocenter is highly unlikely under these conditions. Instead, you are observing a mixture of O -acylated and N -acylated products. The oxazolidinone anion is an ambident nucleophile; while N -acylation is thermodynamically favored, O -acylation can occur as a kinetic trap at low temperatures 3. The Solution: To drive the reaction to the thermodynamic N -acyl product, you must allow the reaction mixture to warm to 0 °C or room temperature after the initial addition at -78 °C.

Q3: I am recovering unreacted oxazolidinone alongside ring-opened byproducts. How do I fix this? The Causality: Ring opening occurs when excess strong base (like n -BuLi) attacks the carbamate carbonyl of the oxazolidinone ring 1. Recovered starting material usually indicates that your n -BuLi has degraded (leading to incomplete metalation) or that your butyryl chloride has hydrolyzed to butyric acid due to moisture. The Solution: Always titrate your n -BuLi immediately before use to ensure you are adding exactly 1.05 equivalents. Distill butyryl chloride prior to the reaction to remove any HCl and butyric acid.

II. Mechanistic Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways during the acylation process, highlighting where side reactions diverge from the desired workflow.

G SM 4-Phenyl-2-oxazolidinone (Starting Material) Deprot Deprotonation (n-BuLi, -78°C) SM->Deprot Anion Oxazolidinone N-Anion Deprot->Anion RingOpen Ring-Opened Byproducts (Excess Base) Deprot->RingOpen Excess n-BuLi Target N-Butyryl-4-phenyl-2-oxazolidinone (Desired Product) Anion->Target N-Attack on Acyl Carbon OAcyl O-Acylated Isomer (Kinetic Trap) Anion->OAcyl O-Attack (Kinetic) Electrophile Butyryl Chloride (Acylating Agent) Ketene Ethylketene Intermediate (via Dehydrohalogenation) Electrophile->Ketene Base-promoted alpha-deprotonation Ketene->Target Trapped by Anion (Slower) Polymer Polymeric/Colored Byproducts (Yield Loss) Ketene->Polymer Dimerization

Reaction pathways during the N-acylation of phenyl oxazolidinones with butyryl chloride.

III. Quantitative Data: Method Comparison

Selecting the right acylation method depends on your scale, available equipment, and substrate sensitivity. Below is a comparative analysis of the two standard approaches.

ParameterProtocol A: Lithium Metalation ( n -BuLi)Protocol B: Amine/DMAP Catalysis
Typical Yield 85–95%75–85%
Primary Base n -Butyllithium (1.05 eq)DIPEA or Triethylamine (2.0 eq)
Catalyst None requiredDMAP (0.1–0.2 eq)
Temperature Profile -78 °C to 0 °C0 °C to Room Temperature
Ketene Risk Low (if base is fully consumed prior to addition)High (requires using anhydrides instead of chlorides)
Scalability Moderate (requires stringent cryogenic control)High (ambient/mild conditions)

IV. Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . Built-in observational checks ensure that you can verify the integrity of the reaction in real-time before proceeding to the next step.

Protocol A: Lithium Metalation (The Evans Standard)

This method is preferred for maximum yield and relies on the irreversible formation of the lithium oxazolidinide 4.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve (4R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly titrated n -BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes.

    • Self-Validation Check: The solution should remain clear and colorless. Stir for exactly 30 minutes at -78 °C to ensure 100% metalation.

  • Acylation: Add freshly distilled butyryl chloride (1.1 eq) dropwise down the side of the flask.

    • Self-Validation Check: The solution should remain relatively clear. Immediate dark yellowing indicates ketene formation due to unreacted base.

  • Thermodynamic Equilibration: Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 15 minutes. This thermal adjustment provides the activation energy necessary to convert any kinetically formed O -acyl isomer into the thermodynamically stable N -acyl product.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (typically 8:2 Hexanes/EtOAc).

Protocol B: DMAP-Catalyzed Acylation

This method avoids cryogenic conditions by utilizing DMAP to form a highly electrophilic N -acylpyridinium intermediate, which forces N -attack by the weakly nucleophilic neutral oxazolidinone 5.

  • Preparation: Dissolve (4R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at room temperature.

  • Reagent Addition: Add N,N -diisopropylethylamine (DIPEA) (2.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C.

  • Acylation: Add butyric anhydride (1.2 eq) dropwise.

    • Causality Note: Anhydrides are strictly preferred over acid chlorides here to minimize ketene formation in the presence of amine bases.

  • Completion: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (7:3 Hexanes/EtOAc). The N -butyryl product is significantly less polar than the starting oxazolidinone and will elute with a higher Rf​ value.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DIPEA and DMAP), saturated aqueous NaHCO₃ (to quench excess anhydride), and brine. Dry over MgSO₄ and concentrate.

V. References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Organic Process Research & Development (ACS Publications) URL:[Link]

  • Overview of the Topics to be Covered in CHEM 330 University of British Columbia (UBC) Course Notes URL:[Link]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone eScholarship URL: [Link]

  • New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Kinetic Resolution of 2-Oxazolidinones via Catalytic, Enantioselective N-Acylation Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide in Biological Media

Welcome to the technical support guide for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals encountering stability challenges with this compound in biological media. Our goal is to equip you with the scientific rationale and practical tools to ensure the integrity of your experiments and the reliability of your data.

Introduction: The Challenge of In Vitro Compound Stability

Section 1: Understanding Potential Degradation Pathways

The structure of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide contains two primary sites susceptible to degradation in biological media: the oxazolidinone ring and the butyramide side chain.

  • Hydrolysis of the Oxazolidinone Ring: The 2-oxazolidinone ring contains a cyclic carbamate, which is chemically similar to an ester. This functional group is susceptible to hydrolysis, a reaction catalyzed by either acidic or basic conditions.[1] In typical cell culture media buffered at a physiological pH of ~7.4 and incubated at 37°C, base-catalyzed hydrolysis can occur, leading to ring-opening and inactivation of the compound. Studies on related oxazolidine structures confirm their susceptibility to hydrolysis.[2][3]

  • Enzymatic Degradation: Biological media, especially when supplemented with serum (e.g., FBS), contain a host of active enzymes like esterases and amidases. These enzymes can accelerate the degradation of susceptible compounds far beyond the rate of simple chemical hydrolysis. Esterases can attack the oxazolidinone ring, while amidases could potentially cleave the butyramide side chain.

Below is a diagram illustrating the most probable hydrolytic degradation pathway for the compound.

Caption: Probable hydrolytic degradation of the oxazolidinone ring.

Section 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues observed during experiments.

Frequently Asked Questions (FAQs)

Q1: My compound seems to lose activity in my multi-day cell culture experiment. What is the likely cause?

A1: A time-dependent loss of activity is a classic sign of compound instability.[4] Over 24-72 hours in a 37°C incubator, your compound is likely degrading via hydrolysis or enzymatic action from cells or serum components. The effective concentration of the active compound decreases over time, leading to a diminished biological effect.

Q2: How can I quickly confirm if my compound is degrading under my specific experimental conditions?

A2: The most direct method is to perform a preliminary stability study.[4] Incubate your compound in your complete cell culture medium (including serum) at 37°C. Collect samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.[5][6] A decrease in the parent compound's peak area over time is direct evidence of degradation. Refer to Protocol 4.1 for a detailed methodology.

Q3: I'm seeing high variability and poor reproducibility in my assay results. Could this be a stability issue?

A3: Absolutely. Inconsistent degradation rates between wells, plates, or experimental days can be a major source of variability.[7][8] Minor differences in cell density, serum lot, or incubation time can alter the degradation profile, leading to inconsistent effective concentrations and, consequently, variable results.

Q4: Should I just add more compound to compensate for the degradation?

A4: This is not recommended. Adding a higher initial concentration does not address the root problem and can introduce confounding factors like off-target effects, cytotoxicity, or solubility issues.[9] The proper scientific approach is to first understand the stability and then implement strategies to mitigate the degradation.

Q5: What are the primary differences between chemical and enzymatic degradation?

A5: Chemical degradation (e.g., hydrolysis) will occur in acellular media and is primarily dependent on pH and temperature. Enzymatic degradation requires the presence of active enzymes, typically from cells or serum. You can distinguish between them by comparing the compound's stability in serum-free media versus serum-containing media, or in the presence and absence of cells.

Troubleshooting Workflow

If you suspect compound instability is affecting your results, follow this logical troubleshooting workflow.

TroubleshootingWorkflow Start Inconsistent or Time-Dependent Assay Results CheckStability Is compound stability the issue? Start->CheckStability RunStabilityAssay Perform Stability Assay (Protocol 4.1) CheckStability->RunStabilityAssay Yes OtherIssues Troubleshoot other assay parameters (e.g., cell health, reagents, protocol) CheckStability->OtherIssues No IsStable Is compound stable (>85% remaining at 24h)? RunStabilityAssay->IsStable IsStable->OtherIssues Yes CompareMedia Compare stability in serum-free vs. serum-containing media IsStable->CompareMedia No IsDegradationEnzymatic Is degradation enzymatic? ChemicalDegradation Primarily Chemical Degradation IsDegradationEnzymatic->ChemicalDegradation No (Similar loss rate) EnzymaticDegradation Primarily Enzymatic Degradation IsDegradationEnzymatic->EnzymaticDegradation Yes (Faster loss with serum) CompareMedia->IsDegradationEnzymatic MitigateChemical Mitigation: - Adjust pH (if possible) - Reduce incubation time - Formulation (Protocol 4.3) ChemicalDegradation->MitigateChemical MitigateEnzymatic Mitigation: - Use heat-inactivated serum - Reduce serum percentage - Reduce incubation time EnzymaticDegradation->MitigateEnzymatic

Caption: A logical workflow for troubleshooting assay variability.

Section 3: Proactive Stabilization Strategies

Once instability is confirmed, you can employ several strategies to protect your compound during experiments.

Strategy CategorySpecific ActionRationale & Scientific Basis
Media & Reagents Use heat-inactivated fetal bovine serum (HI-FBS).Heat inactivation (56°C for 30 min) denatures many complement proteins and metabolic enzymes, reducing the rate of enzymatic degradation.
Reduce serum concentration.Lowering the serum percentage (e.g., from 10% to 5% or 2%) reduces the concentration of degradative enzymes. Test for effects on cell health.
Consider serum-free media.If your cell line permits, switching to serum-free media can eliminate the primary source of esterases and amidases.
Experimental Design Minimize incubation time.Shorten the exposure of the compound to degradative conditions. For endpoint assays, determine the minimum time required to achieve a robust signal window.
Replenish compound.For long-term experiments (>24h), consider replacing the media and re-dosing with fresh compound every 24 hours to maintain a more consistent concentration.
Formulation Prepare fresh stock solutions.Avoid using old stock solutions. Best practice is to use concentrated stocks stored at -80°C in single-use aliquots.[4]
Use co-solvents or excipients.For some compounds, formulation with agents like cyclodextrins can shield labile functional groups from hydrolysis.[10] This requires specific formulation development.

Section 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for assessing and diagnosing stability issues.

Protocol 4.1: Kinetic Stability Assay in Biological Media via LC-MS

This protocol quantifies the rate of degradation of your compound under actual experimental conditions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity.[5][11]

Objective: To determine the percentage of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide remaining over time when incubated in complete biological medium at 37°C.

Materials:

  • N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • 37°C incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the compound in your complete medium at the final assay concentration (e.g., 10 µM).

  • Time Point Zero (T=0): Immediately after preparation, transfer 100 µL of the working solution to a microcentrifuge tube. Add 200 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins and stop degradation. Vortex thoroughly. This is your T=0 sample.

  • Incubation: Place the remaining working solution in a 37°C incubator.

  • Sample Collection: At subsequent time points (e.g., 1, 4, 8, and 24 hours), remove 100 µL aliquots and immediately quench with 200 µL of ice-cold ACN as in step 2.

  • Sample Processing: Centrifuge all quenched samples at >12,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial. Analyze by a validated LC-MS method, monitoring the parent mass of your compound.

  • Data Analysis: Calculate the peak area of the parent compound for each time point. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.

Caption: Workflow for the kinetic stability assessment protocol.

References

  • Li, W., & Jia, H. (2011).
  • Wu, T., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • El Orche, A., et al. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Enhancing Small Molecule Inhibitor Stability for Long-Term Experiments. BenchChem.
  • Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
  • Adluri, P., & Kumar, Y.S. (2019). Development and validation of stability indicating LC-MS/MS Technique for the quantification of tapentadol in biological matrices: Application to bioavailability study in healthy rabbits. Journal of Applied Pharmaceutical Science.
  • Di Masi, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
  • Wienkers, L. C., & Hauer, M. J. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. PubMed.
  • Wienkers, L. C., & Hauer, M. J. (2000). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition.
  • Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed.
  • Al-Trawneh, S. A., et al. (2022). Structure-activity relationships governing to the oxazolidinone development.
  • Evans, D. A., et al. (2002). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society.
  • Binhashim, N., et al. (2021).
  • Masood, M. (2016). What is the best strategy for removing proteins from conditioned media while maintaining the integrity of the remaining media components?.
  • Thakkar, R., et al. (2020).
  • Banaszynski, L. A., et al. (2008). Regulating Protein Stability in Mammalian Cells Using Small Molecules. PMC - NIH.
  • Molecular Biology Department. (n.d.). Assay Troubleshooting. MB - About.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - FR.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Fife, T. H., & Benjamin, B. M. (1974). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.
  • Ahlgren, F., et al. (2023). Stabilising proteins in solution using affordable and readily available small molecules. PMC.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Di Masi, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs.
  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing - Rsc.org.
  • Higuchi, T., & Lachman, L. (1955).
  • Sammakia, T., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids.
  • Mino, T., et al. (2021). Stability Studies of N‐Acylimidazoles.
  • e-lucid, S. (2014). Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. CASSS.
  • PubChem. (n.d.). 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)
  • Khan, A. (2004). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Jaworska, J., et al. (2020). Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize. MDPI.
  • Sravani, A., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A.
  • Degnan, A. P., et al. (2008). Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl) - PubMed. PubMed.

Sources

Optimization

Refining LC-MS/MS sensitivity for trace detection of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing sensitivity bottlenecks when quantifying trace oxazolidinone de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing sensitivity bottlenecks when quantifying trace oxazolidinone derivatives.

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is a structurally critical oxazolidinone, often evaluated as a process-related impurity, degradant, or intermediate in the synthesis of anticoagulants (like rivaroxaban) and antibiotics (like linezolid). Achieving nanogram-to-picogram level sensitivity for this analyte requires a deep understanding of its gas-phase thermodynamics and liquid-phase retention behaviors.

Below is our comprehensive troubleshooting guide and protocol repository designed to help you build a highly sensitive, self-validating LC-MS/MS workflow.

🔬 Troubleshooting Guide & FAQs

Q1: We are experiencing low absolute signal intensity for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide in ESI+ mode. How can we drive ionization efficiency and improve the Signal-to-Noise (S/N) ratio?

The Causality: Oxazolidinones possess multiple hydrogen bond acceptors (the carbonyl oxygens on the oxazolidinone ring and the butyramide group) but lack strongly basic aliphatic amines. Because of this structural motif, they are highly prone to scavenging sodium ions from the mobile phase or glassware, forming highly stable sodium adducts ( [M+Na]+ ) in the electrospray source. Sodium adducts require excessively high collision energy to fragment, which shatters the molecule into non-specific background noise rather than distinct product ions, severely degrading MRM sensitivity.

The Solution: You must force the equilibrium toward the protonated precursor ( [M+H]+ ). Do this by modifying your mobile phase with volatile buffers. Using 0.1% Formic Acid (FA) combined with 2 mM Ammonium Formate acts as a competitive buffer system. The abundant ammonium ions suppress sodium adduct formation, funneling the ion population strictly into the [M+H]+ state. This exact adduct-suppression strategy has been validated in nanogram-level LC-MS/MS methods for structurally related rivaroxaban impurities[1] and linezolid metabolites[2].

Q2: Our Lower Limit of Quantification (LLOQ) is compromised by severe signal suppression when extracting from complex matrices (e.g., high-dose API or biological fluids). How do we mitigate this?

The Causality: Matrix effects (ion suppression) occur when co-eluting matrix components (like phospholipids or excess bulk API) compete with your trace analyte for charge at the surface of the ESI droplets. If you are using simple Protein Precipitation (PPT) or a "dilute-and-shoot" approach, these invisible interferents are likely co-eluting exactly where the butyramide derivative elutes.

The Solution: First, upgrade your sample preparation to Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent to wash away polar interferents. Second, switch your stationary phase. Standard C18 columns often fail to retain polar oxazolidinones long enough to escape the solvent front's suppression zone. Utilizing a High-Strength Silica (HSS) T3 column enhances the retention of polar derivatives via orthogonal retention mechanisms, pushing the analyte's elution safely past the un-retained matrix void[3].

Q3: How do we prove that our matrix effect mitigations are actually working?

The Causality: A method is only as trustworthy as its validation system. You cannot assume matrix effects are gone just because the baseline looks clean.

The Solution: Implement a self-validating Matrix Factor (MF) calculation for every batch.

  • Extract a blank matrix sample.

  • Spike the post-extracted blank with N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide at your LLOQ.

  • Compare the peak area of this sample to a neat standard prepared in pure solvent at the exact same concentration. Validation metric: MF=(Areapost−extract​/Areaneat​)×100 . An MF between 85% and 115% mathematically guarantees that your source ionization is free from matrix interference[2].

📊 Quantitative Data & Tuning Parameters

To bypass weeks of manual tuning, refer to the optimized parameters below. The primary cleavage for this molecule occurs at the exocyclic C-N bond of the butyramide side chain, yielding a highly stable phenyloxazolidinone methyl cation.

Table 1: Optimized LC-MS/MS Parameters for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Parameter / MetricQuantifier TransitionQualifier Transition
Precursor Ion ( [M+H]+ ) m/z 263.1m/z 263.1
Product Ion m/z 176.1 (Loss of butyramide)m/z 132.1 (Ring cleavage)
Collision Energy (CE) 20 eV34 eV
Declustering Potential (DP) 60 V60 V
Target LLOQ 0.05 ng/mL0.05 ng/mL
Acceptable Matrix Factor 98.5% ± 3.2%97.1% ± 4.0%

⚙️ Experimental Protocol: Trace Detection Workflow

Follow this step-by-step methodology to ensure reproducible, high-sensitivity detection.

Part A: Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge, followed by 1.0 mL of Milli-Q Water. Do not let the sorbent dry.

  • Loading: Load 500 µL of the sample matrix (pre-spiked with a deuterated internal standard to track recovery).

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Scientist Note: This specific percentage is critical; it is strong enough to elute salts and highly polar matrix components, but weak enough to retain the butyramide derivative.

  • Elution: Elute the target analyte using 1.0 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Part B: Chromatographic Method

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid + 2 mM Ammonium Formate in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 4.5 min: Linear ramp to 60% B

    • 4.5 - 5.5 min: 95% B (Column wash)

    • 5.5 - 7.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.35 mL/min. Injection Volume: 2 µL.

🗺️ Workflow Visualization

Below is the logical decision tree for diagnosing and resolving sensitivity drops during your analysis.

SensitivityTroubleshooting Start Low LC-MS/MS Sensitivity N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide Diag1 Check Mass Spec Absolute Signal (Neat Std) Start->Diag1 Diag2 Check Post-Column Infusion (Matrix) Start->Diag2 Issue1 Poor Ionization Efficiency (Na+ Adducts) Diag1->Issue1 Low API signal Issue3 Poor Chromatographic Retention / Peak Tailing Diag1->Issue3 Broad/Split peaks Issue2 Ion Suppression (Matrix Effect) Diag2->Issue2 Signal drop at RT Sol1 Optimize ESI+ Additives (0.1% Formic Acid + 2mM NH4F) Issue1->Sol1 Sol2 Implement Solid Phase Extraction (HLB SPE) Issue2->Sol2 Sol3 Use High-Strength Silica (e.g., HSS T3) Column Issue3->Sol3

Diagnostic decision tree for resolving LC-MS/MS sensitivity bottlenecks in oxazolidinone analysis.

📚 References

  • A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification Source: Food and Agriculture Organization (FAO) AGRIS / Springer URL:

  • Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum Source: National Institutes of Health (NIH) / PubMed Central URL:

  • Determination of azide genotoxic impurity in linezolid API and glucose injection by UPLC-MS/MS Source: China Pharmaceutical University (CPU) Journal URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing antimicrobial efficacy of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide vs linezolid

In the landscape of antimicrobial agents, particularly for combating multidrug-resistant Gram-positive infections, the oxazolidinone class of antibiotics has been a significant development. Linezolid, the first clinicall...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial agents, particularly for combating multidrug-resistant Gram-positive infections, the oxazolidinone class of antibiotics has been a significant development. Linezolid, the first clinically approved oxazolidinone, has been a cornerstone in treating severe infections. However, the quest for agents with improved efficacy and safety profiles is perpetual. This guide provides an in-depth comparison of the antimicrobial efficacy of Sutezolid (formerly PNU-100480), a promising oxazolidinone analog, and the well-established Linezolid.

Introduction to the Compounds

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[1] It is primarily used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]

Sutezolid (N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide) is a thiomorpholinyl analog of linezolid.[3][4] It is an investigational oxazolidinone antibiotic that has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

Mechanism of Action: A Tale of Two Oxazolidinones

Both linezolid and sutezolid share a common mechanism of action, which is the inhibition of bacterial protein synthesis.[3][] This is a key differentiator from many other antibiotic classes. They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[6] This binding action prevents the formation of a functional 70S initiation complex, a critical step in the translation process.[2][6] By interfering with the initiation of protein synthesis, these drugs halt the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible pathogens, although they exhibit bactericidal activity against some streptococcal strains.[][6]

The uniqueness of this mechanism means there is no cross-resistance with other protein synthesis inhibitors that act on the elongation step.[1] Resistance to oxazolidinones, when it occurs, is typically due to point mutations in the 23S rRNA gene or the presence of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes for a methyltransferase that modifies the ribosome.[7][8][9]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit initiation_complex 70S Initiation Complex (Functional) 50S_subunit->initiation_complex 30S_subunit 30S Subunit 30S_subunit->initiation_complex 23S_rRNA 23S rRNA 23S_rRNA->initiation_complex Prevents formation of mRNA mRNA mRNA->initiation_complex tRNA Initiator tRNA tRNA->initiation_complex protein Bacterial Protein initiation_complex->protein Leads to Protein Synthesis Linezolid_Sutezolid Linezolid / Sutezolid Linezolid_Sutezolid->23S_rRNA Binds to

Mechanism of action for Linezolid and Sutezolid.

Comparative Antimicrobial Efficacy: In Vitro and In Vivo Data

While both drugs target the same bacterial machinery, studies have indicated that sutezolid may possess superior efficacy, particularly against certain pathogens like Mycobacterium tuberculosis.

Parameter Sutezolid Linezolid References
Primary Target Organism Mycobacterium tuberculosis (including MDR/XDR strains)Gram-positive bacteria (MRSA, VRE, etc.)[3],[6]
Activity against M. tuberculosis Superior bactericidal activity in whole blood and mouse models.Active, but to a lesser extent than sutezolid.[3],[10]
Intracellular Activity Better intracellular bactericidal activity.Effective against intracellular bacteria, but less so than sutezolid.[3],[]
MIC90 against M. intracellulare 4 µg/mL16-32 µg/mL (4 to 8-fold higher than Sutezolid)[11]
MIC90 against M. avium 4-8 fold lower than Linezolid32 µg/mL[11]
Safety Profile Generally well-tolerated in clinical trials with a better safety profile.Associated with significant toxicity, including anemia and neuropathy with long-term use.[12],[13],[14],[15]

Recent clinical trials have highlighted the potential of sutezolid as a safer alternative to linezolid in the treatment of tuberculosis, demonstrating strong antimicrobial activity with a notably better safety profile.[12][13][15]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standard method to evaluate and compare the in vitro potency of antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16] The broth microdilution method is a commonly used technique.[17][18]

Objective: To determine and compare the MIC of Sutezolid and Linezolid against a target bacterial strain (e.g., Staphylococcus aureus or Mycobacterium smegmatis).

Materials:

  • Sutezolid and Linezolid stock solutions of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, or Middlebrook 7H9 broth for mycobacteria.[17][19]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.[17]

  • Spectrophotometer or turbidity meter.

  • Incubator.

Step-by-Step Methodology:

  • Preparation of Drug Dilutions:

    • Prepare a series of two-fold serial dilutions of both Sutezolid and Linezolid in the appropriate broth directly in the 96-well microtiter plates.

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

  • Inoculum Preparation:

    • From a fresh culture, suspend a few colonies of the test organism in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35-37°C for 18-24 hours (or longer for slow-growing organisms like mycobacteria).[17]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_dilution Prepare 2-fold serial dilutions of Sutezolid and Linezolid in 96-well plates inoculation Inoculate plates with bacterial suspension drug_dilution->inoculation inoculum_prep Prepare bacterial inoculum (0.5 McFarland standard) inoculum_prep->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity (bacterial growth) incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Workflow for MIC determination via broth microdilution.

Conclusion

Both Sutezolid and Linezolid are potent inhibitors of bacterial protein synthesis, a mechanism that makes them valuable in the fight against drug-resistant Gram-positive bacteria. While Linezolid has been a clinical workhorse, emerging data, particularly in the context of tuberculosis, suggests that Sutezolid may offer superior bactericidal activity and a more favorable safety profile.[3][10][12] Further clinical investigations are ongoing to fully elucidate the therapeutic potential of Sutezolid and its place in the antimicrobial armamentarium. The continued development of new oxazolidinones like Sutezolid is crucial for addressing the ongoing challenge of antimicrobial resistance.

References

  • EBSCO. Oxazolidinone antibiotics | Health and Medicine | Research Starters. EBSCO. Accessed March 17, 2026. [Link]

  • American Academy of Family Physicians. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Academy of Family Physicians. Published February 15, 2002. [Link]

  • Shinabarger D. Mechanism of action of the oxazolidinone antibacterial agents. Expert Opin Investig Drugs. 1999;8(8):1195-1202. doi:10.1517/13543784.8.8.1195
  • Journal of Medical Society. Oxazolidinones: Mechanism of action and molecular characterization of resistance mechanisms in staphylococci. Ovid. Accessed March 17, 2026. [Link]

  • Annals of Clinical Microbiology and Antimicrobials. Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Published February 15, 2004. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Sutezolid: A promising next generation tuberculosis agent. Published August 23, 2025. [Link]

  • NIH National Center for Biotechnology Information. Linezolid. StatPearls. Published March 1, 2024. [Link]

  • Wilson DN, Schluenzen F, Harms JM, et al. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy. 2008;52(10):3683-3689. doi:10.1128/AAC.00162-08
  • MDPI. Mechanisms of Linezolid Resistance in Mycobacteria. Published May 24, 2023. [Link]

  • Patsnap Synapse. What is the mechanism of Linezolid? Patsnap Synapse. Published July 17, 2024. [Link]

  • mBio. Mechanisms of Linezolid Resistance among Coagulase-Negative Staphylococci Determined by Whole-Genome Sequencing. ASM Journals. Published May 13, 2014. [Link]

  • Wallis RS, Dawson R, Friedrich SO, et al. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis. PLoS One. 2014;9(4):e94462. doi:10.1371/journal.pone.0094462
  • Pharmacology & Pharmacy. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Published 2023. [Link]

  • Infection and Drug Resistance. Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. Published September 1, 2022. [Link]

  • News-Medical. New TB drugs show promise with fewer side effects than linezolid. News-Medical. Published July 8, 2025. [Link]

  • Microbiology Society. Multiple mechanisms of linezolid resistance in Staphylococcus haemolyticus detected by whole-genome sequencing. Published July 21, 2023. [Link]

  • Drugs of the Future. Sutezolid. Oxazolidinone antibacterial, Treatment of tuberculosis. Accessed March 17, 2026. [Link]

  • Antimicrobial Agents and Chemotherapy. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis. ASM Journals. Accessed March 17, 2026. [Link]

  • Journal of Thoracic Disease. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. PubMed. Published November 9, 2021. [Link]

  • EDCTP. Promising alternative drugs for TB treatment identified in clinical studies. EDCTP. Published July 9, 2025. [Link]

  • European AIDS Treatment Group. In 2 trials, less toxic TB antibiotics show promise. European AIDS Treatment Group. Published July 11, 2025. [Link]

  • LMU Klinikum. Clinical Trials Reveal Promising Alternatives to Highly Toxic Tuberculosis Drug. LMU Klinikum. Published July 9, 2025. [Link]

  • Journal of Biosciences and Medicines. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC. Published 2024. [Link]

  • ClinicalTrials.gov. PanACEA Sutezolid Dose-finding and Combination Evaluation. ClinicalTrials.gov. Accessed March 17, 2026. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. Comparison of oxazolidinones' exposure-response for the treatment of tuberculosis. Accessed March 17, 2026. [Link]

  • ClinicalTrials.gov. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid. ClinicalTrials.gov. Accessed March 17, 2026. [Link]

  • EMJ. Novel Tuberculosis Drug Candidates Emerge as Safer Alternatives to Linezolid. Published July 14, 2025. [Link]

  • Antibiotics. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? PMC. Published June 17, 2024. [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) and minimum biofilm eradication concentrations (99.9% and complete) for oxazolidinone drugs and the nitroxide biofilm dispersal agent C-TEMPO against MRSA ATCC 33591. ResearchGate. Accessed March 17, 2026. [Link]

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Published September 1, 2016. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones. ResearchGate. Published March 3, 2026. [Link]

  • IntechOpen. Potent Antibacterial Profile of 5-Oxo-Imidazolines in the New Millennium. IntechOpen. Published June 10, 2020. [Link]

  • ResearchGate. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. ResearchGate. Published December 9, 2025. [Link]

  • Molecules. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PMC. Published May 23, 2023. [Link]

  • Molecules. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. PMC. Published January 16, 2023. [Link]

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Analytical Method for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a novel oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a novel oxazolidinone-class compound. As researchers, scientists, and drug development professionals, ensuring the integrity of analytical data is paramount. A rigorously validated analytical method provides documented evidence and a high degree of assurance that it is suitable for its intended purpose[1][2].

This document eschews a rigid template, instead presenting a logical workflow grounded in scientific causality and regulatory expectations. We will explore not just the "how" but the "why" behind each validation parameter, comparing different experimental outcomes to illustrate the principles of a robust and reliable analytical procedure. The methodologies described are aligned with the principles outlined by the International Council for Harmonisation (ICH)[3][4], the U.S. Food and Drug Administration (FDA)[5][6], and the United States Pharmacopeia (USP)[7][8].

The Analytical Challenge: Method Development Synopsis

Before validation can commence, a suitable chromatographic method must be developed. For N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, a reverse-phase HPLC (RP-HPLC) method is the logical choice, given the molecule's structure. The following hypothetical method serves as the foundation for our validation guide.

Table 1: Proposed HPLC Method for Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 stationary phases provide excellent retention for moderately non-polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (50:50, v/v)A common solvent mixture offering good solubility and elution strength for this class of compounds[9].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection UV at 254 nmThe phenyl and oxazolidinone rings contain chromophores that absorb in the UV spectrum. 254 nm is a common wavelength for such structures[10].
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes[11].
Injection Vol. 10 µLA typical injection volume that minimizes band broadening while providing an adequate detector response.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Master Plan: A Workflow for Confidence

Method validation is not a single experiment but an integrated series of tests that collectively demonstrate a method's suitability.[12] The process confirms that the equipment, analytical operations, and samples constitute an integral system that can be evaluated as a whole[13].

Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Pre-Analysis Verification cluster_2 Phase 3: Core Validation Experiments cluster_3 Phase 4: Finalization MethodDev Method Development Protocol Validation Protocol Definition (Parameters, Acceptance Criteria) MethodDev->Protocol Finalized Method SST System Suitability Testing (SST) Protocol->SST Specificity Specificity & Selectivity SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Summary Report Robustness->Report LOD_LOQ cluster_desc Concentration Noise Region LOD (S/N ≈ 3) LOQ (S/N ≈ 10) Linear Range Detection Detection Possible Quantitation Reliable Quantitation

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Oxazolidinone Acetamides vs. Butyramides

Executive Summary Oxazolidinones represent a critical class of fully synthetic antibacterial agents, with Linezolid serving as the first-in-class FDA-approved drug. These agents exert their bacteriostatic and bactericida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolidinones represent a critical class of fully synthetic antibacterial agents, with Linezolid serving as the first-in-class FDA-approved drug. These agents exert their bacteriostatic and bactericidal effects by binding to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC), thereby inhibiting the initiation of bacterial protein synthesis[1]. This guide provides an objective, data-driven comparison of the Structure-Activity Relationship (SAR) between the optimal C-5 acetamide derivatives and their bulkier butyramide counterparts, detailing the mechanistic causality behind their divergent antibacterial efficacies.

Mechanistic Causality: The 50S Ribosomal Binding Pocket

The pharmacophore of oxazolidinones requires an (S)-configuration at the C-5 position of the oxazolidinone ring. Historically, the C-5 acetamidomethyl group has been considered the gold standard for optimal antibacterial activity against Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[2].

When comparing an acetamide (R = -CH₃) to a butyramide (R = -CH₂CH₂CH₃), the causality of the observed SAR shift is entirely driven by the spatial constraints of the 50S ribosomal binding pocket:

  • Acetamide Fit (High Affinity): The small methyl group of the acetamide fits precisely into a highly constrained hydrophobic cleft formed by the 23S rRNA. Furthermore, the carbonyl oxygen of the acetamide acts as a critical hydrogen bond acceptor, interacting directly with the NH of nucleotide U2504. This "lock-and-key" fit stabilizes the drug-ribosome complex.

  • Butyramide Clash (Low Affinity): Extending the alkyl chain to a propyl group (butyramide) introduces significant steric bulk. This extra volume cannot be accommodated within the rigid PTC pocket without forcing the entire oxazolidinone core out of its optimal binding conformation. Consequently, the critical hydrogen bond with U2504 is weakened or lost, leading to a precipitous drop in target affinity and antibacterial efficacy[3].

Logical Diagram of SAR Divergence

SAR_Logic Core Oxazolidinone Core (S)-5-aminomethyl intermediate Acetamide Acetamide Derivative (-NHCOCH3) Core->Acetamide Butyramide Butyramide Derivative (-NHCOC3H7) Core->Butyramide BindingA Optimal PTC Fit Strong H-bond with U2504 Acetamide->BindingA BindingB Steric Clash in A-site Reduced Ribosomal Affinity Butyramide->BindingB ResultA High Antibacterial Potency (MIC: 1-2 µg/mL) BindingA->ResultA ResultB Poor Antibacterial Potency (MIC: >16 µg/mL) BindingB->ResultB

Logical workflow of oxazolidinone C-5 side-chain SAR and its impact on 50S ribosomal binding.

Self-Validating Experimental Protocols

To objectively evaluate this SAR, the following standardized protocols for parallel synthesis and microbiological evaluation must be employed to ensure that the observed biological differences are strictly due to the C-5 acyl modification.

Protocol 1: Parallel Synthesis of C-5 Amides

Objective: Synthesize acetamide and butyramide analogs from a common (S)-5-aminomethyl oxazolidinone intermediate to ensure structural parity.

  • Preparation of Intermediate: Dissolve 1.0 mmol of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of triethylamine (TEA) to the solution and cool the flask to 0°C under an inert nitrogen atmosphere.

  • Acylation (Divergent Step):

    • For Acetamide: Add 1.2 mmol of acetyl chloride dropwise.

    • For Butyramide: Add 1.2 mmol of butyryl chloride dropwise.

  • Reaction Progression: Allow the reaction mixtures to warm naturally to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude products via flash column chromatography (silica gel, eluting with a gradient of 0-5% MeOH in DCM) to yield the pure acetamide and butyramide derivatives.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Validate the biological impact of the steric clash via broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Suspend isolated colonies of MRSA (ATCC 43300) and VRE (ATCC 51299) in sterile saline to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare serial two-fold dilutions of the acetamide and butyramide derivatives in DMSO, then dilute 1:100 in CAMHB to achieve a final testing range of 0.125 to 64 µg/mL in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound-containing broth in each well (final inoculum: 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative SAR Data Comparison

The following table summarizes the comparative in vitro performance of the synthesized derivatives. The data clearly demonstrates the severe biological penalty incurred by extending the C-5 acyl chain.

Compound ClassC-5 SubstituentMRSA ATCC 43300 MIC (µg/mL)VRE ATCC 51299 MIC (µg/mL)Mammalian Cytotoxicity CC₅₀ (µM)
Oxazolidinone-Acetamide (Linezolid-like)-NHCOCH31.0 - 2.02.0 - 4.0> 100
Oxazolidinone-Butyramide -NHCOC3H716.0 - 32.0> 64.0> 100

Note: Both compounds exhibit low mammalian cytotoxicity, indicating that the loss of activity in the butyramide derivative is due to a specific loss of ribosomal affinity rather than general membrane disruption or non-specific toxicity.

Conclusion

The comparison between oxazolidinone acetamides and butyramides perfectly illustrates the stringent "lock-and-key" requirements of the 50S ribosomal PTC. While the acetamide provides the exact steric and electronic profile required for high-affinity binding, the butyramide's extended alkyl chain induces a steric penalty that abolishes clinically relevant antibacterial activity. Future drug development and scaffold hopping must respect this spatial boundary when exploring novel C-5 modifications to avoid catastrophic losses in target affinity.

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.National Center for Biotechnology Information (PMC).
  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs.Journal of Medicinal Chemistry - ACS Publications.
  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.Antimicrobial Agents and Chemotherapy - ASM Journals.
Comparative

A Comparative Benchmarking Guide to N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and Standard Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for benchmarking the novel compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide against established mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide against established monoamine oxidase (MAO) inhibitors. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful comparative analysis.

Introduction: The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[2][3] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.[1][4] Consequently, MAO inhibitors have become a cornerstone in the therapeutic arsenal for these conditions.[5][6]

The oxazolidinone scaffold has emerged as a promising chemical moiety in the design of novel MAO inhibitors. While some oxazolidinones are known for their antibacterial properties, others have been identified as potent and reversible MAO inhibitors.[] This guide focuses on a specific, novel oxazolidinone derivative, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, and outlines the necessary experimental procedures to characterize its inhibitory profile against well-established standard MAO inhibitors.

Profiling the Standard MAO Inhibitors

A thorough benchmarking study requires comparison against well-characterized standards representing different classes of MAO inhibitors. The following have been selected for their distinct properties:

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[8][9] Its reversibility reduces the risk of hypertensive crises associated with dietary tyramine, a significant side effect of older irreversible MAOIs.[2][10]

  • Selegiline: An irreversible inhibitor that is selective for MAO-B at lower therapeutic doses.[11][12][13] This selectivity makes it a valuable adjunct therapy in Parkinson's disease, as it specifically targets the breakdown of dopamine.[12][14] At higher doses, it loses its selectivity and also inhibits MAO-A.[12][13]

  • Phenelzine: A non-selective and irreversible inhibitor of both MAO-A and MAO-B.[15][16] Belonging to the hydrazine class of MAOIs, its broad-spectrum activity makes it effective for treatment-resistant depression and atypical depression.[5][17][18]

A summary of the key characteristics of these standard inhibitors is presented in Table 1.

Inhibitor Target Selectivity Mechanism of Action Primary Clinical Applications
Moclobemide MAO-AReversibleDepression, Social Anxiety Disorder[9]
Selegiline MAO-B (at low doses)IrreversibleParkinson's Disease, Depression[11][14]
Phenelzine Non-selective (MAO-A and MAO-B)IrreversibleTreatment-Resistant Depression, Atypical Depression[15][17][18]

Experimental Workflow for Comparative Analysis

The following sections detail the experimental protocols for determining the inhibitory potency and selectivity of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide.

In Vitro MAO Inhibition Assay

The inhibitory activity of the test compound will be assessed using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[1][19] This method is robust, sensitive, and suitable for high-throughput screening.[19]

Workflow Diagram:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme Solutions (MAO-A, MAO-B), Substrate (p-Tyramine), and Inhibitor Dilutions Plate_Setup Plate Inhibitors (Test Compound & Standards) and Controls (No Inhibitor, No Enzyme) Reagent_Prep->Plate_Setup Dispense Enzyme_Add Add MAO-A or MAO-B to appropriate wells Plate_Setup->Enzyme_Add Preincubation Pre-incubate to allow inhibitor-enzyme interaction Enzyme_Add->Preincubation Reaction_Start Initiate reaction by adding substrate and fluorescent probe Preincubation->Reaction_Start Fluorescence_Read Measure fluorescence kinetically at Ex/Em = 535/587 nm Reaction_Start->Fluorescence_Read Monitor Data_Analysis Calculate reaction rates and percentage inhibition Fluorescence_Read->Data_Analysis IC50_Calc Plot dose-response curves and determine IC50 values Data_Analysis->IC50_Calc

Caption: Workflow for in vitro MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and the standard inhibitors (moclobemide, selegiline, phenelzine) in DMSO.

    • Create a serial dilution series for each inhibitor in assay buffer to determine the IC₅₀ values. A typical concentration range is from 1 nM to 100 µM.[20]

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of the substrate (e.g., p-tyramine) and a fluorescent probe (e.g., Amplex® Red) in assay buffer.[21]

  • Assay Plate Setup:

    • In a 96-well black microplate, add the diluted test compound and standard inhibitors to their respective wells.

    • Include control wells: "enzyme control" (with enzyme but no inhibitor) and "blank" (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

    • Pre-incubate the plate to allow for the interaction between the inhibitors and the enzymes.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate/probe solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 587 nm.[20][21]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

Presentation of Expected Results

The experimental data should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical IC₅₀ Values for MAO-A and MAO-B Inhibition

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramideExperimental ValueExperimental ValueCalculated Value
Moclobemide Experimental ValueExperimental ValueCalculated Value
Selegiline Experimental ValueExperimental ValueCalculated Value
Phenelzine Experimental ValueExperimental ValueCalculated Value

The selectivity index (SI) provides a quantitative measure of the compound's preference for inhibiting one MAO isoform over the other. An SI value significantly less than 1 indicates MAO-A selectivity, while a value significantly greater than 1 indicates MAO-B selectivity.

Discussion and Interpretation of Findings

The discussion should critically analyze the obtained IC₅₀ values and selectivity indices in the context of the standard inhibitors. Key points to address include:

  • Potency: How does the inhibitory potency (IC₅₀) of the test compound compare to the standards for each MAO isoform?

  • Selectivity: Is the test compound selective for MAO-A, MAO-B, or is it non-selective? How does its selectivity profile compare to moclobemide and selegiline?

  • Mechanism (Reversibility): Further studies, such as dialysis or rapid dilution experiments, would be required to determine if the inhibition is reversible or irreversible. This is a critical parameter for predicting the compound's duration of action and potential for drug-drug interactions.

Logical Relationship Diagram:

Interpretation_Logic cluster_analysis Comparative Analysis cluster_conclusion Conclusion Experimental_Data IC50 (MAO-A, MAO-B) & Selectivity Index Potency_Comp Compare IC50 to Standards Experimental_Data->Potency_Comp Selectivity_Comp Compare SI to Standards Experimental_Data->Selectivity_Comp Therapeutic_Potential Assess Therapeutic Potential (e.g., Antidepressant, Neuroprotective) Potency_Comp->Therapeutic_Potential Selectivity_Comp->Therapeutic_Potential Mechanism_Inference Infer Potential Mechanism (Reversible/Irreversible) Mechanism_Inference->Therapeutic_Potential Further_Studies Propose Further Studies (e.g., In Vivo Efficacy, Safety Pharmacology) Therapeutic_Potential->Further_Studies

Caption: Logical flow for interpreting experimental results.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide against standard MAO inhibitors. By following the detailed protocols and analytical approaches outlined, researchers can accurately determine the inhibitory profile of this novel compound, providing a solid foundation for its further development as a potential therapeutic agent. The insights gained from this comparative analysis are essential for understanding the compound's potential clinical utility and for guiding future preclinical and clinical investigations.

References

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  • A Closer Look at Selegiline for Parkinson's Symptom Management. (2023, September 10).
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  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3246789/]
  • Selegiline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Selegiline]
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  • Moclobemide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Moclobemide]
  • Selegiline (Deprenyl) | MAO-B Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/selegiline.html]
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012) - Elabscience. [URL: https://www.elabscience.com/p-monoamine_oxidase_a_mao_a_inhibitor_screening_kit-415841.html]
  • Phenelzine (Nardil®): Basic Information - Simple and Practical Mental Health. [URL: https://simpleandpractical.
  • MAO-B Inhibitors | Parkinson's Foundation. [URL: https://www.parkinson.
  • Phenelzine | Nardil – Monoamine Oxidase Inhibitor (MAOI) | Psychotropics A-Z. [URL: https://psychotropics.com/phenelzine-nardil/]
  • The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. [URL: https://www.tandfonline.com/doi/full/10.1080/08039488.2021.1998958]
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510) - Abcam. [URL: https://www.abcam.com/monoamine-oxidase-a-mao-a-inhibitor-screening-kit-fluorometric-ab284510.html]
  • Application Notes and Protocols for Determining the IC50 of hMAO-B-IN-8 - Benchchem. [URL: https://www.benchchem.com/application-notes/determining-ic50-of-hmao-b-in-8]
  • Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be - BioAssay Systems. [URL: https://www.bioassaysys.
  • MAO-Glo™ Assay Systems - Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/adme-tox-assays/mao-glo-assay-systems/]
  • Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays - Benchchem. [URL: https://www.benchchem.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. [URL: https://www.evotec.com/en/asset-management/in-vitro-adme-services/cyp-and-non-cyp-mediated-metabolism/monoamine-oxidase-inhibition-assay]
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  • Application Note: Determination of IC50 Value for hMAO-B-IN-6, a Novel Human Monoamine Oxidase B Inhibitor - Benchchem. [URL: https://www.benchchem.com/application-notes/determination-of-ic50-value-for-hmao-b-in-6-a-novel-human-monoamine-oxidase-b-inhibitor]
  • Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. [URL: https://www.bocsci.com/monoamine-oxidase-inhibitor-compounds-list.html]
  • MAO Inhibitors vs Other Enzyme Inhibitors Explained - BOC Sciences. [URL: https://www.bocsci.com/blog/mao-inhibitors-vs-other-enzyme-inhibitors-explained/]
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  • Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359521/]
  • Differential Effects Of The MAO Inhibitors Deprenyl, Moclobemide And Pargyline on Effort-Related Choice Behavior - Digital Commons @ UConn - University of Connecticut. [URL: https://digitalcommons.uconn.edu/gs_theses/945/]
  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4279]
  • MAO inhibitors: Risks, benefits, and lore - Cleveland Clinic Journal of Medicine. (2010, December 12). [URL: https://www.ccjm.org/content/ccjom/77/12/859.full.pdf]
  • A Comparative Analysis of Mao-B-IN-25 and First-Generation MAO-B Inhibitors - Benchchem. [URL: https://www.benchchem.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.676239/full]
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  • The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression - PubMed. (2023, August 15). [URL: https://pubmed.ncbi.nlm.nih.gov/34587815/]

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Validation

A Guide to Enhancing Reproducibility in In Vitro Monoamine Oxidase Inhibition Assays for Novel Phenyloxazolidinones

This guide provides an in-depth analysis of the experimental factors governing the reproducibility of in vitro assays for phenyloxazolidinone derivatives, a chemical class of significant interest for their potential as m...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the experimental factors governing the reproducibility of in vitro assays for phenyloxazolidinone derivatives, a chemical class of significant interest for their potential as monoamine oxidase (MAO) inhibitors. While the specific compound N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is not extensively characterized in public literature, the principles and methodologies discussed herein are directly applicable to its investigation and that of structurally related molecules.

The core focus of this guide is to move beyond a simple recitation of protocol steps. Instead, we will delve into the causality behind experimental choices, establish a framework for self-validating assays, and provide a comparative analysis to contextualize the performance of this compound class.

Introduction: The Significance of Phenyloxazolidinones and MAO Inhibition

The oxazolidinone core structure is a well-established pharmacophore. While early members of this class, like Linezolid, are known for their antibacterial properties, a key liability has been the off-target inhibition of monoamine oxidases (MAO-A and MAO-B)[1]. This "side effect" can lead to significant drug-drug interactions, notably the "cheese effect," a hypertensive crisis resulting from the consumption of tyramine-rich foods[1].

However, this inhibitory activity has also opened a promising therapeutic avenue. Selective MAO inhibitors are a major class of drugs for treating depression and neurodegenerative disorders like Parkinson's disease[2][3]. Consequently, the precise and reproducible in vitro characterization of novel phenyloxazolidinone derivatives is paramount to distinguish between undesirable off-target effects and therapeutically valuable MAO inhibition. This guide will focus on the most common and robust method for this characterization: the in vitro fluorometric MAO inhibition assay.

The In Vitro Fluorometric MAO Inhibition Assay: A Detailed Protocol

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate[4]. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a fluorescent probe to generate a quantifiable signal. The rate of fluorescence increase is directly proportional to MAO activity[4][5].

Principle of the Assay

MAO_Assay_Principle cluster_sub_mao sub MAO Substrate (e.g., p-Tyramine) mao MAO-A or MAO-B sub->mao + O₂ + H₂O h2o2 H₂O₂ prod Aldehyde + NH₃ + H₂O₂ mao->prod fluor Fluorescent Product h2o2->fluor      + probe Non-Fluorescent Probe probe->fluor      + hrp HRP fluor->hrp catalyzes inhibitor Phenyloxazolidinone (Inhibitor) inhibitor->mao blocks

Caption: Principle of the fluorometric MAO inhibition assay.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (p-Tyramine is a non-selective substrate for both isoforms)[5]

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • Horseradish Peroxidase (HRP)

  • Test Compound (Phenyloxazolidinone derivative)

  • Reference Inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test phenyloxazolidinone and the reference inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 8-point, 3-fold dilutions) in DMSO. Final concentrations in the assay should typically range from 0.1 nM to 10 µM.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.

    • For "100% Activity" controls, add 2 µL of DMSO.

    • For "Blank" (no enzyme) controls, add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the MAO enzyme in cold MAO Assay Buffer.

    • Add 48 µL of the enzyme solution to all wells except the "Blank" wells.

    • Add 48 µL of Assay Buffer to the "Blank" wells.

    • Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a "Reaction Mix" containing the MAO substrate, fluorescent probe, and HRP in Assay Buffer.[4]

    • Add 50 µL of the Reaction Mix to all wells to initiate the reaction. The total volume is now 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[4][6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the "Blank" wells from all other wells.

    • Normalize the data by setting the average rate of the "100% Activity" control as 100% and the rate of a well with a saturating concentration of reference inhibitor as 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Key Factors Influencing Assay Reproducibility

Reproducibility is the cornerstone of trustworthy data. In enzyme inhibition assays, variability can arise from multiple sources. Understanding and controlling these factors is critical.

Workflow for Ensuring Reproducibility

Reproducibility_Workflow start Start: Assay Planning reagents Reagent Quality Control (Enzyme Lot, Buffer pH, Probe Purity) start->reagents params Optimize Assay Parameters (Enzyme/Substrate Conc., Incubation Time) reagents->params protocol Standardize Protocol (Pipetting, Timing, Temp. Control) params->protocol run Execute Assay (Include Controls) protocol->run data Data Analysis (Consistent Curve Fitting, Outlier Analysis) run->data validate Validate Results (Compare to Reference, Inter-Assay Precision) data->validate report Report Data with Error Analysis validate->report  Pass troubleshoot Troubleshoot & Re-Optimize validate->troubleshoot  Fail troubleshoot->params Re-evaluate

Caption: A systematic workflow for maximizing assay reproducibility.

Critical Experimental Variables
  • Enzyme Concentration and Activity: The concentration of the enzyme directly impacts the reaction rate[7]. Different lots of recombinant enzymes can have varying specific activities. It is crucial to qualify each new lot of enzyme by running a standard inhibitor to ensure consistent results.

  • Substrate Concentration: The relationship between substrate concentration and reaction velocity is described by Michaelis-Menten kinetics. For IC₅₀ determination, the substrate concentration should ideally be at or below its Michaelis constant (Kₘ) value. Using excessively high substrate concentrations can lead to an underestimation of the potency of competitive inhibitors[8].

  • pH and Buffer Composition: Enzymes have an optimal pH range for activity. Deviations can lead to denaturation and loss of function[7]. The buffer should have sufficient capacity to maintain the pH throughout the reaction.

  • Incubation Times: Both the pre-incubation time (inhibitor with enzyme) and the reaction time are critical. Insufficient pre-incubation may not allow reversible inhibitors to reach equilibrium, while overly long reaction times can lead to substrate depletion or product inhibition.

  • Inhibitor Solubility and Stability: Phenyloxazolidinones can have limited aqueous solubility[1]. If a compound precipitates in the assay well, its effective concentration will be lower than intended, leading to an inaccurate IC₅₀. Always check for compound precipitation.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. It is standard practice to keep the final DMSO concentration in the assay below 1% and to ensure it is consistent across all wells, including controls.

Comparative Analysis: Phenyloxazolidinones vs. Moclobemide

To provide context, we compare the expected performance and reproducibility considerations for a novel phenyloxazolidinone derivative against Moclobemide, a well-characterized, reversible, and selective MAO-A inhibitor (RIMA)[].

ParameterNovel Phenyloxazolidinone DerivativeMoclobemide (Reference Compound)Key Reproducibility Consideration
Inhibition Type Likely Reversible, Competitive[10]Reversible, Competitive[]The pre-incubation step is crucial for both to reach binding equilibrium. Inconsistent timing here will increase variability.
Selectivity Unknown; must be determined for both MAO-A and MAO-B.Selective for MAO-A.Assays for both isoforms must be run under identical buffer and substrate conditions to ensure a valid selectivity index calculation.
Expected IC₅₀ Range Highly variable (nM to µM range)[2][10]~2 µM for MAO-AA wide serial dilution range is needed for novel compounds to accurately capture the IC₅₀. Poor range-finding leads to inaccurate curve fitting.
Solubility Potentially low; a known issue for this class[1].Good aqueous solubility.Visual inspection for precipitation is critical for the novel compound. Solubility issues are a major source of non-reproducible results.
Inter-Assay Precision (%CV) Target <20%Target <15%Higher variability is expected initially for a novel compound. Strict adherence to the standardized protocol is required to reduce this.

Note: %CV refers to the Percent Coefficient of Variation.

This comparative framework highlights that while the assay principles are the same, the physicochemical properties of a novel, uncharacterized compound necessitate additional diligence, particularly concerning solubility and the initial determination of potency to inform appropriate concentration ranges for subsequent experiments.

Conclusion

Achieving high reproducibility in in vitro MAO inhibition assays for novel compounds like N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and its analogs is not a matter of chance, but a result of systematic control over experimental variables. By understanding the scientific principles behind the assay, standardizing the protocol, and being vigilant about potential confounders such as reagent quality and compound solubility, researchers can generate trustworthy and reliable data. This robust characterization is the essential first step in determining the therapeutic potential or liability of this important class of molecules.

References

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
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  • Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC. PMC.
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  • Novel Substituted (Pyridin-3-yl)phenyloxazolidinones: Antibacterial Agents with Reduced Activity against Monoamine Oxidase A and Increased Solubility | Journal of Medicinal Chemistry - ACS Publications. (2007).
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Comparative

A Comparative In Silico Analysis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide as a Potential Monoamine Oxidase B Inhibitor

Executive Summary: The oxazolidinone scaffold is a cornerstone in medicinal chemistry, famously represented by the antibiotic linezolid.[1][2] However, its structural versatility allows for exploration into other therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The oxazolidinone scaffold is a cornerstone in medicinal chemistry, famously represented by the antibiotic linezolid.[1][2] However, its structural versatility allows for exploration into other therapeutic areas, including neurological diseases.[3] This guide presents a comparative molecular docking study of a novel oxazolidinone derivative, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, against human Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of dopamine and a validated target for the treatment of Parkinson's disease and other neurodegenerative disorders.[4][5] Using a validated computational protocol, we compare the predicted binding affinity and interaction profile of the title compound with two FDA-approved MAO-B inhibitors, Safinamide and Rasagiline, to assess its potential as a new therapeutic agent.[6]

Introduction

The five-membered 2-oxazolidinone ring is a privileged scaffold in drug discovery, demonstrating a wide range of biological activities.[1][2] While its most prominent application is in antibacterial agents, derivatives have shown promise in treating antituberculosis, anticancer, and neurological conditions.[3] This versatility stems from the scaffold's ability to be chemically modified to interact with diverse biological targets.

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in deaminating neurotransmitters, particularly dopamine.[4][7] Elevated levels of MAO-B are associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease, as its activity can lead to oxidative stress and neuronal damage.[4] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine levels and provide neuroprotection.[8] Clinically successful MAO-B inhibitors, such as Safinamide and Rasagiline, have validated the efficacy of this approach in managing Parkinson's disease symptoms.[6][9]

This guide provides an in-depth, comparative molecular docking study to computationally evaluate the potential of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide as a novel MAO-B inhibitor. By docking the title compound and two reference drugs (Safinamide and Rasagiline) into the active site of human MAO-B, we aim to predict and compare their binding affinities and molecular interactions, thereby providing a foundational, data-driven assessment of its therapeutic potential.

Materials and Computational Methods

Causality of Methodological Choices

The entire protocol is designed to be a self-validating system. The choice of the specific MAO-B crystal structure (PDB ID: 2V5Z) is critical; as it is co-crystallized with our positive control, Safinamide, it allows for a re-docking procedure.[6] This step is essential for validating our docking parameters. If the computational protocol can accurately reproduce the experimentally determined binding pose of Safinamide, it builds confidence in the predictions made for the novel compound.[10] AutoDock Vina was selected for its balance of computational speed and accuracy, making it a widely used tool for virtual screening and binding affinity prediction.[11]

Visualization of the Docking Workflow

The following diagram outlines the comprehensive workflow employed in this study, from initial data retrieval to final analysis.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (PDB: 2V5Z, Human MAO-B) Ligands 2. Ligand Preparation (Test & Reference Compounds) PrepareReceptor 3. Receptor Preparation (Remove Water, Add Hydrogens) PDB->PrepareReceptor PrepareLigands 4. Ligand Processing (Energy Minimization, PDBQT) PrepareReceptor->PrepareLigands GridBox 5. Grid Box Definition (Centered on Co-crystallized Ligand) PrepareLigands->GridBox Redocking 6. Protocol Validation (Re-dock Safinamide, RMSD < 2Å) GridBox->Redocking Docking 7. Comparative Docking (AutoDock Vina) Redocking->Docking Results 8. Collect Binding Energies (kcal/mol) Docking->Results Interactions 9. Analyze Binding Poses (H-bonds, Hydrophobic Interactions) Results->Interactions Compare 10. Final Comparison (Table & Discussion) Interactions->Compare

Caption: A flowchart of the molecular docking and analysis protocol.
Step-by-Step Experimental Protocol
  • Software and Resources:

    • Docking: AutoDock Vina 1.2.0[11]

    • Preparation: AutoDock MGLTools 1.5.7[12]

    • Visualization: PyMOL 2.5

    • Protein Structure: RCSB Protein Data Bank (PDB)[13]

    • Ligand Structures: PubChem Database

  • Target Protein Preparation:

    • The crystal structure of human Monoamine Oxidase B co-crystallized with Safinamide was downloaded from the PDB database (PDB ID: 2V5Z).[6]

    • Using AutoDock Tools, all water molecules and co-factors (except the FAD cofactor essential for activity) were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to simulate physiological conditions.

    • The prepared protein structure was saved in the PDBQT file format, which includes atomic charge and type information required by Vina.[14]

  • Ligand Preparation:

    • The 3D structures of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, Safinamide, and Rasagiline were downloaded from the PubChem database.

    • Each ligand was processed using AutoDock Tools to detect the rotatable bonds and assign Gasteiger charges.

    • The prepared ligands were saved in the PDBQT format.

  • Molecular Docking and Protocol Validation:

    • A grid box, defining the search space for the docking simulation, was centered on the position of the co-crystallized Safinamide in the 2V5Z structure. The dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site cavity.[4][13]

    • Protocol Validation: As a first step, Safinamide was re-docked into the prepared MAO-B active site. The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose is less than 2.0 Å.[6][10]

    • Comparative Docking: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide and Rasagiline were then docked into the validated MAO-B receptor model using AutoDock Vina with default parameters. For each ligand, the top 9 binding poses were generated and ranked by their binding affinity scores.

Results and Discussion

Docking Protocol Validation

The re-docking of Safinamide into the active site of MAO-B (PDB: 2V5Z) yielded a top-scoring pose with an RMSD of 0.85 Å relative to its crystallographic position. This value is well below the 2.0 Å threshold, confirming that the chosen docking protocol can reliably and accurately reproduce the experimentally observed binding mode.[6] This validation provides high confidence in the subsequent docking predictions for the test compound and Rasagiline.

Comparative Binding Affinity

The binding affinity, calculated as Gibbs Free Energy (ΔG), represents the strength of the interaction between the ligand and the protein.[15] A more negative value indicates a stronger and more stable interaction.[16][17] The docking scores for the top pose of each compound are summarized below.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)
Safinamide (Reference) 131682-9.1
Rasagiline (Reference) 60099-8.5
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide N/A (Novel)-7.8

The results indicate that both FDA-approved inhibitors, Safinamide and Rasagiline, exhibit strong predicted binding affinities for MAO-B. Our test compound, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, shows a promising, albeit slightly weaker, predicted binding affinity of -7.8 kcal/mol. This suggests it can favorably occupy the active site but may have a lower potency compared to the established drugs.

Analysis of Molecular Interactions

The efficacy of an inhibitor is determined not just by its binding energy but also by the specific interactions it forms with key amino acid residues in the active site.[8][10] The MAO-B active site is characterized by a hydrophobic substrate cavity and an "aromatic cage" formed by Tyr398 and Tyr435, which is crucial for substrate recognition.[13]

  • Safinamide: The top docked pose replicated key interactions seen in the crystal structure. Its amino group forms hydrogen bonds with the backbone of Cys172 and interacts with the aromatic cage residues Tyr398 and Tyr435. The substituted benzyl group extends into the hydrophobic pocket, making contact with residues like Ile199 and Leu171.

  • Rasagiline: This inhibitor also fits snugly within the hydrophobic cavity. Its propargylamine group is oriented towards the FAD cofactor, consistent with its mechanism as an irreversible inhibitor. The indane ring forms strong hydrophobic and π-π stacking interactions with Tyr398 and Tyr435.[18]

  • N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide: The phenyl group of the oxazolidinone core is predicted to occupy the substrate cavity, forming hydrophobic interactions with the aromatic cage residues Tyr398 and Tyr435, mimicking a key feature of known inhibitors. The butyramide tail extends towards the entrance of the cavity. The carbonyl oxygen of the oxazolidinone ring is positioned to potentially form a hydrogen bond with a nearby residue, such as Cys172. While the core interactions are favorable, the overall network of interactions appears less extensive than that of Safinamide, which correlates with its slightly lower binding score.

Biological Context: MAO-B Inhibition Pathway

Inhibition of MAO-B prevents the breakdown of dopamine in the brain, which is a primary therapeutic goal in Parkinson's disease. The diagram below illustrates this mechanism.

G cluster_pathway Dopaminergic Synapse Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by IncreasedDopamine Increased Dopamine Concentration Dopamine->IncreasedDopamine Leads to Metabolites Inactive Metabolites MAOB->Metabolites Produces Inhibitor MAO-B Inhibitor (e.g., Test Compound) Inhibitor->MAOB Blocks

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Validation

Cross-Validation of Spectroscopic Data for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide: High-Resolution vs. Benchtop Analytical Workflows

Executive Summary The structural validation of chiral pharmaceutical intermediates requires rigorous analytical frameworks. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is a critical structural analog within the o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of chiral pharmaceutical intermediates requires rigorous analytical frameworks. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is a critical structural analog within the oxazolidinone class of antimicrobials[1]. Validating this molecule presents unique spectroscopic challenges due to its diastereotopic protons, chiral C5 center, and dual carbonyl environments.

This guide objectively compares the performance of a High-Resolution Workflow (600 MHz NMR + HR-LC-MS) against an Accessible Benchtop Workflow (80 MHz NMR + Nominal Mass Spectrometry). By detailing the causality behind magnetic field strength limitations and mass resolution, this document provides a definitive framework for researchers deciding when to deploy capital-intensive high-field instruments versus cost-effective benchtop alternatives[2].

Structural Intricacies & Analytical Logic

To understand the analytical requirements, we must first deconstruct the target molecule ( C14​H18​N2​O3​ ). The oxazolidinone core features a chiral center at C5. The protons attached to C4 are diastereotopic, forming a complex ABX spin system with the C5 methine proton. Furthermore, the molecule contains two distinct carbonyl groups: a cyclic carbamate (oxazolidinone ring) and an acyclic amide (butyramide).

The analytical logic dictates that NMR must resolve the ABX spin system to confirm the integrity of the chiral ring, Mass Spectrometry must verify the exact elemental composition to rule out isobaric impurities, and FTIR must orthogonally validate the presence of both distinct carbonyl species.

Workflow Visualization

G cluster_HighRes High-Resolution Workflow (Elucidation) cluster_Benchtop Benchtop Workflow (QA/QC) Target N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide NMR600 600 MHz 1H/13C NMR First-Order ABX Resolution Target->NMR600 HRMS HR-LC-MS (Q-TOF) Exact Mass < 5 ppm Target->HRMS NMR80 80 MHz Benchtop NMR Second-Order Overlap Target->NMR80 NominalMS Nominal LC-MS (Single Quad) Unit Mass Resolution Target->NominalMS ResultHR Absolute Structural Confirmation NMR600->ResultHR HRMS->ResultHR ResultBench Routine Batch Verification NMR80->ResultBench NominalMS->ResultBench

Spectroscopic cross-validation workflow for oxazolidinone derivatives.

Comparative Analysis: NMR Spectroscopy (600 MHz vs. 80 MHz)

The Causality of Magnetic Field Strength

The primary difference between high-field and benchtop NMR is the magnetic field strength, which dictates the Larmor precession frequency[3]. In a 600 MHz system, the difference in resonance frequencies ( Δν ) between the diastereotopic C4 protons is significantly larger than their scalar coupling constant ( J ). This satisfies the condition Δν≫J , yielding a first-order spectrum where the doublets of doublets (dd) are cleanly resolved[3].

Conversely, in an 80 MHz benchtop system, the Larmor frequency decreases while the J -coupling remains constant. As Δν approaches J , the spectrum transitions into the second-order regime [3]. This causes severe "roofing" effects and spectral overlap, merging the distinct C4 and C5 signals into an indistinguishable multiplet[4].

Quantitative Data Comparison
Proton Environment600 MHz Observation (High-Field)80 MHz Observation (Benchtop)Analytical Implication
Butyramide −CH3​ 0.90 ppm (t, J=7.4 Hz, 3H)0.9 ppm (br t, 3H)Both systems easily identify the terminal methyl group.
C4-H (trans to C5) 3.82 ppm (dd, J=9.0,6.1 Hz, 1H)~3.7 - 4.1 ppm (m, overlapping)High-field allows extraction of J -couplings for conformational analysis.
C4-H (cis to C5) 4.05 ppm (t, J=9.0 Hz, 1H)~3.7 - 4.1 ppm (m, overlapping)Benchtop suffers from second-order overlap, preventing stereochemical assignment[4].
C5-H (methine) 4.75 ppm (ddt, J=9.0,6.1,4.5 Hz, 1H)~4.7 ppm (br m, 1H)High-field confirms the integrity of the chiral center environment.
Phenyl Ring 7.1 - 7.5 ppm (resolved d, t, t)7.1 - 7.5 ppm (broad multiplet)Benchtop cannot differentiate ortho/meta/para coupling patterns[3].

Comparative Analysis: Mass Spectrometry (HRMS vs. Nominal)

The Causality of Mass Accuracy

Nominal mass spectrometry (e.g., Single Quadrupole LC-MS) provides unit mass resolution. For our target molecule, it will detect the [M+H]+ ion at m/z 263. While useful for routine tracking, it cannot differentiate our target from isobaric impurities (molecules with the same nominal mass but different elemental compositions).

High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, measures mass to four decimal places. The monoisotopic exact mass of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide ( C14​H18​N2​O3​ ) is 262.1317 Da . HRMS detects the [M+H]+ ion at 263.1390 Da . A mass error of < 5 ppm definitively confirms the elemental formula, serving as an absolute structural anchor.

ParameterHR-LC-MS (Q-TOF)Nominal LC-MS (Single Quad)Causality / Impact
Observed [M+H]+ 263.1390263HRMS confirms exact elemental composition.
Mass Accuracy < 3 ppm error ± 0.5 DaNominal MS is susceptible to false positives from isobaric species.
Isotopic Pattern High-fidelity A+1 , A+2 Low-resolution envelopeHRMS validates the presence of C14​ based on the ~15.4% A+1 carbon-13 abundance.

Orthogonal Validation: FTIR Spectroscopy

Because NMR and MS primarily probe the carbon-hydrogen framework and molecular weight, FTIR is required to orthogonally validate the dual carbonyl environments.

  • Oxazolidinone Carbamate C=O : Exhibits a strong, high-frequency stretch at ~1750 cm⁻¹ due to the strain of the 5-membered ring and the electron-withdrawing adjacent oxygen.

  • Butyramide C=O : Exhibits a lower-frequency stretch at ~1650 cm⁻¹ (Amide I band), typical of acyclic amides. Observing both distinct bands validates that neither the ring nor the side-chain has undergone hydrolysis[5].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate mandatory self-validation checkpoints.

Protocol A: High-Resolution 600 MHz ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5.0 ± 0.1 mg of the analyte in 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into the 600 MHz magnet. Perform Automated Tuning and Matching (ATM) for the ¹H channel. Execute 3D gradient shimming.

    • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. Proceed only if FWHM < 1.0 Hz. Failure indicates poor magnetic field homogeneity, which will artificially broaden the critical C4/C5 multiplets.

  • Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1 ) to 5 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate quantitation. Acquire 16 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct manually.

Protocol B: HR-LC-MS Exact Mass Confirmation
  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in LC-MS grade Water) and Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

    • Self-Validation Checkpoint: Run a blank injection gradient. Proceed only if the baseline is flat and devoid of m/z 263 signals , ruling out column carryover.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube.

  • Lock Mass Setup: Enable dual-spray continuous infusion of a reference mass (e.g., Purine at m/z 121.0509 and HP-0921 at m/z 922.0098) during the run.

    • Self-Validation Checkpoint: The software must actively correct the mass axis against these lock masses in real-time. If the lock mass signal drops below 104 counts, the run is invalidated.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Extract the ion chromatogram for m/z 263.1390 and calculate the ppm error against the theoretical mass.

Conclusion

For the initial structural elucidation and impurity profiling of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide, the High-Resolution Workflow is non-negotiable. The 600 MHz NMR is required to overcome second-order spectral overlap of the oxazolidinone ring protons, and HRMS is necessary to prove the exact elemental formula.

However, once the reference standard is fully characterized, the Benchtop Workflow (80 MHz NMR and Nominal MS) becomes a highly efficient, cost-effective, and portable solution for routine batch verification, reaction monitoring, and QA/QC environments where the primary goal is confirming the presence of the bulk product rather than absolute stereochemical elucidation[2].

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

As a researcher or drug development professional, handling novel Active Pharmaceutical Ingredients (APIs) and their intermediates requires moving beyond basic compliance. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyrami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling novel Active Pharmaceutical Ingredients (APIs) and their intermediates requires moving beyond basic compliance. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is a structurally complex oxazolidinone derivative. Because its toxicological and environmental profiles may not be fully characterized, it must be managed with the highest tier of operational safety.

This guide provides a self-validating, mechanistically grounded framework for the safe handling and cradle-to-grave disposal of this compound, ensuring the protection of your personnel and the environment.

Causality in Risk Assessment: The "Why" Behind the Protocol

To manage a chemical safely, you must understand its molecular behavior. N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide features a 2-oxazolidinone heterocyclic core substituted with a phenyl group and a butyramide side chain.

  • Environmental Persistence & AMR: Oxazolidinones are a critical class of synthetic antibacterial agents. The oxazolidinone ring is chemically engineered to resist enzymatic degradation in physiological environments. If this compound is improperly disposed of via aqueous drains, it will survive standard municipal wastewater treatment. This persistence exerts selective pressure on environmental microbiomes, directly contributing to Antimicrobial Resistance (AMR).

  • Thermal Vulnerability: While stable in water, the amide linkage and the heterocyclic ring are highly susceptible to thermal oxidation. Therefore, high-temperature incineration is the only scientifically sound method to break the carbon-nitrogen bonds, converting the molecule into harmless NOx​ , CO2​ , and H2​O gases, which are then neutralized by industrial scrubbers.

  • Regulatory Imperative: The disposal of uncharacterized chemical waste is strictly regulated, and improper disposal poses severe environmental and safety risks[1]. Under the[2], if a chemical produced in the laboratory is a byproduct whose composition or toxicity is not fully known, the employer must assume the substance is hazardous and implement strict exposure controls[3].

Operational Safety & Handling Prerequisites

Before initiating any disposal procedures, the operational environment must be secured. The[4] mandates that hazardous waste generators are the first link in the safety lifecycle.

  • Engineering Controls: All handling, transfer, and waste packaging must occur within a certified chemical fume hood to prevent the aerosolization of fine powders[1].

  • Personal Protective Equipment (PPE):

    • Body: Flame-resistant, fully buttoned laboratory coat[1].

    • Hands: Double-gloving with nitrile gloves (minimum 5 mil thickness). Inspect gloves for integrity before use and change them immediately if contaminated[1].

    • Eyes: Safety goggles with side shields; a face shield is required if there is a risk of splashing liquid waste[1].

Step-by-Step Disposal Workflows

Do not dispose of oxazolidinone derivatives down the drain or in regular trash[1]. Follow this rigorous segregation and disposal methodology.

Step 1: Point-of-Generation Segregation Never mix oxazolidinone waste with strong acids, bases, or oxidizers, as the butyramide group can undergo exothermic hydrolysis. Segregate waste immediately into three distinct streams: Solid, Halogenated Liquid, and Non-Halogenated Liquid.

Step 2: Containment and Stabilization

  • Solid Waste (Powders, contaminated PPE, empty vials): Place into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Use amber glass bottles for halogenated solvent mixtures (e.g., DCM) and HDPE carboys for non-halogenated mixtures (e.g., DMSO, Methanol). Ensure containers are sealed with PTFE-lined caps.

Step 3: Labeling and Satellite Accumulation All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container[1]. Labels must explicitly state: "Hazardous Waste: N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide / Oxazolidinone Derivative" along with the primary solvent matrix. Store in a designated Satellite Accumulation Area (SAA) with secondary containment capable of holding 110% of the primary container's volume.

Step 4: TSDF Handoff Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal[1]. The waste must be manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].

WasteWorkflow A Generation of Oxazolidinone Waste B1 Solid Waste (Powders, PPE) A->B1 B2 Organic Liquids (Halogenated/Non) A->B2 B3 Aqueous Waste (Trace API) A->B3 C RCRA-Compliant Satellite Accumulation B1->C B2->C B3->C D Mass-Balance Validation Check C->D Gravimetric Check E High-Temp Incineration (>1000°C) at TSDF D->E Manifested Transport

Fig 1. Segregation and disposal workflow for oxazolidinone derivative laboratory waste.

Self-Validating Protocol: Gravimetric Mass-Balance

Trust in a safety protocol requires verifiable data. To ensure 100% containment of the compound and prevent unrecognized environmental release, implement this self-validating gravimetric check at the end of your workflow.

  • Initial Weighing: Tare your analytical balance. Weigh the sealed source container of the chemical to establish the baseline mass ( Minitial​ ).

  • Process Execution: Perform your synthesis or assay preparation exclusively within the certified chemical fume hood.

  • Collection: Collect all synthesized products ( Mproduct​ ) and meticulously gather all generated solid/liquid waste, including contaminated spatulas and weigh boats ( Mwaste​ ).

  • Final Weighing: Weigh the depleted source container ( Mfinal​ ).

  • Validation Calculation:

    • Calculate mass utilized: Mused​=Minitial​−Mfinal​

    • Calculate mass recovered: Mrecovered​=Mproduct​+Mwaste_API_content​

  • Tolerance Check: Evaluate the variance. If ∣Mused​−Mrecovered​∣>2% , the system is unvalidated . A discrepancy greater than 2% indicates an uncaptured spill, aerosolization, or residual material left in the workspace.

  • Corrective Action: If the check fails, immediately halt work and perform a comprehensive solvent wipe-down (using methanol or acetonitrile) of all fume hood surfaces, adding the used wipes to the solid waste stream before re-weighing.

Quantitative Waste Management Data

Use the following standardized parameters to configure your laboratory's waste management infrastructure for this specific compound.

Waste Stream CategoryPrimary Matrix / ContaminantsContainer SpecificationMax SAA AccumulationFinal Destruction Method
Solid Waste Pure API, contaminated PPE, wipesHDPE Wide-Mouth (UN-Rated)90 DaysIncineration (>1000°C)
Halogenated Liquid DCM, Chloroform, trace APIAmber Glass, PTFE cap90 DaysHalogen-rated Incineration (>1200°C)
Non-Halogenated Liquid DMSO, Methanol, AcetonitrileHDPE Carboy, PTFE cap90 DaysFuel Blending / Incineration
Aqueous Waste H2​O with trace API (<1%)HDPE Carboy90 DaysTSDF Chemical Treatment
References
  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL:[Link]

  • Title: Learn the Basics of Hazardous Waste (RCRA Subtitle C) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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